Product packaging for 2-Ethoxy-4-(methoxymethyl)phenol(Cat. No.:CAS No. 5595-79-9)

2-Ethoxy-4-(methoxymethyl)phenol

Cat. No.: B1609150
CAS No.: 5595-79-9
M. Wt: 182.22 g/mol
InChI Key: FNEWGEWRECZWQM-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(methoxymethyl)phenol, also known as methyl diantilis, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl;  R'=benzene). This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a sweet, carnation, and spicy taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O3 B1609150 2-Ethoxy-4-(methoxymethyl)phenol CAS No. 5595-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-4-(methoxymethyl)phenol
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InChI

InChI=1S/C10H14O3/c1-3-13-10-6-8(7-12-2)4-5-9(10)11/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FNEWGEWRECZWQM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC1=C(C=CC(=C1)COC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O3
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DSSTOX Substance ID

DTXSID6074918
Record name Phenol, 2-ethoxy-4-(methoxymethyl)-
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Molecular Weight

182.22 g/mol
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CAS No.

5595-79-9
Record name 2-Ethoxy-4-(methoxymethyl)phenol
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Record name Methyl diantilis
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Record name Phenol, 2-ethoxy-4-(methoxymethyl)-
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Record name Phenol, 2-ethoxy-4-(methoxymethyl)-
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Record name Phenol, 2-ethoxy-4-(methoxymethyl)
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Record name Phenol, 2-ethoxy-4-(methoxymethyl)
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Record name 2-Ethoxy-4-(methoxymethyl)phenol
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Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive identification of molecular structures is a cornerstone of chemical research and development, underpinning everything from drug discovery to materials science. This guide provides an in-depth, methodology-driven approach to the structural elucidation of 2-Ethoxy-4-(methoxymethyl)phenol (CAS: 5595-79-9), a substituted phenolic compound with applications as a fragrance ingredient.[1] This document moves beyond a simple recitation of techniques, instead focusing on the strategic integration of chromatographic and spectroscopic methods. We will explore the causality behind experimental choices, presenting a logical workflow that begins with purity assessment and culminates in the unambiguous confirmation of the molecular architecture through multi-dimensional Nuclear Magnetic Resonance (NMR). Each step is accompanied by detailed, field-tested protocols and data interpretation insights, designed to equip researchers with a practical and robust framework for characterizing complex organic molecules.

Introduction: The Analytical Imperative

This compound is an aromatic compound classified as a benzyl ether and a phenol ether.[2][3] Its structure comprises a benzene ring substituted with hydroxyl, ethoxy, and methoxymethyl groups. While its identity is known, it serves as an excellent model for demonstrating a comprehensive structure elucidation workflow. The process is not merely academic; confirming the precise arrangement of functional groups and their connectivity is critical for predicting chemical reactivity, understanding biological activity, and ensuring quality control in manufacturing processes. An incorrect structural assignment can lead to failed experiments, misinterpreted results, and significant delays in research and development pipelines.

This guide presents a self-validating system of analysis. Each successive technique builds upon the data gathered previously, creating a web of evidence that converges on a single, verifiable structure. We will begin by establishing the purity and molecular formula of the analyte before systematically dissecting its functional groups and atomic connectivity.

Compound Profile: this compound
PropertyValueSource
CAS Number 5595-79-9PubChem
Molecular Formula C₁₀H₁₄O₃PubChem[1]
Molecular Weight 182.22 g/mol ChemicalBook
IUPAC Name This compoundPubChem
Boiling Point 110-111 °C (at 1 Torr)ChemicalBook
Classification Benzyl ether, Phenol etherFooDB[2], HMDB[3]

The Elucidation Workflow: A Strategic Overview

The structural determination of an unknown or synthesized compound follows a logical progression. The primary goal is to minimize ambiguity at each stage. Our approach integrates multiple analytical techniques, where the output of one method informs the hypothesis to be tested by the next.

Elucidation_Workflow cluster_0 Step 1: Purity & Separation cluster_1 Step 2: Foundational Data cluster_2 Step 3: Structural Assembly cluster_3 Step 4: Confirmation Purity Sample Purity Assessment GCMS GC-MS Purity->GCMS Select based on volatility & polarity HPLC HPLC Purity->HPLC Select based on volatility & polarity HRMS High-Resolution MS GCMS->HRMS Pure Analyte For Molecular Formula HPLC->HRMS Pure Analyte For Molecular Formula IR FT-IR Spectroscopy HRMS->IR Formula informs Functional Group search NMR_1D 1D NMR (¹H, ¹³C) IR->NMR_1D Functional Groups guide NMR interpretation NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Initial assignments tested by connectivity experiments Structure Final Structure Confirmed NMR_2D->Structure Unambiguous Connectivity Map

Caption: The logical workflow for structure elucidation.

Purity Assessment & Separation: Ensuring a Singular Subject

Causality: Before any structural analysis can commence, it is imperative to confirm the sample's purity. Spectroscopic techniques like NMR provide data on every molecule present; a contaminated sample will yield a composite spectrum, making interpretation impossible. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is dictated by the analyte's physical properties.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and thermally stable compounds like many aromatic ethers.[4][5] It combines the powerful separation capabilities of GC with the detection and identification power of MS.[6][7] A single, sharp peak in the chromatogram is a strong indicator of purity. The associated mass spectrum provides the first piece of structural evidence: the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): For compounds that are less volatile or prone to thermal degradation, HPLC is the superior choice.[4] Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[8] Purity is assessed by the presence of a single peak, typically monitored by a UV-Vis or photodiode array (PDA) detector.

Protocol 1: GC-MS Purity Analysis
  • Sample Preparation: Prepare a 100 ppm solution of this compound in dichloromethane.

  • Instrumentation: Agilent 7890 GC coupled to a 5975C Mass Selective Detector (or equivalent).

  • Column: HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1 µL injection volume, splitless mode.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Impact (EI), 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 35-500 amu.

  • Data Analysis: Integrate the total ion chromatogram (TIC). A purity level >99% (based on peak area percentage) is desired. Compare the obtained mass spectrum with library data for a preliminary identification.

Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality: While standard GC-MS provides a nominal mass, HRMS provides an exact mass with high precision (typically to four or five decimal places). This precision is critical because it allows for the unambiguous determination of the molecular formula. By comparing the measured exact mass to the calculated masses of all possible elemental compositions, only one formula will fit, confirming the analyte is indeed C₁₀H₁₄O₃.

The expected monoisotopic mass for C₁₀H₁₄O₃ is 182.09429 Da.[1] An HRMS measurement yielding a value such as 182.0943 ± 0.0005 Da would provide high confidence in this molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation by molecular vibrations. The presence of a phenol and two distinct ether linkages in our target molecule will produce a characteristic spectral fingerprint.

Expected IR Absorptions for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comments
~3550–3200O–H Stretch (broad)Phenolic -OHThe broadness is a hallmark of hydrogen bonding.[10][11][12]
~3100–3000C–H StretchAromatic C-HIndicates the presence of hydrogens on the benzene ring.
<3000C–H StretchAliphatic C-HFrom the ethoxy and methoxymethyl groups.
~1600 & ~1500C=C StretchAromatic RingTwo characteristic bands confirm the benzene ring.[10][12]
~1250–1200C–O Stretch (Asymmetric)Aryl-Alkyl EtherThe stretch for the Ar-O-CH₂ linkage is typically found in this region.[9][13]
~1150–1050C–O StretchDialkyl EtherCorresponds to the C-O stretch of the methoxymethyl group and the ethoxy group.[13]

The combination of a broad O-H band with characteristic aromatic and ether bands provides strong evidence for the general structure of a substituted aromatic phenol ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, quantity, and connectivity of every proton and carbon atom. For this compound, a combination of 1D (¹H, ¹³C) and 2D NMR experiments will allow us to piece together the molecular puzzle with certainty.

Protocol 2: NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is common, but the acidic phenolic proton may exchange or be very broad; DMSO-d₆ can be useful as it often shows the -OH proton as a sharp, coupleable singlet.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Homogenization: Cap the tube and gently invert several times or vortex briefly to ensure a homogeneous solution.

  • Analysis: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Analysis (Predicted)

The ¹H NMR spectrum maps the proton environments. We can predict the spectrum based on the proposed structure:

LabelProtonsIntegrationMultiplicityApprox. Shift (δ ppm)Assignment
aAr-H 3HMultiplets6.8 - 7.0Aromatic Protons
b-OH 1HSinglet (broad)5.5 - 6.5Phenolic Proton
c-O-CH₂ -CH₃2HQuartet (q)~4.1Ethoxy Methylene
d-O-CH₂-CH₃ 3HTriplet (t)~1.4Ethoxy Methyl
eAr-CH₂ -O-CH₃2HSinglet (s)~4.4Methoxymethyl Methylene
fAr-CH₂-O-CH₃ 3HSinglet (s)~3.4Methoxymethyl Methyl
  • Rationale: Protons attached to carbons adjacent to electronegative oxygen atoms (c, e, f) are deshielded and appear downfield.[13] The aromatic protons (a) appear in their characteristic region. The splitting patterns are key: the ethoxy protons (c and d) are adjacent and split each other into a quartet and a triplet, respectively (n+1 rule). The methylene (e) and methyl (f) of the methoxymethyl group are not adjacent to any other protons, so they appear as singlets.

¹³C NMR Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments. For our target molecule, we expect 10 distinct signals as there are no elements of symmetry.

Approx. Shift (δ ppm)Assignment
145 - 150Aromatic C-O (2 carbons)
110 - 125Aromatic C-H & C-C (4 carbons)
~75Ar-C H₂-O-CH₃
~65-O-C H₂-CH₃
~58Ar-CH₂-O-C H₃
~15-O-CH₂-C H₃
  • Rationale: Aromatic carbons appear between 110-160 ppm. Carbons bonded directly to oxygen (ether and phenol linkages) are the most downfield in this region. Aliphatic carbons attached to oxygen appear in the 50-80 ppm range, while the simple alkyl methyl carbon of the ethoxy group is the most upfield.[12][13]

2D NMR for Final Confirmation

Causality: While 1D NMR provides a strong hypothesis, 2D NMR provides the definitive proof of connectivity.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled (i.e., adjacent) to each other. We would expect to see a cross-peak connecting the ethoxy methylene quartet (c) and the ethoxy methyl triplet (d). The absence of other correlations would confirm the singlet assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would allow us to definitively link each proton signal (a-f) to its corresponding carbon signal in the ¹³C spectrum, validating our assignments. For example, the proton signal at ~4.1 ppm would show a correlation to the carbon signal at ~65 ppm.

Structure_Correlations cluster_0 Key 2D NMR Correlations mol H_c ¹H: -O-CH₂- (c, ~4.1 ppm) H_d ¹H: -CH₃ (d, ~1.4 ppm) H_c->H_d COSY (H-H Coupling) C_c ¹³C: -O-CH₂- (~65 ppm) H_c->C_c HSQC (Direct Bond) C_d ¹³C: -CH₃ (~15 ppm) H_d->C_d HSQC (Direct Bond)

Caption: Visualization of key COSY and HSQC correlations.

Conclusion

The structural elucidation of this compound, when approached systematically, is a clear and logical process. By first confirming sample purity with chromatography (GC-MS), we establish a valid foundation for analysis. High-resolution mass spectrometry then provides an unambiguous molecular formula, C₁₀H₁₄O₃. FT-IR spectroscopy corroborates this by identifying the key functional groups: a hydrogen-bonded phenol, an aromatic ring, and ether linkages. Finally, a suite of NMR experiments (¹H, ¹³C, COSY, and HSQC) works in concert to map the atomic framework. The chemical shifts and multiplicities in the 1D spectra allow for initial assignment, while 2D experiments provide definitive proof of the proton-proton and proton-carbon connectivity. The convergence of evidence from these orthogonal techniques allows for the confident and unequivocal assignment of the structure. This workflow represents a robust, adaptable, and self-validating paradigm for the characterization of novel and known organic compounds in any research setting.

References

Synthesis pathway of 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-4-(methoxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a substituted phenol derivative with potential applications in medicinal chemistry and fragrance development. The proposed synthesis is a multi-step process commencing from the readily available starting material, vanillin. This document details the chemical transformations involved, including reduction, selective ethoxylation, and methoxymethylation. Each step is accompanied by a discussion of the underlying reaction mechanisms, experimental considerations, and detailed protocols. The guide is intended for an audience of researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Substituted Phenols

Substituted phenols are a class of organic compounds that are of significant interest in various fields of chemical research, particularly in the development of novel therapeutic agents and functional materials. The specific arrangement of functional groups on the phenolic ring imparts unique electronic and steric properties, which can be tailored for specific applications. This compound, with its ethoxy, methoxymethyl, and hydroxyl functional groups, presents a unique scaffold for further chemical modification and exploration.[1][2] This guide will elucidate a logical and efficient pathway for its synthesis in a laboratory setting.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthesis strategy starting from a common and inexpensive precursor. The key disconnections are the ether linkages of the ethoxy and methoxymethyl groups, which can be readily formed via the Williamson ether synthesis.[3][4][5]

Our proposed pathway begins with vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available natural product. The synthesis proceeds through three key transformations:

  • Reduction of the Aldehyde: The formyl group of vanillin is reduced to a primary alcohol to yield vanillyl alcohol.

  • Selective Ethoxylation of the Phenolic Hydroxyl Group: The more acidic phenolic hydroxyl group is selectively ethoxylated.

  • Methoxymethylation of the Primary Alcohol: The primary alcohol is converted to a methoxymethyl ether to yield the final product.

Synthesis_Pathway Vanillin Vanillin Vanillyl_Alcohol Vanillyl Alcohol Vanillin->Vanillyl_Alcohol Reduction (e.g., NaBH4) Intermediate_Phenoxide Intermediate Phenoxide Vanillyl_Alcohol->Intermediate_Phenoxide Base (e.g., NaOH) Ethoxylated_Intermediate 4-(Hydroxymethyl)-2-ethoxyphenol Intermediate_Phenoxide->Ethoxylated_Intermediate Ethylating Agent (e.g., Diethyl Sulfate) Intermediate_Alkoxide Intermediate Alkoxide Ethoxylated_Intermediate->Intermediate_Alkoxide Strong Base (e.g., NaH) Final_Product This compound Intermediate_Alkoxide->Final_Product Methoxymethylating Agent (e.g., MOM-Cl)

Figure 1: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Reduction of Vanillin to Vanillyl Alcohol

The first step involves the reduction of the aldehyde functionality in vanillin to a primary alcohol.[6] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce other functional groups present in the molecule under standard conditions.

Materials:

  • Vanillin

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve vanillin (10.0 g, 65.7 mmol) in methanol (100 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.24 g, 32.9 mmol) to the stirred solution in small portions over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction by slowly adding 1 M HCl (50 mL) until the solution is acidic (pH ~2-3), which will be accompanied by gas evolution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield vanillyl alcohol as a white to off-white solid.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
Vanillin152.1510.065.7
Sodium Borohydride37.831.2432.9

Table 1: Reagents for the reduction of vanillin.

Step 2: Selective Ethoxylation of Vanillyl Alcohol

The phenolic hydroxyl group of vanillyl alcohol is more acidic than the primary alcohol, allowing for its selective deprotonation and subsequent ethoxylation via a Williamson ether synthesis.[3][4][7] Diethyl sulfate is an effective ethylating agent for this purpose.

Materials:

  • Vanillyl alcohol

  • Sodium hydroxide (NaOH)

  • Diethyl sulfate ((C₂H₅)₂SO₄)

  • Toluene

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a 500 mL round-bottom flask, prepare a solution of sodium hydroxide (3.15 g, 78.8 mmol) in water (50 mL).

  • Add vanillyl alcohol (10.0 g, 64.9 mmol) and toluene (100 mL) to the flask.

  • Heat the mixture to 50-60 °C with vigorous stirring.

  • Slowly add diethyl sulfate (10.0 g, 64.9 mmol) dropwise over 30 minutes.

  • After the addition is complete, heat the mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with 10% aqueous NaOH solution (2 x 50 mL) and then with water (50 mL).[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(hydroxymethyl)-2-ethoxyphenol.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
Vanillyl Alcohol154.1610.064.9
Sodium Hydroxide40.003.1578.8
Diethyl Sulfate154.1810.064.9

Table 2: Reagents for the ethoxylation of vanillyl alcohol.

Step 3: Methoxymethylation of 4-(Hydroxymethyl)-2-ethoxyphenol

The final step is the conversion of the primary alcohol to a methoxymethyl ether. This can be achieved by deprotonating the alcohol with a strong base like sodium hydride, followed by reaction with a methoxymethylating agent such as chloromethyl methyl ether (MOM-Cl).

Materials:

  • 4-(Hydroxymethyl)-2-ethoxyphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Chloromethyl methyl ether (MOM-Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion, 1.44 g, 36.0 mmol) in anhydrous THF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-(hydroxymethyl)-2-ethoxyphenol (5.0 g, 27.4 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Add chloromethyl methyl ether (2.65 g, 33.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
4-(Hydroxymethyl)-2-ethoxyphenol182.225.027.4
Sodium Hydride (60%)24.00 (as NaH)1.4436.0
Chloromethyl methyl ether80.512.6533.0

Table 3: Reagents for the methoxymethylation step.

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Ethoxylation cluster_step3 Step 3: Methoxymethylation Start1 Dissolve Vanillin in Methanol Cooling1 Cool to 0-5 °C Start1->Cooling1 Addition1 Add NaBH4 Cooling1->Addition1 Reaction1 Stir at RT for 2h Addition1->Reaction1 Quench1 Quench with HCl Reaction1->Quench1 Evaporation1 Remove Methanol Quench1->Evaporation1 Extraction1 Extract with Ethyl Acetate Evaporation1->Extraction1 Drying1 Dry and Concentrate Extraction1->Drying1 Product1 Vanillyl Alcohol Drying1->Product1 Start2 Prepare NaOH solution Addition2 Add Vanillyl Alcohol and Toluene Start2->Addition2 Heating1 Heat to 50-60 °C Addition2->Heating1 Addition3 Add Diethyl Sulfate Heating1->Addition3 Reflux Reflux for 3h Addition3->Reflux Workup2 Workup and Extraction Reflux->Workup2 Drying2 Dry and Concentrate Workup2->Drying2 Product2 4-(Hydroxymethyl)-2-ethoxyphenol Drying2->Product2 Start3 Suspend NaH in THF Cooling2 Cool to 0 °C Start3->Cooling2 Addition4 Add Intermediate Cooling2->Addition4 Addition5 Add MOM-Cl Addition4->Addition5 Reaction2 Stir at RT for 4h Addition5->Reaction2 Quench2 Quench with NH4Cl Reaction2->Quench2 Extraction3 Extract with Diethyl Ether Quench2->Extraction3 Purification Purify by Chromatography Extraction3->Purification Product3 This compound Purification->Product3

Figure 2: Detailed experimental workflow for the synthesis.

Safety and Handling

  • Sodium borohydride: Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated area and away from ignition sources.

  • Diethyl sulfate: A potent alkylating agent and is suspected of being a carcinogen. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a fume hood.

  • Sodium hydride: A flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Chloromethyl methyl ether (MOM-Cl): A known carcinogen. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has outlined a robust and logical synthetic pathway for the preparation of this compound from vanillin. The described methodologies are based on well-established and reliable chemical transformations. By providing detailed, step-by-step protocols and highlighting key experimental considerations, this document serves as a valuable resource for researchers engaged in the synthesis of novel substituted phenols for various applications in drug discovery and materials science.

References

An In-Depth Technical Guide to 2-Ethoxy-4-(methoxymethyl)phenol: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethoxy-4-(methoxymethyl)phenol, a substituted phenol with potential applications in various scientific fields, including fragrance science and medicinal chemistry. This document details the compound's structural and physicochemical characteristics, outlines a plausible synthetic route based on established organic chemistry principles, and describes robust purification and analytical methodologies. Furthermore, it explores the potential utility of this molecule in drug discovery and development, grounded in the principles of bioisosterism and the known biological activities of related phenolic structures.

Introduction: Unveiling a Versatile Phenolic Scaffold

This compound, a member of the substituted phenol and benzyl ether classes of organic compounds, presents a unique combination of functional groups that impart specific chemical and physical properties.[1][2] The presence of a phenolic hydroxyl group, an ethoxy group, and a methoxymethyl substituent on the benzene ring creates a molecule with a distinct polarity, reactivity, and potential for further chemical modification. While its primary documented use is as a fragrance ingredient, its structural motifs are reminiscent of those found in biologically active molecules, suggesting a broader potential in medicinal chemistry and drug design.[3] This guide aims to provide a detailed technical resource for researchers and scientists interested in exploring the properties and applications of this compound.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of this compound is fundamental for its handling, analysis, and application. The key physicochemical data are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 5595-79-9[2]
Molecular Formula C₁₀H₁₄O₃[1]
Molecular Weight 182.22 g/mol [1]
Appearance Not explicitly stated, likely a liquid or low-melting solid-
Boiling Point 275.17 °C (estimated)[2]
Water Solubility 2262 mg/L at 25 °C (estimated)[2]
LogP (octanol-water partition coefficient) 1.9 (estimated)-
Density Not available-

These properties suggest that this compound is a moderately lipophilic compound with limited water solubility. Its relatively high boiling point is consistent with a molecule of its molecular weight containing a polar hydroxyl group capable of hydrogen bonding.

Synthesis and Purification: A Practical Approach

Proposed Synthetic Pathway

The proposed synthesis involves the reduction of the aldehyde group followed by a Williamson ether synthesis to introduce the methoxymethyl group.

Synthesis_Pathway 4-Hydroxy-3-ethoxybenzaldehyde 4-Hydroxy-3-ethoxybenzaldehyde (4-Hydroxy-3-ethoxyphenyl)methanol (4-Hydroxy-3-ethoxyphenyl)methanol 4-Hydroxy-3-ethoxybenzaldehyde-> (4-Hydroxy-3-ethoxyphenyl)methanol Reduction (e.g., NaBH₄) This compound This compound (4-Hydroxy-3-ethoxyphenyl)methanol->this compound Williamson Ether Synthesis (e.g., CH₃OCH₂Cl, Base)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of 4-Hydroxy-3-ethoxybenzaldehyde

  • Dissolution: Dissolve 4-hydroxy-3-ethoxybenzaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The use of a mild reducing agent is crucial to selectively reduce the aldehyde without affecting the aromatic ring or other functional groups.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute acid to decompose any unreacted reducing agent.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-hydroxy-3-ethoxyphenyl)methanol.

Step 2: Williamson Ether Synthesis for Methoxymethylation

  • Deprotonation: Dissolve the crude (4-hydroxy-3-ethoxyphenyl)methanol in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Add a suitable base, like sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[4][5][6][7]

  • Addition of Alkylating Agent: Slowly add methoxymethyl chloride (MOM-Cl) to the reaction mixture. This step should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating to drive the Sₙ2 reaction to completion.[4][5][6][7] Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer to remove any remaining base and salts, dry over an anhydrous salt, and concentrate in vacuo.

Purification Protocol

The crude this compound can be purified using standard laboratory techniques.

Column Chromatography:

  • Stationary Phase: Silica gel is a suitable stationary phase for the separation of moderately polar compounds.[8][9][10][11]

  • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be employed to elute the product from the column, separating it from unreacted starting materials and byproducts.[9][11] The optimal solvent system should be determined by preliminary TLC analysis.

Recrystallization:

  • If the purified product is a solid, recrystallization can be used to achieve higher purity.[12][13][14][15][16]

  • Solvent Selection: A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a polar and a non-polar solvent, such as ethanol/water or hexane/ethyl acetate, could be effective.[12][16]

Purification_Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Purification Fractions containing product Fractions containing product Column Chromatography->Fractions containing product Solvent Evaporation Solvent Evaporation Fractions containing product->Solvent Evaporation Semi-pure Product Semi-pure Product Solvent Evaporation->Semi-pure Product Recrystallization Recrystallization Semi-pure Product->Recrystallization Final Purification Pure Crystalline Product Pure Crystalline Product Recrystallization->Pure Crystalline Product

Caption: A typical workflow for the purification of this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by its three functional groups:

  • Phenolic Hydroxyl Group: This group is weakly acidic and can undergo reactions typical of phenols, such as O-alkylation, O-acylation, and electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions.[3]

  • Ethoxy Group: This ether linkage is generally stable but can be cleaved under harsh acidic conditions.

  • Methoxymethyl Ether Group: This group is also an ether linkage and is relatively stable. However, benzyl ethers can be cleaved under specific reductive or oxidative conditions.[10]

The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons (a quartet and a triplet), the methoxymethyl group protons (two singlets), and the phenolic hydroxyl proton (a broad singlet). The chemical shifts and splitting patterns will provide valuable information about the connectivity of the molecule.[17][18][19][20]

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbons of the ethoxy and methoxymethyl groups, and the carbon bearing the hydroxyl group.

Mass Spectrometry:

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with common fragmentation pathways for phenols and ethers being alpha-cleavage and dehydration.[17][20]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretching of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Other key absorptions will include C-O stretching for the ether linkages and C-H stretching for the aromatic and aliphatic protons.

Potential Applications in Drug Development: A Prospective View

While there is limited direct evidence for the application of this compound in drug development, its structural features suggest potential avenues for exploration. Substituted phenols are a common motif in many pharmaceutical agents due to their ability to participate in hydrogen bonding and other intermolecular interactions with biological targets.[3][21][22][23]

Bioisosterism and Lead Optimization:

This compound can be considered as a potential bioisostere for other substituted phenols or catechols in known drug molecules. Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, such as improving metabolic stability, enhancing potency, or reducing toxicity.[24][25][26][27][28] The ethoxy and methoxymethyl groups can alter the lipophilicity and steric profile of the molecule compared to simpler analogs, potentially leading to improved drug-like properties.

Scaffold for Synthesis of Novel Compounds:

The reactive phenolic hydroxyl group and the activated aromatic ring make this compound a versatile starting material for the synthesis of more complex molecules with potential biological activity. It can serve as a building block for the construction of libraries of compounds for screening against various therapeutic targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[29][30][31][32][33]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, especially when working with volatile solvents.[30]

  • In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.[30]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

A comprehensive review of the material safety data sheet (MSDS) is recommended before handling this compound.

Conclusion

This compound is a multifaceted molecule with well-defined physicochemical properties. While its current applications are primarily in the fragrance industry, its chemical structure holds promise for broader utility, particularly in the realm of medicinal chemistry. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic and purification strategy, and a prospective look at its potential in drug discovery. Further research into the biological activities of this compound and its derivatives is warranted to fully unlock its potential.

References

An In-depth Technical Guide to 2-Ethoxy-4-(methoxymethyl)phenol (CAS: 5595-79-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of 2-Ethoxy-4-(methoxymethyl)phenol, a substituted phenolic compound with potential applications in various scientific domains. From its fundamental chemical properties to plausible synthetic routes, analytical methodologies, and prospective biological significance, this document serves as a comprehensive resource for scientists and researchers.

Core Compound Profile

This compound, also known by synonyms such as Methyl diantilis and 4-hydroxy-3-ethoxybenzyl methyl ether, is a benzyl ether.[1][2][3] Its primary established use is as a fragrance ingredient, valued for its spicy-sweet, clove, and vanilla-like odor profile.[1] However, its chemical structure, featuring a phenol, an ether, and a benzyl ether moiety, suggests a potential for broader applications in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and identifiers for this compound is presented below.

PropertyValueSource
CAS Number 5595-79-9[4][5]
Molecular Formula C₁₀H₁₄O₃[4][5]
Molecular Weight 182.22 g/mol [1][5]
IUPAC Name This compound[1][5]
Boiling Point 110-111 °C at 1 Torr[3]
Density (predicted) 1.087 ± 0.06 g/cm³[3]
Water Solubility (estimated) 2262 mg/L at 25 °C[4]
XLogP3-AA 1.6[1]
InChIKey FNEWGEWRECZWQM-UHFFFAOYSA-N[1][4]
SMILES CCOC1=C(C=CC(=C1)COC)O[1]

Synthesis and Purification

While specific proprietary synthesis methods may exist, a plausible and efficient laboratory-scale synthesis of this compound can be conceptualized via a multi-step process starting from commercially available vanillin. This proposed pathway leverages well-established organic reactions.

Proposed Synthetic Pathway

The synthesis can be envisioned in three key stages:

  • Ethylation of Vanillin: Protection of the phenolic hydroxyl group of vanillin via Williamson ether synthesis to form 3-ethoxy-4-hydroxybenzaldehyde.

  • Reduction of the Aldehyde: Reduction of the aldehyde functionality to a primary alcohol, yielding (3-ethoxy-4-hydroxyphenyl)methanol.

  • Methylation of the Benzyl Alcohol: Selective methylation of the newly formed benzylic alcohol to afford the final product, this compound.

G vanillin Vanillin step1 Step 1: Williamson Ether Synthesis (Ethylation) vanillin->step1 ethyl_iodide Ethyl Iodide, K₂CO₃ Acetone intermediate1 3-Ethoxy-4-hydroxybenzaldehyde step1->intermediate1 Forms ethoxy group step2 Step 2: Reduction intermediate1->step2 sodium_borohydride NaBH₄, Methanol intermediate2 (3-Ethoxy-4-hydroxyphenyl)methanol step2->intermediate2 Reduces aldehyde step3 Step 3: Williamson Ether Synthesis (Methylation) intermediate2->step3 sodium_hydride 1. NaH, THF 2. Methyl Iodide final_product This compound step3->final_product Forms methoxymethyl group G cluster_0 Structural Features of This compound cluster_1 Potential Biological Activities (Inferred from related phenols) cluster_2 Potential Drug Development Applications phenol Phenolic -OH Group antioxidant Antioxidant (Radical Scavenging) phenol->antioxidant Key for activity anti_inflammatory Anti-inflammatory (e.g., COX Inhibition) phenol->anti_inflammatory ether Ethoxy & Methoxymethyl Groups intermediate Synthetic Intermediate ether->intermediate Modifies lipophilicity & metabolic stability antimicrobial Antimicrobial scaffold Scaffold for Library Synthesis intermediate->scaffold

References

A Comprehensive Technical Guide to 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Ethoxy-4-(methoxymethyl)phenol (CAS: 5595-79-9), a substituted phenol derivative with significant applications in the fragrance industry. This document details its chemical identity, physicochemical properties, plausible synthetic routes, comprehensive spectroscopic characterization, known applications, and critical safety and handling protocols. The content is structured to serve as a vital resource for researchers, chemists, and professionals in drug development and materials science, offering both foundational data and field-proven insights into its handling and use.

Compound Identification and Overview

This compound is an aromatic organic compound classified as a benzyl ether and a member of the phenol ether family.[1][2][3] Its structure features a phenol ring substituted with an ethoxy group at position 2 and a methoxymethyl group at position 4. This specific arrangement of functional groups imparts a unique combination of chemical properties and a distinct sensory profile, which is primarily described as sweet, spicy, and vanilla-like.[4][5] Commercially, it is often referred to by synonyms such as Methyl diantilis or 4-hydroxy-3-ethoxybenzyl methyl ether.[1][4] Its primary documented use is as a fragrance ingredient in various consumer products.[1]

Identifier Value Source(s)
IUPAC Name This compound[1][2][6]
CAS Number 5595-79-9[4][6][7]
Molecular Formula C10H14O3[1][4][6]
Molecular Weight 182.22 g/mol [1][4][6]
InChI Key FNEWGEWRECZWQM-UHFFFAOYSA-N[1][2][7]
SMILES CCOC1=C(C=CC(=C1)COC)O[1][4]
Synonyms Methyl diantilis, 4-hydroxy-3-ethoxybenzyl methyl ether[1][4]

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application, dictating its behavior in various matrices and its requirements for storage and handling. The properties of this compound are summarized below. The presence of both a hydroxyl group and ether linkages allows for moderate polarity and solubility in various organic solvents.

Property Value Source(s)
Boiling Point 110-111 °C @ 1 Torr[5][8]
Density 1.087 g/cm³ (Predicted)[5][8]
Flash Point 120.2 °C[8]
Water Solubility 2262 mg/L @ 25 °C (Estimated)[8]
pKa 10.03 ± 0.31 (Predicted)[5]
LogP 1.58 - 1.6[4][7]
Refractive Index 1.517[8]
Odor Profile Sweet, vanilla, spicy, phenolic, floral[4][5]

Synthesis and Mechanistic Considerations

While specific, scaled-up industrial synthesis protocols for this compound are proprietary, a plausible and efficient laboratory-scale synthesis can be designed based on established organic chemistry principles. A logical approach involves the selective etherification of a suitable precursor, such as isovanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), followed by ethylation of the phenolic hydroxyl group.

A key transformation is the Williamson ether synthesis, a robust method for forming ethers. The causality for this choice rests on its high efficiency and the commercial availability of the necessary precursors. The phenolic hydroxyl group is more acidic than the benzylic alcohol, allowing for selective deprotonation and subsequent alkylation under controlled conditions.

Proposed Synthetic Pathway

A two-step synthetic route from vanillin is outlined below. This pathway is chosen for its logical progression and use of common, well-understood reactions.

G cluster_0 Step 1: Reduction of Aldehyde cluster_1 Step 2: Williamson Ether Synthesis (Ethylation) cluster_2 Step 3: Williamson Ether Synthesis (Methylation) Vanillin Vanillin NaBH4 NaBH4, Methanol Vanillin->NaBH4 Isovanillyl_Alcohol Isovanillyl Alcohol (4-(hydroxymethyl)-2-methoxyphenol) NaBH4->Isovanillyl_Alcohol Reduction Precursor Isovanillyl Alcohol Base Base (e.g., K2CO3) Precursor->Base Deprotonation Ethylating_Agent Ethylating Agent (e.g., Diethyl Sulfate) Base->Ethylating_Agent Product 2-Ethoxy-4-(hydroxymethyl)phenol Ethylating_Agent->Product SN2 Attack Step2_Product 2-Ethoxy-4-(hydroxymethyl)phenol Base2 Base (e.g., NaH) Step2_Product->Base2 Deprotonation Methylating_Agent Methylating Agent (e.g., CH3I) Base2->Methylating_Agent Final_Product Final Product This compound Methylating_Agent->Final_Product SN2 Attack

Caption: Proposed three-step synthesis of the target compound from vanillin.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization of the intermediate in Step 2 is crucial for proceeding.

  • Step 1: Synthesis of 2-Ethoxy-4-(hydroxymethyl)phenol:

    • To a solution of 4-(hydroxymethyl)-2-methoxyphenol (1 eq.) in a suitable solvent like acetone, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).

    • Heat the mixture to reflux to facilitate the formation of the phenoxide.

    • Slowly add diethyl sulfate (1.1 eq.) to the refluxing mixture. The choice of diethyl sulfate is based on its reactivity and suitability for ethylation.[9][10]

    • Maintain reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography to isolate 2-Ethoxy-4-(hydroxymethyl)phenol.

  • Step 2: Synthesis of this compound:

    • Dissolve the intermediate from Step 1 (1 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq.) portion-wise. NaH is a strong, non-nucleophilic base ideal for deprotonating the benzylic alcohol.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add methyl iodide (CH₃I, 1.2 eq.) dropwise.

    • Let the reaction warm to room temperature and stir for 12-18 hours, again monitoring by TLC.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • The final product can be purified by vacuum distillation or column chromatography to yield high-purity this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.

G cluster_workflow Spectroscopic Analysis Workflow Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR FTIR Spectroscopy Sample->IR Structure Structural Confirmation & Purity Assessment NMR->Structure MS->Structure IR->Structure

Caption: Standard workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for confirming the carbon-hydrogen framework.

  • ¹H NMR: Predicted spectra indicate characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), the benzylic methylene protons (a singlet), and the phenolic hydroxyl proton (a broad singlet). The specific chemical shifts and coupling patterns confirm the substitution pattern on the aromatic ring.

  • ¹³C NMR: The spectrum would show 10 distinct carbon signals corresponding to the molecular formula (C10H14O3), assuming no accidental symmetry. Key signals would include those for the aromatic carbons (with quaternary carbons C-O appearing downfield), the benzylic -CH₂- carbon, and the aliphatic carbons of the ethoxy and methoxy groups.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • GC-MS: This technique confirms the molecular weight of 182.22 g/mol .[1] The mass spectrum would show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern is also diagnostic; common fragments would arise from the loss of the ethoxy group, methoxy group, or cleavage of the benzylic ether bond (a stable benzylic carbocation).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy, methoxy, and methylene groups) appear just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong, characteristic C-O stretching bands for the aryl ether and alkyl ether linkages will be present in the 1000-1300 cm⁻¹ region.[13]

Applications and Chemical Reactivity

The primary established application of this compound is within the fragrance and flavor industry.[1] Its complex odor profile, combining sweet, vanilla, and spicy notes, makes it a valuable component in creating sophisticated scents for perfumes, cosmetics, and other consumer goods.[4][5]

From a chemical reactivity standpoint, the molecule possesses three key functional groups that dictate its behavior:

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by bases. It is also a target for electrophilic aromatic substitution, with the hydroxyl and ethoxy groups acting as activating, ortho-para directors.

  • Ether Linkages (Ethoxy and Methoxymethyl): Ethers are generally stable and unreactive. However, the benzylic ether is susceptible to cleavage under strong acidic conditions or hydrogenolysis.

  • Aromatic Ring: The electron-rich ring can undergo electrophilic substitution reactions, though conditions must be chosen carefully to avoid side reactions at the other functional groups.

For drug development professionals, while this specific molecule has no widely reported therapeutic applications, its core structure—a substituted phenol ether—is a common motif in pharmacologically active compounds. Its physicochemical properties (LogP, pKa) fall within a range often associated with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

The purity and identity of the compound for these applications can be reliably determined using reverse-phase High-Performance Liquid Chromatography (HPLC), typically with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[7]

Safety, Toxicology, and Handling

Proper handling of any chemical substance is essential to ensure laboratory and personnel safety. This compound is classified as hazardous under the Globally Harmonized System (GHS).

GHS Hazard Classification
Hazard Class Hazard Statement Signal Word Source(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning[1][8][14]
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionWarning[1][8]
Toxicological Summary

Toxicological data, primarily from read-across studies with analogous compounds, suggests that this compound is not expected to be genotoxic in vivo.[15] However, it was found to be clastogenic in an in vitro chromosome aberration assay and may cause skin sensitization.[14][15] It is classified as harmful if swallowed.[14]

Safe Handling and Storage Protocol

Adherence to a strict safety protocol is mandatory when working with this compound.

G cluster_handling Safe Handling Workflow Start Begin Work PPE Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat Start->PPE Ventilation Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) PPE->Ventilation Avoidance Avoid: - Inhalation of Vapors - Contact with Skin and Eyes - Ingestion Ventilation->Avoidance Storage Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Place Avoidance->Storage Disposal Dispose of Waste According to Local, State, and Federal Regulations Storage->Disposal End End Work Disposal->End

Caption: Logical workflow for the safe handling and storage of the compound.

  • Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of aerosols or vapors.[8]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles. A face shield may be appropriate if there is a splash hazard.[8][16]

  • Hygiene Measures: Wash hands and any exposed skin thoroughly after handling.[8][16] Do not eat, drink, or smoke in the work area.[8] Contaminated work clothing should not be allowed out of the workplace.[8]

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][17]

    • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical attention.[8][18]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[16][18]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, bases, and acid chlorides.[8][16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable regulations.[8][16]

References

An In-depth Technical Guide to 2-Ethoxy-4-(methoxymethyl)phenol: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Ethoxy-4-(methoxymethyl)phenol, a significant aromatic ether. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's fundamental properties, analytical characterization, and its principal applications, with a focus on providing actionable, field-proven insights.

Core Molecular Attributes and Physicochemical Properties

This compound, identified by the CAS Number 5595-79-9, is a substituted phenol derivative with the molecular formula C10H14O3.[1][2][3] Its chemical structure features an ethoxy group and a methoxymethyl group attached to the phenol backbone, which imparts specific physicochemical characteristics crucial for its applications.

The precise determination of its molecular weight is fundamental to all quantitative analytical procedures and stoichiometric calculations in synthesis. The molecular weight of this compound is 182.22 g/mol .[1][2][3] This value is a cornerstone for researchers working on novel formulations and synthetic pathways.

A summary of its key quantitative data is presented below for ease of reference.

PropertyValueSource
Molecular Weight 182.22 g/mol PubChem[1], US EPA[2]
Molecular Formula C10H14O3PubChem[1], US EPA[2]
Monoisotopic Mass 182.094294314 DaFooDB[4]
Boiling Point 110-111 °C at 1 TorrChemicalBook[5]
Density (Predicted) 1.087 ± 0.06 g/cm³ChemicalBook[5]
LogP 1.58SIELC Technologies[6]
Water Solubility (Est.) 2262 mg/L @ 25 °CECHEMI[7]

These properties are critical in predicting the behavior of this compound in various solvent systems and its potential for environmental distribution. The LogP value, for instance, suggests a moderate lipophilicity, which is a key parameter in drug design for predicting membrane permeability.

Molecular Structure and Identification

The structural arrangement of functional groups on the benzene ring dictates the chemical reactivity and spectral properties of this compound. The IUPAC name, this compound, precisely describes this arrangement.[1][2]

This compound C1 C C2 C C1->C2 OH OH C1->OH C3 C C2->C3 OEt OCH2CH3 C2->OEt C4 C C3->C4 C5 C C4->C5 CH2OMe CH2OCH3 C4->CH2OMe C6 C C5->C6 C6->C1 Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Spectroscopic Identification cluster_3 Purity & Identity Confirmation A Dissolution in appropriate solvent (e.g., Acetonitrile) B Reverse-Phase HPLC A->B C Mass Spectrometry (MS) B->C D NMR Spectroscopy (¹H, ¹³C) B->D E IR Spectroscopy B->E F Data Analysis and Comparison to Reference C->F D->F E->F

References

An In-Depth Technical Guide to the Spectral Data of 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the compound 2-Ethoxy-4-(methoxymethyl)phenol (CAS 5595-79-9). Due to the limited availability of experimental spectra in public databases, this guide leverages high-quality predicted data, corroborated by experimental data from structurally analogous compounds. We present an in-depth interpretation of the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of these spectra, ensuring scientific integrity and enabling researchers to validate these findings. The causality behind experimental choices is explained, and all data is presented in a clear, accessible format, including tables and diagrams, to support researchers in their analytical and drug development endeavors.

Introduction

This compound is a phenolic compound with potential applications in various fields, including flavor and fragrance, as well as a building block in organic synthesis. Accurate characterization of this molecule is paramount for its application and for regulatory purposes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure and purity of chemical compounds. This guide aims to provide a detailed spectral analysis of this compound, offering a foundational reference for scientists working with this molecule.

Molecular Structure and Key Features

The structure of this compound, with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol , is foundational to understanding its spectral characteristics.[1] The key functional groups that will dominate the spectral data are the phenol group (-OH), the ethoxy group (-OCH₂CH₃), the methoxymethyl group (-CH₂OCH₃), and the substituted benzene ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum (Predicted)

The predicted ¹H NMR spectrum of this compound in D₂O at 800 MHz shows distinct signals for each proton environment.[2] The use of a deuterated solvent like D₂O is a standard practice to avoid a large solvent peak in the spectrum.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~7.0-6.8Multiplet3HAromatic protons (H-3, H-5, H-6)
~4.4Singlet2H-CH₂-OCH₃
~4.1Quartet2H-O-CH₂-CH₃
~3.4Singlet3H-OCH₃
~1.4Triplet3H-O-CH₂-CH₃

Interpretation:

  • Aromatic Region (~7.0-6.8 ppm): The protons on the benzene ring are expected to appear in this region. Their specific shifts and splitting patterns are influenced by the electronic effects of the substituents.

  • Methylene Protons (-CH₂-OCH₃) (~4.4 ppm): The singlet corresponds to the two protons of the methylene group adjacent to the methoxy group.

  • Ethoxy Protons (-O-CH₂-CH₃): The quartet at ~4.1 ppm is due to the methylene protons of the ethoxy group, split by the adjacent methyl protons. The triplet at ~1.4 ppm corresponds to the methyl protons, split by the adjacent methylene protons.

  • Methoxy Protons (-OCH₃) (~3.4 ppm): The singlet represents the three protons of the methoxy group.

  • Phenolic Proton (-OH): In a non-deuterated solvent, the phenolic proton would likely appear as a broad singlet between 4-7 ppm. In D₂O, this proton exchanges with deuterium and the peak disappears, a technique often referred to as a "D₂O shake" which is useful for identifying -OH protons.[3][4]

¹³C NMR Spectrum (Predicted)

The predicted ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted Chemical Shift (ppm) Assignment
~148-145C-1, C-2 (Aromatic carbons attached to oxygen)
~130-120C-4 (Aromatic carbon with methoxymethyl)
~120-110C-3, C-5, C-6 (Aromatic carbons with hydrogen)
~74-CH₂-OCH₃
~64-O-CH₂-CH₃
~58-OCH₃
~15-O-CH₂-CH₃

Interpretation:

  • Aromatic Carbons: The carbons of the benzene ring typically resonate between 110-160 ppm. The carbons directly attached to the electron-donating oxygen atoms (C-1 and C-2) are expected to be the most downfield.

  • Aliphatic Carbons: The carbons of the ethoxy and methoxymethyl groups appear in the upfield region of the spectrum. The chemical shifts are consistent with carbons attached to oxygen atoms.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Predicted Wavenumber (cm⁻¹) Vibration Functional Group
~3600-3200 (broad)O-H stretchPhenol
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (ethoxy, methoxymethyl)
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1120C-O stretchAlkyl ether

Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is a hallmark of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[5]

  • C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

  • C=C Stretches: The presence of the benzene ring is confirmed by characteristic absorptions around 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-O Stretches: Strong bands in the fingerprint region, around 1250 cm⁻¹ and 1120 cm⁻¹, correspond to the C-O stretching vibrations of the aryl and alkyl ether linkages, respectively.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted GC-MS data for this compound suggests a molecular ion peak and several characteristic fragment ions.[6]

m/z (mass-to-charge ratio) Proposed Fragment
182[M]⁺ (Molecular ion)
153[M - C₂H₅]⁺
137[M - OCH₃ - H₂]⁺
123[M - CH₂OCH₃ - H₂]⁺
109[M - C₂H₅O - H₂]⁺

Interpretation:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 182 corresponds to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of stable neutral molecules or radicals from the ether and phenol functionalities. Common fragmentation pathways for phenolic ethers involve cleavage of the alkyl groups attached to the oxygen atoms.

G M [C₁₀H₁₄O₃]⁺ m/z = 182 F1 [M - C₂H₅]⁺ m/z = 153 M->F1 - C₂H₅ F2 [M - OCH₃ - H₂]⁺ m/z = 137 M->F2 - OCH₃, -H₂ F3 [M - CH₂OCH₃ - H₂]⁺ m/z = 123 M->F3 - CH₂OCH₃, -H₂ G start Sample Preparation nmr NMR Acquisition start->nmr Dissolve ~5-10 mg in 0.5-0.7 mL of CDCl₃ or DMSO-d₆ processing Data Processing nmr->processing Acquire ¹H and ¹³C spectra analysis Spectral Analysis processing->analysis Fourier transform, phase correction, and baseline correction end Final Report analysis->end Assign peaks and interpret spectra G start Sample Preparation derivatization Derivatization (Optional) start->derivatization gcms GC-MS Injection start->gcms Direct injection if sufficiently volatile derivatization->gcms To increase volatility separation Chromatographic Separation gcms->separation Inject into GC detection Mass Detection separation->detection Separate based on boiling point and polarity analysis Data Analysis detection->analysis Generate mass spectrum end Final Report analysis->end Identify molecular ion and fragmentation pattern

References

Investigating the Bioactive Potential of 2-Ethoxy-4-(methoxymethyl)phenol: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course for Discovery

In the landscape of drug discovery and natural product chemistry, phenolic compounds represent a vast and promising frontier. Their structural diversity is a direct precursor to a wide array of biological activities. This guide focuses on a specific, lesser-studied molecule: 2-Ethoxy-4-(methoxymethyl)phenol. While its structural analogs, such as 2-Methoxy-4-vinylphenol, have demonstrated notable anti-inflammatory and antioxidant properties, the specific biological profile of this compound remains largely uncharacterized.[1][2][3][4]

This document, therefore, is not a retrospective summary of established data. Instead, it is a forward-looking technical roadmap, designed for researchers, scientists, and drug development professionals. It provides a structured, experimentally-driven framework for the systematic investigation of this compound's bioactive potential. We will proceed from foundational in vitro characterization to more complex cell-based assays and finally, to considerations for in vivo validation, grounding each step in established methodologies and sound scientific rationale.

Section 1: Foundational Physicochemical and Antioxidant Characterization

The journey to understanding the biological activity of a novel compound begins with its fundamental properties. Initial steps should involve confirming the identity and purity of this compound through standard analytical techniques such as NMR, mass spectrometry, and HPLC. Once purity is established, the investigation into its antioxidant potential can commence. Oxidative stress is a key pathogenic factor in numerous diseases, and the ability of a compound to mitigate this is a strong indicator of its therapeutic potential.[5]

In Vitro Antioxidant Capacity Assessment

A multi-assay approach is recommended to comprehensively evaluate the antioxidant activity, as different assays reflect different mechanisms of antioxidant action.[6][7][8]

This is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[9][10][11][12] The DPPH radical is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow, a change that can be quantified spectrophotometrically.[9][11]

Table 1: Hypothetical Data for DPPH Radical Scavenging Activity

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC50 (µg/mL)
This compound1015.2 ± 1.855.4
2535.8 ± 2.5
5048.9 ± 3.1
10075.3 ± 4.2
20092.1 ± 2.9
Ascorbic Acid (Positive Control)228.5 ± 2.18.7
558.3 ± 3.7
1094.6 ± 1.9

Experimental Protocol: DPPH Assay [9][11][13][14]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a working solution of DPPH in the same solvent (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[11]

    • Prepare a series of dilutions of a positive control, such as ascorbic acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound dilutions to the wells.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • Include a blank (solvent only) and a control (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentration.[11]

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[15] This assay is applicable to both hydrophilic and lipophilic antioxidants.[16]

Experimental Protocol: ABTS Assay [15][16][17][18][19]

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[15]

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Assay Procedure:

    • Add a small volume of the test compound dilutions to the wells of a 96-well microplate.

    • Add a larger volume of the diluted ABTS•+ working solution to each well.

  • Data Acquisition and Analysis:

    • After a specified incubation time (e.g., 6-30 minutes), measure the absorbance at 734 nm.[15]

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

While in vitro chemical assays are useful for initial screening, they do not reflect the bioavailability, metabolism, and cellular uptake of a compound.[5][10][20] The CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.[5][20][21][22][23]

Workflow for Cellular Antioxidant Activity (CAA) Assay

CAA_Workflow cluster_prep Cell Preparation cluster_loading Probe and Compound Loading cluster_stress Induction of Oxidative Stress cluster_measurement Measurement and Analysis cell_culture Culture adherent cells (e.g., HepG2) to confluence in a 96-well plate add_dcfhda Load cells with DCFH-DA probe cell_culture->add_dcfhda add_compound Add this compound or Quercetin (control) add_dcfhda->add_compound add_initiator Add free radical initiator (e.g., AAPH) add_compound->add_initiator read_fluorescence Measure fluorescence (DCF formation) over time add_initiator->read_fluorescence calculate_caa Calculate CAA value relative to Quercetin read_fluorescence->calculate_caa

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Experimental Protocol: CAA Assay [5][20][22]

  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) or other suitable adherent cells in a 96-well plate until confluent.[21]

  • Probe and Compound Incubation:

    • Pre-incubate the cells with the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[5][20]

    • Add the test compound (this compound) and a positive control (e.g., Quercetin) at various concentrations.[21]

  • Induction of Oxidative Stress:

    • After a brief incubation and washing, add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.[23]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity over time using a microplate reader. The oxidation of DCFH to the highly fluorescent DCF is proportional to the level of intracellular reactive oxygen species (ROS).[20]

  • Data Analysis:

    • The antioxidant activity is quantified by the reduction in fluorescence compared to control cells. Results can be expressed as quercetin equivalents.[22]

Section 2: Investigation of Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Phenolic compounds are known to modulate inflammatory pathways.[1][24] A systematic investigation into the anti-inflammatory effects of this compound should focus on key signaling pathways and enzymatic targets.

Modulation of Key Inflammatory Signaling Pathways

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[25][26][27][28] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[25][28][29]

Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Bound to NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Overview of the canonical NF-κB signaling pathway.

MAPK pathways are crucial in converting extracellular signals into cellular responses, including inflammation.[30][31] Key MAPK families involved in inflammation include p38, JNK, and ERK.[32] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.[30][31]

General MAPK Signaling Cascade

MAPK_Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response Stimuli Inflammatory Cytokines / Stress MAP3K MAPKKK (e.g., TAK1, MEKK1) Stimuli->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF2) MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation

Caption: A generalized representation of a MAPK signaling cascade.

In Vitro Assays for Anti-inflammatory Activity

COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[33][34][35] Selective inhibition of COX-2 is a major goal of many anti-inflammatory drugs.[33][36]

Table 2: Hypothetical Data for COX-2 Inhibition

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
This compound112.5 ± 1.522.8
1038.2 ± 2.8
2555.1 ± 3.9
5079.8 ± 4.5
10091.3 ± 3.2
Celecoxib (Positive Control)0.145.6 ± 3.30.12
0.582.4 ± 4.1
195.7 ± 2.6

Experimental Protocol: COX-2 Inhibitor Screening Assay [33][34][35][37]

  • Assay Principle:

    • These assays typically measure the peroxidase activity of COX-2, which converts a probe into a fluorescent or colorimetric product.[34] Alternatively, they can directly measure the production of prostaglandins.[37]

  • Procedure:

    • Use a commercially available COX-2 inhibitor screening kit.[34][35][37]

    • Incubate recombinant human COX-2 enzyme with the test compound at various concentrations.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

    • Measure the output (fluorescence or absorbance) according to the kit's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

    • Determine the IC50 value for the test compound and a known COX-2 inhibitor (e.g., celecoxib).[34]

Section 3: Considerations for In Vivo Models

Positive results from in vitro and cell-based assays provide a strong rationale for progressing to in vivo models of inflammation.[38][39][40] These models are crucial for evaluating the efficacy, pharmacokinetics, and safety of a potential therapeutic agent in a whole-organism context.[41]

Commonly used models for acute inflammation include carrageenan-induced paw edema and zymosan-induced peritonitis.[42] For chronic inflammatory conditions, models such as collagen-induced arthritis are often employed.[39] The choice of model will depend on the specific therapeutic area of interest.[38][40]

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-tiered strategy for the preclinical evaluation of this compound's biological activity. By systematically assessing its antioxidant and anti-inflammatory properties, from basic chemical assays to complex cellular and in vivo models, researchers can build a robust data package to support its potential as a novel therapeutic agent. The experimental workflows and methodologies described herein represent a logical and scientifically rigorous approach to unlocking the potential of this and other novel phenolic compounds.

References

An In-depth Technical Guide to 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive review of 2-Ethoxy-4-(methoxymethyl)phenol, a significant fragrance ingredient known for its sweet, spicy, and vanilla-like aroma. Addressed to researchers, scientists, and professionals in drug development and fragrance chemistry, this document delves into the compound's chemical and physical properties, synthesis methodologies, and applications. A detailed, two-step synthesis process is outlined, including the reduction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and subsequent etherification. The guide also explores the potential mechanism of action related to its olfactory properties and provides a thorough overview of its safety and toxicological profile. This document aims to be a critical resource for understanding and utilizing this compound in scientific and industrial contexts.

Introduction

This compound, also known by its commercial name Methyl Diantilis, is an aromatic compound valued for its complex and pleasant odor profile, which is described as sweet, spicy, vanilla, and carnation-like[1][2]. As a member of the benzyl ether class of organic compounds, its molecular structure is foundational to its characteristic scent and physical properties[1]. This guide will provide an in-depth exploration of this compound, from its fundamental chemical and physical characteristics to its synthesis and applications, with a particular focus on the scientific principles that underpin its use.

Chemical and Physical Properties

This compound is a substituted phenol with the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol [3]. Its structure features an ethoxy group and a methoxymethyl group attached to the phenol ring, which contribute to its unique properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃[3]
Molecular Weight 182.22 g/mol [3]
CAS Number 5595-79-9[1]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Sweet, spicy, vanilla, carnation[1][2]
Boiling Point 110-111 °C at 1 Torr[1]
Density 1.087 ± 0.06 g/cm³ (predicted)[1]
Water Solubility 2262 mg/L at 25 °C (estimated)[1]
LogP 1.571 (estimated)[1]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the commercially available precursor, 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin[5][6]. The synthesis involves the reduction of the aldehyde functional group to an alcohol, followed by an etherification reaction.

SynthesisWorkflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Etherification Start 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Process1 Reduction with Sodium Borohydride (NaBH4) in basic aqueous solution Start->Process1 Product1 3-Ethoxy-4-hydroxybenzyl Alcohol (Ethyl Vanillyl Alcohol) Process1->Product1 Process2 Williamson Ether Synthesis with a methylating agent (e.g., Dimethyl Sulfate or Methyl Iodide) in the presence of a base Product1->Process2 FinalProduct This compound Process2->FinalProduct

Step 1: Reduction of 3-Ethoxy-4-hydroxybenzaldehyde

The initial step involves the reduction of the aldehyde group of ethyl vanillin to a primary alcohol, yielding 3-ethoxy-4-hydroxybenzyl alcohol. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in a basic aqueous solution[7][8]. The basic conditions are crucial to deprotonate the phenolic hydroxyl group, preventing it from reacting with the hydride reagent.

Experimental Protocol: Reduction of Ethyl Vanillin

  • Dissolution: Dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a 1 M sodium hydroxide (NaOH) solution in an Erlenmeyer flask. Swirl the flask to ensure complete dissolution, resulting in a clear, yellowish solution.

  • Cooling: Cool the flask in an ice-water bath to a temperature between 10-15 °C.

  • Preparation of Reducing Agent: In a separate vessel, dissolve sodium borohydride (approximately 0.75-1 equivalent) in a small amount of the 1 M NaOH solution.

  • Addition of Reducing Agent: Slowly add the sodium borohydride solution dropwise to the cooled ethyl vanillin solution over a period of 10-15 minutes. Maintain the temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 20-30 minutes.

  • Quenching and Precipitation: Return the flask to the ice bath and slowly add 2.5 M hydrochloric acid (HCl) dropwise to neutralize the excess NaOH and decompose the remaining NaBH₄. Continue adding HCl until the solution is acidic (pH ~2-3), which will cause the product, 3-ethoxy-4-hydroxybenzyl alcohol, to precipitate out of the solution.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate if necessary[8].

Step 2: Etherification of 3-Ethoxy-4-hydroxybenzyl Alcohol

The second step is the etherification of the newly formed benzyl alcohol to yield the final product, this compound. This is typically achieved through a Williamson ether synthesis, where the alcohol is converted to its alkoxide and then reacted with a methylating agent[9]. Alternatively, an acid-catalyzed etherification with methanol can be employed[10].

Experimental Protocol: Etherification of 3-Ethoxy-4-hydroxybenzyl Alcohol

  • Preparation of the Alcohol: Ensure the 3-ethoxy-4-hydroxybenzyl alcohol from the previous step is thoroughly dried.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 3-ethoxy-4-hydroxybenzyl alcohol (1 equivalent) in an excess of methanol, which acts as both the solvent and the methylating agent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or an acidic ion-exchange resin (e.g., Amberlyst-15)[9][10].

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If an ion-exchange resin was used, it can be removed by filtration. If a mineral acid was used, neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Mechanism of Action: The Olfactory Perspective

The characteristic vanilla-like scent of this compound is a result of its specific molecular structure interacting with olfactory receptors in the nasal cavity. The "vanilloid" structural motif, characterized by the 4-hydroxy-3-ethoxybenzyl group, is a key determinant of its aroma profile.

The perception of vanilla and related scents is a complex neurological process. When we inhale a fragrance, the odorant molecules bind to specific olfactory receptors in the olfactory epithelium. This binding triggers a signal transduction cascade that ultimately sends a signal to the limbic system of the brain, the region responsible for emotions and memories[11][12]. This direct connection is why scents like vanilla can evoke strong feelings of comfort and nostalgia[11].

The vanillin molecule and its derivatives are known to interact with specific "vanilloid receptors," which contributes to their distinct sensory perception[13]. The structural features of this compound, including the presence of the ether linkages and the specific substitution pattern on the aromatic ring, are crucial for its particular sweet and spicy notes. The ethoxy group at the 3-position, in place of the methoxy group in vanillin, is known to enhance the creamy and sweet character of the fragrance[14].

Applications

The primary and most well-documented application of this compound is as a fragrance ingredient in a wide array of consumer products, including perfumes, cosmetics, soaps, and detergents[5][15]. Its pleasant and persistent aroma makes it a valuable component in fragrance formulations.

While its primary use is in the fragrance industry, the vanillyl moiety present in its structure is also found in compounds with other biological activities. For instance, vanillyl butyl ether, a structurally related compound, is used as a warming agent in topical products due to its interaction with TRPV1 receptors[4][16]. Although there is no direct evidence of this compound being used for similar purposes, its structural similarity suggests a potential for exploration in other sensory applications.

Furthermore, substituted phenols are versatile intermediates in organic synthesis. The functional groups present in this compound could potentially be modified to create more complex molecules for applications in pharmaceuticals or materials science[17].

Safety and Toxicology

A comprehensive safety assessment of this compound has been conducted by the Research Institute for Fragrance Materials (RIFM)[18]. The available data indicates that this compound does not present a concern for genotoxicity[18][19].

Toxicological studies have been performed to evaluate its potential for repeated dose toxicity, reproductive toxicity, and skin sensitization. Data from read-across analogs, such as vanillyl butyl ether, have been used to support the safety assessment for certain endpoints[19]. Based on the available information, this compound is considered safe for its intended use in fragrance formulations at the current levels of use[18].

Conclusion

This compound is a chemically significant and commercially valuable fragrance ingredient. Its synthesis from readily available precursors via a two-step reduction and etherification process is a practical and scalable route. The compound's characteristic sweet and spicy vanilla aroma is a direct consequence of its well-defined molecular structure and its interaction with the olfactory system. While its primary application is in the fragrance industry, the underlying vanilloid chemistry suggests potential for broader applications. The comprehensive safety data available supports its continued use in consumer products. This guide provides a foundational understanding of this compound for researchers and professionals, enabling further innovation and application of this versatile molecule.

References

The Evolving Landscape of the Phenolic Scaffold: A Technical Guide to the Discovery and History of Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deceptively simple hydroxyl group attached to a benzene ring has given rise to a vast and indispensable class of molecules: the substituted phenols. From the dawn of antiseptic surgery to the age of high-performance polymers and targeted pharmaceuticals, the ability to strategically modify the phenolic core has been a cornerstone of chemical innovation. This in-depth technical guide navigates the historical currents of their discovery, tracing the evolution of synthetic methodologies and the ever-expanding applications of these versatile compounds. We will delve into the seminal reactions that unlocked the potential of the phenolic ring, examining their mechanisms, providing detailed experimental protocols, and exploring the scientific rationale that guided their development. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context and technical foundations of substituted phenol chemistry, fostering a deeper appreciation for the scientific journey that has shaped this critical field.

The Genesis of a Scaffold: The Discovery and Early Applications of Phenol

The story of substituted phenols begins with the parent molecule itself. In 1834, Friedlieb Ferdinand Runge, a German chemist, first isolated an impure form of phenol from coal tar, which he aptly named "Karbolsäure" (carbolic acid).[1] However, it was the French chemist Auguste Laurent who, in 1841, prepared pure phenol and correctly identified it as a derivative of benzene.[1] The name "phenol" was later coined by Charles Gerhardt in 1843.[2]

Initially, phenol was a chemical curiosity. Its profound impact on science and medicine was not realized until the 1860s, when Sir Joseph Lister, a British surgeon, began his pioneering work in antiseptic surgery.[3][4] Inspired by Louis Pasteur's germ theory of disease, Lister hypothesized that microorganisms were responsible for the high rates of post-surgical infections.[5] He sought a chemical agent that could kill these germs in and around wounds. Having heard of the use of carbolic acid to treat sewage, Lister began applying it to compound fractures, surgical incisions, and dressings.[6][7] His first documented success came on August 12, 1865, when he treated an eleven-year-old boy with a compound fracture of the tibia.[1] The results were dramatic, with a significant reduction in infections and mortality.[5] Lister's work, though initially met with skepticism, revolutionized surgery and laid the foundation for modern sterile techniques.[3][6]

The mechanism of phenol's antiseptic action lies in its ability to denature proteins and disrupt the cell membranes of microorganisms, leading to cell lysis and death.[8] This potent bactericidal property, however, also meant it was harsh on human tissue, causing skin irritation.[1] This drawback eventually led to the search for less caustic antiseptics and the development of aseptic (germ-free) surgical practices.[1]

Unlocking the Ring: The Dawn of Phenolic Substitution

The true potential of the phenolic scaffold lay in the ability to attach other functional groups to the aromatic ring, thereby modulating its physical, chemical, and biological properties. The hydroxyl group is a powerful activating, ortho-, para-director for electrophilic aromatic substitution, making the phenol ring highly susceptible to reaction.[9] This inherent reactivity paved the way for the development of a diverse array of substituted phenols.

Formylation: The Reimer-Tiemann Reaction

In 1876, German chemists Karl Reimer and Ferdinand Tiemann discovered a reaction that would become a cornerstone of phenolic chemistry: the ortho-formylation of phenols.[10][11] The Reimer-Tiemann reaction involves the treatment of a phenol with chloroform in a basic solution to introduce a formyl (-CHO) group, primarily at the ortho position.[11]

Mechanism: The reaction proceeds through the formation of a highly reactive dichlorocarbene (:CCl₂) intermediate from the reaction of chloroform with a strong base.[12] The phenoxide ion, formed by the deprotonation of phenol, then attacks the electrophilic dichlorocarbene. A series of steps, including hydrolysis, leads to the formation of the salicylaldehyde (o-hydroxybenzaldehyde).[12]

Experimental Protocol: Synthesis of Salicylaldehyde via the Reimer-Tiemann Reaction

  • Reagents: Phenol, Chloroform (CHCl₃), Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl), Diethyl Ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific molar equivalent of phenol in an aqueous solution of sodium hydroxide (typically 10-40%).[1]

    • Heat the mixture to approximately 60-70°C with vigorous stirring.[13]

    • Slowly add an excess of chloroform to the reaction mixture over a period of about one hour.[13] The reaction is often exothermic and may require external cooling to maintain the desired temperature.[12]

    • After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours.[1][13]

    • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 4-5.[13]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude salicylaldehyde.

    • The product can be further purified by distillation or chromatography.

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_reaction Electrophilic Attack and Hydrolysis CHCl3 Chloroform CCl3- Trichloromethanide CHCl3->CCl3- + OH⁻ :CCl2 Dichlorocarbene CCl3-->:CCl2 - Cl⁻ Intermediate1 Dichloromethyl Substituted Phenol Phenoxide Phenoxide Ion Intermediate2 Intermediate Product Salicylaldehyde

Carboxylation: The Kolbe-Schmitt Reaction

Another pivotal discovery in the functionalization of phenols was the Kolbe-Schmitt reaction, first reported by Hermann Kolbe in 1860 and later improved by Rudolf Schmitt.[14] This reaction introduces a carboxyl group (-COOH) onto the phenolic ring, typically at the ortho position, through the reaction of a sodium phenoxide with carbon dioxide under pressure and heat.[5] The primary product, salicylic acid (o-hydroxybenzoic acid), is a crucial precursor for the synthesis of aspirin.[5]

Mechanism: The reaction involves the nucleophilic attack of the electron-rich phenoxide ion on the electrophilic carbon of carbon dioxide.[5] The resulting intermediate then undergoes tautomerization to yield the more stable salicylate. The ortho-selectivity is thought to arise from the formation of a chelated intermediate involving the sodium ion, the phenoxide oxygen, and the carbon dioxide.[11]

Experimental Protocol: Synthesis of Salicylic Acid via the Kolbe-Schmitt Reaction

  • Reagents: Phenol, Sodium Hydroxide (NaOH), Carbon Dioxide (CO₂), Sulfuric Acid (H₂SO₄), Water.

  • Procedure:

    • Prepare sodium phenoxide by reacting phenol with an equimolar amount of sodium hydroxide in water and then evaporating the solution to dryness.

    • Place the dry sodium phenoxide powder in a high-pressure autoclave.

    • Heat the autoclave to approximately 125°C.[5]

    • Introduce carbon dioxide into the autoclave to a pressure of about 100 atmospheres.[5]

    • Maintain these conditions for several hours to allow the carboxylation to proceed.

    • Cool the autoclave, release the pressure, and dissolve the solid product in water.

    • Acidify the solution with sulfuric acid to precipitate the salicylic acid.[5]

    • Collect the precipitated salicylic acid by filtration, wash with cold water, and dry.

    • The product can be purified by recrystallization from hot water.

Kolbe_Schmitt_Mechanism Phenoxide Sodium Phenoxide Intermediate Intermediate Complex Phenoxide->Intermediate + CO₂ CO2 Carbon Dioxide Salicylate Sodium Salicylate Intermediate->Salicylate Rearrangement Product Salicylic Acid Salicylate->Product + H⁺

Alkylation and Acylation: The Friedel-Crafts Reaction

Developed by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions are a set of methods for attaching alkyl or acyl substituents to an aromatic ring.[15] While highly effective for many aromatic compounds, the direct Friedel-Crafts alkylation of phenol can be problematic. The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pair of electrons on the phenolic oxygen, deactivating the ring.[10] However, Friedel-Crafts acylation of phenols is a more reliable method for introducing ketone functionalities.

Mechanism: In Friedel-Crafts acylation, an acyl chloride or anhydride reacts with a Lewis acid to form a highly electrophilic acylium ion. This electrophile then attacks the electron-rich phenol ring, followed by the loss of a proton to restore aromaticity.[16]

Experimental Protocol: Friedel-Crafts Acylation of Anisole (a phenol ether)

  • Reagents: Anisole, Acetyl Chloride (CH₃COCl), Aluminum Chloride (AlCl₃), Methylene Chloride (CH₂Cl₂), Hydrochloric Acid (HCl), Sodium Bicarbonate (NaHCO₃), Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride in methylene chloride and cool the mixture in an ice bath.

    • Slowly add acetyl chloride to the stirred suspension.

    • After the addition is complete, add a solution of anisole in methylene chloride dropwise to the reaction mixture, maintaining the temperature below 10°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30-60 minutes.

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and wash it successively with water, a dilute sodium bicarbonate solution, and finally with water again.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The resulting p-methoxyacetophenone can be purified by distillation or recrystallization.

A Spectrum of Functionality: The Rise of Diverse Substituted Phenols

The development of these fundamental substitution reactions opened the floodgates to the synthesis of a vast array of substituted phenols, each with unique properties and applications.

Nitrophenols: From Explosives to Pharmaceuticals

The nitration of phenol, typically using dilute nitric acid, yields a mixture of ortho- and para-nitrophenols.[17] Further nitration under more vigorous conditions can lead to the formation of 2,4-dinitrophenol and ultimately 2,4,6-trinitrophenol (picric acid), a powerful explosive.[9] The synthesis of 2,4-dinitrophenol can be achieved with higher selectivity by using nitric acid in an aqueous-alcoholic medium.[18] The position of the nitro group significantly impacts the acidity of the phenol, with ortho and para isomers being more acidic than the meta isomer due to the electron-withdrawing nature of the nitro group.[19]

Aminophenols: Building Blocks for Dyes and Drugs

Aminophenols are key intermediates in the synthesis of dyes, photographic developers, and pharmaceuticals.[17][20] They are typically produced by the reduction of the corresponding nitrophenols, often using iron in an acidic medium or through catalytic hydrogenation. A notable application of p-aminophenol is in the synthesis of acetaminophen (paracetamol), a widely used analgesic and antipyretic.[20]

Halogenated Phenols: Preservatives and Herbicides

The direct halogenation of phenol with chlorine or bromine readily occurs, often leading to poly-substituted products.[21] Chlorinated phenols have found use as antiseptics, pesticides, and wood preservatives.[22] For example, 2,4-dichlorophenoxyacetic acid (2,4-D), synthesized from 2,4-dichlorophenol, has been a widely used herbicide since the 1950s.[22]

Alkylphenols: Surfactants and Polymer Additives

The alkylation of phenols, often achieved through Friedel-Crafts type reactions with alkenes, produces a range of alkylphenols.[23] These compounds are crucial in the production of non-ionic surfactants, antioxidants, and as additives in polymers.[23]

The Age of Polymers: Phenolic Resins and Polycarbonates

The ability to create polymers from phenolic starting materials marked a new era in materials science, with two classes of polymers, in particular, having a profound and lasting impact.

Bakelite: The First Synthetic Plastic

In 1907, the Belgian-American chemist Leo Baekeland, while searching for a synthetic substitute for shellac, discovered that the reaction of phenol with formaldehyde under heat and pressure produced a hard, moldable, and electrically insulating material.[24][25] He named his invention Bakelite, and it became the world's first entirely synthetic plastic.[25][26]

The formation of these phenolic resins, also known as phenol-formaldehyde resins, involves the electrophilic substitution of the phenol ring by formaldehyde, leading to the formation of hydroxymethylphenols.[27] Subsequent condensation reactions between these intermediates result in a cross-linked three-dimensional network.[16] Bakelite's durability, heat resistance, and insulating properties made it ideal for a vast range of applications, from electrical components and telephone casings to jewelry and kitchenware.[25][28]

Bakelite_Formation Phenol Phenol Hydroxymethylphenol Hydroxymethylphenol Phenol->Hydroxymethylphenol + Formaldehyde (Acid or Base Catalyst) Formaldehyde Formaldehyde Bakelite Bakelite (Cross-linked Polymer) Hydroxymethylphenol->Bakelite Condensation Polymerization

Bisphenol A and the Rise of Polycarbonates and Epoxy Resins

Another pivotal substituted phenol in the world of polymers is Bisphenol A (BPA). First synthesized in 1891, its commercial potential was not realized until the 1950s.[29] BPA is produced by the condensation of two equivalents of phenol with one equivalent of acetone.[30]

BPA is a key monomer in the production of polycarbonate plastics and epoxy resins.[29] Polycarbonates are known for their strength, transparency, and impact resistance, making them suitable for a wide range of applications, including water bottles, eyeglass lenses, and electronic components.[29] Epoxy resins, also derived from BPA, are widely used as adhesives and coatings.[29]

Conclusion: A Legacy of Innovation and a Future of Possibilities

The journey of substituted phenols, from a simple antiseptic to the building blocks of modern materials and medicines, is a testament to the power of chemical synthesis and the relentless pursuit of scientific understanding. The foundational discoveries of the 19th and early 20th centuries laid the groundwork for a field that continues to evolve. Modern synthetic methods, including transition-metal-catalyzed C-H functionalization, are now enabling even more precise and efficient modifications of the phenolic scaffold, opening up new avenues for drug discovery and materials science.[28] As we look to the future, the rich history of substituted phenols serves as a powerful reminder of how the exploration of a single chemical entity can lead to a world of innovation.

References

An In-Depth Technical Guide to 2-Ethoxy-4-(methoxymethyl)phenol: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-(methoxymethyl)phenol, a substituted phenol derivative. While primarily utilized as a fragrance ingredient, its structural similarity to pharmacologically active vanillin derivatives warrants a closer examination of its chemical properties, synthesis, and potential, albeit underexplored, biological significance. This document delves into the known synonyms and trade names, detailed chemical and physical properties, and a step-by-step synthesis protocol. Furthermore, it contextualizes the compound within the broader landscape of vanilloid research, highlighting the need for further investigation into its potential applications in drug discovery and development.

Introduction

This compound is an aromatic organic compound characterized by a phenol ring substituted with an ethoxy group and a methoxymethyl group. Its pleasant, sweet, and spicy aroma has cemented its role in the fragrance and flavor industry.[1][2] However, the core phenolic structure, a common motif in a vast array of biologically active molecules, suggests that the applications of this compound may extend beyond its current use. The vanilloid scaffold, of which this compound is a derivative, is a "privileged" structure in medicinal chemistry, with numerous examples of derivatives exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] This guide aims to provide a detailed technical resource for researchers and professionals, fostering a deeper understanding of this compound and stimulating further exploration of its potential.

Nomenclature and Identification

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse. This compound is known by several synonyms and trade names, which are summarized in the table below for clarity and cross-referencing.

Identifier Type Identifier Source
IUPAC Name This compound[4]
CAS Number 5595-79-9[4]
Synonym 4-Hydroxy-3-ethoxybenzyl methyl ether[4]
Synonym p-Cresol, 2-ethoxy-alpha-methoxy-[5]
Trade Name Methyl Diantilis[2][4]
UNII 7QHC87YPG8[4]
DTXSID DTXSID6074918[4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in any field, from predicting its behavior in biological systems to designing appropriate experimental conditions.

Property Value Source
Molecular Formula C10H14O3[4]
Molecular Weight 182.22 g/mol [4]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 110-111 °C at 1 Torr[6]
Solubility Soluble in ethanol[7]
LogP 1.571 (estimated)[2]
pKa 10.03 ± 0.31 (predicted)[6]

Synthesis of this compound

The synthesis of this compound, commonly referred to as Methyl Diantilis in industrial contexts, is a well-established two-step process commencing from the readily available starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[1][4][8]

Workflow for the Synthesis of this compound

G A 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) B Reduction A->B NaBH4, NaOH, H2O C 3-Ethoxy-4-hydroxybenzyl alcohol (Ethyl Vanillyl Alcohol) B->C D Etherification C->D Methanol, Acid Catalyst (e.g., Amberlyst-15) E This compound (Methyl Diantilis) D->E

Caption: Two-step synthesis of this compound.

Experimental Protocol

Step 1: Reduction of 3-Ethoxy-4-hydroxybenzaldehyde to 3-Ethoxy-4-hydroxybenzyl alcohol [8]

  • In a suitable reaction vessel, dissolve 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium borohydride (NaBH4) to the cooled reaction mixture with continuous stirring. The molar ratio of NaBH4 to ethyl vanillin should be carefully controlled to ensure complete reduction of the aldehyde.

  • After the addition is complete, allow the reaction to proceed at room temperature until the starting material is consumed, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., HCl) to neutralize the excess base and quench the remaining NaBH4.

  • Extract the product, 3-ethoxy-4-hydroxybenzyl alcohol, with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Etherification of 3-Ethoxy-4-hydroxybenzyl alcohol to this compound [1][9]

  • Combine the purified 3-ethoxy-4-hydroxybenzyl alcohol with an excess of methanol, which serves as both a reagent and a solvent.

  • Add an acid catalyst to the mixture. While various acid catalysts can be used, a solid acid catalyst such as Amberlyst-15 is recommended for its ease of removal and improved product purity.[1][9]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solid catalyst by filtration.

  • Remove the excess methanol under reduced pressure.

  • The resulting crude this compound can be purified by vacuum distillation or column chromatography to yield the final product of high purity.

Biological Activity and Potential in Drug Development

Currently, there is a significant lack of publicly available data on the specific biological activities and pharmacological properties of this compound. Its primary documented use is as a fragrance ingredient.[4] A safety assessment for a structurally similar compound, 2-ethoxy-4-[(1-methylethoxy)methyl] phenol, utilized this compound as a read-across analog for genotoxicity studies, which suggested a low potential for genotoxicity.[10]

Despite the limited direct evidence, the structural relationship to vanillin and its derivatives provides a compelling rationale for further investigation. Vanillin and its synthetic analogs have been shown to possess a wide array of biological activities, including:

  • Antimicrobial and Antifungal Properties: Various vanillin derivatives have demonstrated efficacy against a range of microbial pathogens.[3]

  • Anti-inflammatory Effects: The phenolic hydroxyl group is a key feature in many anti-inflammatory compounds, and vanillin derivatives have been shown to modulate inflammatory pathways.

  • Antioxidant Activity: The phenolic structure allows for the scavenging of free radicals, a property that is being explored for its therapeutic potential in various diseases.[10]

  • Anticancer Potential: Some vanillin hybrids have shown promising results in preclinical cancer studies.[3]

The presence of the ethoxy and methoxymethyl groups on the phenol ring of this compound will undoubtedly influence its pharmacokinetic and pharmacodynamic properties compared to vanillin. These modifications can affect its lipophilicity, metabolic stability, and interaction with biological targets. Therefore, a systematic evaluation of this compound's biological activity is a logical and potentially fruitful area of future research.

Logical Relationship of Structural Analogs and Potential Bioactivity

G A Vanillin (Core Scaffold) B Known Biological Activities (Antimicrobial, Anti-inflammatory, Antioxidant) A->B Extensively Studied C This compound (Derivative) A->C Structural Relationship D Potential for Similar or Novel Biological Activities C->D Hypothesized, Requires Investigation

Caption: Rationale for investigating the bioactivity of this compound.

Conclusion and Future Perspectives

This compound is a readily synthesizable aromatic compound with well-defined chemical and physical properties. While its current application is confined to the fragrance industry, its structural similarity to a plethora of biologically active vanillin derivatives suggests that its potential in the realm of drug discovery and development remains largely untapped. This technical guide serves as a foundational resource for researchers, providing the necessary information to embark on a more profound exploration of this intriguing molecule. Future research should focus on a comprehensive screening of its biological activities, including its potential as an antimicrobial, anti-inflammatory, or antioxidant agent. Such studies could unveil novel therapeutic applications for this otherwise overlooked compound.

References

Genotoxicity studies of 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Genotoxicity Assessment of 2-Ethoxy-4-(methoxymethyl)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction to this compound and the Imperative of Genotoxicity Testing

This compound is an aromatic ether compound used as a fragrance ingredient in various consumer products[1][2]. Its chemical structure is characterized by a phenol ring with ethoxy and methoxymethyl substituents[1][3][4]. Given its potential for widespread human dermal and inhalation exposure, a thorough safety assessment is paramount.

Genotoxicity testing is a critical component of this assessment. It investigates the ability of a substance to damage the genetic material (DNA) of cells, a property that can potentially lead to mutations and cancer. A standard, internationally harmonized battery of tests is employed to assess different genotoxic endpoints, from gene mutations to large-scale chromosomal damage[5][6]. This guide details the application of this testing paradigm to this compound.

The Standard Genotoxicity Testing Strategy

Regulatory bodies worldwide, guided by frameworks like the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, recommend a tiered approach to genotoxicity assessment. The strategy begins with a core battery of in vitro tests designed to detect the major classes of genetic damage. Positive results in these sensitive in vitro systems often trigger the need for follow-up in vivo testing to assess whether any observed effects are relevant to a whole organism, which possesses complex systems of metabolism, distribution, and detoxification.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Follow-up Ames Test 1: Bacterial Reverse Mutation Assay (Ames) (OECD 471) Decision1 Results from In Vitro Battery Ames->Decision1 Gene Mutation Data Mammalian Test 2: In Vitro Mammalian Cell Chromosomal Aberration Test (OECD 473) Mammalian->Decision1 Chromosomal Damage Data Invivo Test 3: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) Conclusion Weight of Evidence: Final Genotoxicity Conclusion Invivo->Conclusion Confirmatory Data Decision1->Invivo Positive Result (e.g., Clastogenicity) Decision1->Conclusion All Negative

Caption: Standard tiered workflow for genotoxicity assessment.

In Vitro Genotoxicity Profile

The initial assessment of this compound involved two core in vitro assays to evaluate its potential to induce gene mutations and chromosomal damage.

Gene Mutation: Bacterial Reverse Mutation Assay (Ames Test)

Scientific Rationale: The Ames test is a widely used initial screen for mutagenic potential. It employs several strains of Salmonella typhimurium bacteria that have been engineered with mutations in the genes required to synthesize the amino acid histidine. These strains cannot grow in a histidine-free medium. A test substance is considered mutagenic if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize their own histidine and form colonies. The inclusion of a mammalian liver extract (S9 fraction) is critical, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.

Protocol and Findings: A study was conducted in compliance with OECD Guideline 471, using both the plate incorporation and preincubation methods[5].

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102.

  • Vehicle: Dimethyl sulfoxide (DMSO).

  • Metabolic Activation: With and without rat liver S9 fraction.

  • Concentrations: Up to 5000 µ g/plate .

Results Summary:

Test ConditionConcentration Range (µ g/plate )Result
Without S9 ActivationUp to 5000Negative
With S9 ActivationUp to 5000Negative

Interpretation: Across all five bacterial strains, both with and without metabolic activation, this compound did not cause a significant increase in the mean number of revertant colonies compared to the solvent control[5]. This outcome provides strong evidence that the substance does not induce gene mutations under the conditions of this assay.

Chromosomal Damage: In Vitro Chromosome Aberration Assay

Scientific Rationale: This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities (clastogenicity) or changes in chromosome number (aneugenicity) in cultured mammalian cells. Damage to chromosomes is a hallmark of carcinogenesis, making this a crucial endpoint.

Protocol and Findings: The clastogenicity of this compound was assessed in a study compliant with GLP regulations and OECD Guideline 473[5].

  • Test System: Chinese hamster lung (CHL) cells.

  • Vehicle: Ethanol.

  • Metabolic Activation: With and without rat liver S9 fraction.

  • Concentrations: Up to 1830 µg/mL in the main study.

Results Summary:

Treatment Condition (4-hour)Concentration (µg/mL)% Cells with AberrationsInterpretation
Solvent Control (-S9)01.5%-
Test Article (-S9)15008.0%Positive
Test Article (-S9)183019.0%Positive
With S9 ActivationUp to 1830No significant increaseNegative

Interpretation: In the absence of metabolic activation (-S9), this compound induced a statistically significant increase in the percentage of cells with chromosomal aberrations at concentrations of 1500 and 1830 µg/mL[5]. This result classifies the substance as clastogenic in vitro. The lack of effect in the presence of S9 suggests that metabolic processes may detoxify the substance.

Resolving the In Vitro Positive: The In Vivo Micronucleus Test

The positive finding in the in vitro chromosome aberration test, contrasted with the negative Ames test, created a critical question: is this clastogenicity an artifact of the in vitro system, or does it represent a true hazard to a whole organism? High concentrations in cell culture can lead to non-specific effects like cytotoxicity or osmotic stress that can secondarily cause DNA damage. Furthermore, in vitro systems lack the complex detoxification and excretion mechanisms of a living animal. Therefore, an in vivo follow-up study was essential.

Scientific Rationale: The in vivo mammalian erythrocyte micronucleus test is the standard assay for this purpose. It assesses damage to the chromosomes of erythroblasts (immature red blood cells) in the bone marrow. If a chromosome is broken by a clastogenic agent during cell division, the resulting acentric fragment may not be incorporated into the daughter nucleus and can form a separate, small nucleus called a micronucleus. The detection of an increased frequency of micronucleated erythrocytes in treated animals is a clear indicator of in vivo genotoxicity.

Findings: An in vivo micronucleus test was conducted to evaluate the effects of this compound. Under the conditions of the study, the substance was found to be not clastogenic [5].

Weight of Evidence and Final Safety Conclusion

G Ames Ames Test (Gene Mutation) Result1 Result: Negative Ames->Result1 Aberration In Vitro Chromosome Aberration Test Result2 Result: Positive (Clastogenic in vitro) Aberration->Result2 Micronucleus In Vivo Micronucleus Test (Confirmatory) Result3 Result: Negative Micronucleus->Result3 Conclusion Conclusion: This compound is NOT considered genotoxic in vivo. Result1->Conclusion Weight of Evidence Result2->Micronucleus Triggers in vivo test Result3->Conclusion Weight of Evidence

Caption: Decision-making based on the genotoxicity test battery.

Synthesis of Evidence:

  • No Evidence of Gene Mutagenicity: The comprehensive Ames test was unequivocally negative[5].

  • In Vitro Clastogenicity: The substance induced chromosomal aberrations in cultured cells, but only at high concentrations and in the absence of metabolic activation[5].

  • No In Vivo Genotoxicity: The in vivo micronucleus test, which evaluates the same endpoint (chromosomal damage) in a whole animal, was negative[5].

The negative result in the more biologically relevant in vivo study takes precedence over the in vitro positive. This suggests that in a whole organism, this compound is either not absorbed, is rapidly metabolized and detoxified before it can reach the bone marrow, or the conditions that lead to clastogenicity in vitro (e.g., high localized concentration) are not achieved in vivo.

Based on this comprehensive dataset, the Research Institute for Fragrance Materials (RIFM) concluded that this compound does not present a concern for genotoxic potential[6].

References

A Technical Guide on the Carcinogenicity Assessment of 2-Ethoxy-4-(methoxymethyl)phenol (CAS: 5595-79-9)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethoxy-4-(methoxymethyl)phenol is a synthetic fragrance ingredient used in various consumer products. A comprehensive evaluation of its carcinogenic potential is critical for ensuring human safety. This technical guide synthesizes the available toxicological data to provide a weight-of-evidence assessment. Currently, no long-term carcinogenicity bioassays, such as those conducted by the National Toxicology Program (NTP), have been performed on this compound. Therefore, the assessment of its carcinogenic risk relies heavily on a battery of genotoxicity studies.

The data indicates that this compound is not mutagenic in bacterial systems.[1] While an in vitro study showed evidence of clastogenicity (chromosome damage) at high concentrations, a follow-up in vivo study in a whole animal model was negative.[1] This suggests that the chromosomal damage observed in isolated cells does not manifest in a living organism, likely due to metabolic detoxification or limited bioavailability to target tissues. Based on this profile, the Research Institute for Fragrance Materials (RIFM) has concluded that the substance does not present a concern for genotoxic potential, a key precursor to carcinogenesis.[1][2] This guide provides an in-depth analysis of the experimental data, the rationale behind the testing strategy, and the interpretation of the results in the context of human health risk assessment.

Chemical Identity and Physicochemical Properties

Understanding the molecular identity is the foundation of any toxicological assessment. This compound is a substituted phenol, belonging to the chemical class of benzyl ethers.[3][4][5]

PropertyValueSource
IUPAC Name This compound[3][6]
CAS Registry Number 5595-79-9[6]
Molecular Formula C10H14O3[3][6]
Molecular Weight 182.22 g/mol [3][6]
Chemical Structure CCOC1=C(C=CC(=C1)COC)O[3]

Presumed Metabolic Pathways

While specific metabolic studies on this compound are not publicly available, its structure allows for prediction of its metabolic fate based on established biochemical pathways for phenols and ethers. The primary routes of metabolism are expected to involve Phase I oxidation followed by Phase II conjugation.

  • Phase I Metabolism: The molecule would likely undergo O-dealkylation at either the ethoxy or methoxymethyl group, catalyzed by cytochrome P450 enzymes. This would yield the corresponding catechol or alcohol derivatives and release acetaldehyde or formaldehyde, respectively. Aromatic hydroxylation is also a possibility.

  • Phase II Metabolism: The phenolic hydroxyl group is a prime target for conjugation. Glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases) are the most probable pathways, leading to the formation of water-soluble conjugates that are readily excreted.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) A This compound B O-Dealkylation (Ethoxy Group) A->B C O-Dealkylation (Methoxymethyl Group) A->C D Aromatic Hydroxylation A->D E Metabolites from Phase I F Glucuronidation (UGT) E->F G Sulfation (SULT) E->G H Water-Soluble Conjugates F->H G->H I Excretion (Urine) H->I

Caption: Presumed metabolic pathway for this compound.

Genotoxicity Assessment: A Weight-of-Evidence Approach

In the absence of long-term carcinogenicity data, the assessment of genotoxic potential is paramount. Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within cells, an event often linked to the initiation of cancer. A standard battery of tests is employed to investigate different genotoxic endpoints.

G cluster_testing Genotoxicity Testing Workflow cluster_followup Tier 2: In Vivo Follow-up (if Tier 1 is positive) A Tier 1: In Vitro Assays B Bacterial Reverse Mutation (Ames Test) Endpoint: Gene Mutation A->B C Chromosome Aberration (Mammalian Cells) Endpoint: Clastogenicity A->C E Weight of Evidence Carcinogenicity Concern Assessment B->E Negative Result D In Vivo Micronucleus Test (Rodent) Endpoint: Chromosomal Damage C->D Positive Result Triggers In Vivo Confirmation D->E Negative Result (Overrides In Vitro Positive)

Caption: Tiered workflow for genotoxicity assessment.

Gene Mutation Assays

The potential of this compound to cause gene mutations was evaluated using the bacterial reverse mutation assay, or Ames test, following OECD Guideline 471.[1]

  • Experimental Protocol:

    • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 were used. These strains are specifically engineered to detect different types of DNA mutations.

    • Methodology: Both standard plate incorporation and preincubation methods were employed.

    • Metabolic Activation: Tests were conducted with and without an external metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

    • Dose Range: The compound was tested in dimethyl sulfoxide (DMSO) at concentrations up to 5000 μ g/plate .

  • Results and Interpretation: No significant increases in the number of revertant colonies were observed at any concentration, either with or without S9 metabolic activation.[1] This negative result indicates that under the conditions of the assay, this compound is not a mutagen.

AssayMetabolic ActivationMax ConcentrationResult
Ames Test (OECD 471)With and Without S95000 µ g/plate Negative [1]
Chromosomal Damage Assays (In Vitro)

The ability of the compound to cause structural chromosomal damage was assessed in an in vitro chromosome aberration study according to OECD Guideline 473.[1]

  • Experimental Protocol:

    • Test System: Chinese hamster lung (CHL) cells were used.

    • Metabolic Activation: The assay was performed in both the presence and absence of S9 metabolic activation.

    • Dose Range: Based on a dose-range-finding study, the main experiment was conducted at concentrations up to 1830 μg/mL.

  • Results and Interpretation: In the absence of metabolic activation, a statistically significant increase in the rate of chromosomal aberrations was observed at concentrations of 1500 μg/mL and 1830 μg/mL.[1] This finding classifies this compound as clastogenic in vitro. Such a result necessitates follow-up in vivo testing to determine if this effect is relevant in a whole organism.

AssayMetabolic ActivationEffective ConcentrationResult
Chromosome Aberration (OECD 473)Without S9≥ 1500 µg/mLPositive [1]
Chromosomal Damage Assays (In Vivo)

To investigate the relevance of the in vitro clastogenicity, an in vivo micronucleus test was conducted in accordance with OECD Guideline 474.[1] This assay is the standard for clarifying ambiguous in vitro findings.

  • Experimental Protocol:

    • Test System: Male and female NMRI mice were used.

    • Route of Administration: The test material was administered in corn oil via oral gavage, a relevant route for potential human exposure.

    • Dosing Regimen: Doses were selected based on a preliminary toxicity study to ensure adequate exposure without causing excessive acute toxicity.

    • Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in the bone marrow was measured. An increase in this frequency indicates chromosomal damage.

  • Results and Interpretation: The study found no significant increase in the frequency of micronucleated polychromatic erythrocytes in treated mice compared to controls.[1] This negative in vivo result is highly significant. It demonstrates that despite causing chromosomal damage in an artificial in vitro system, this compound does not exhibit clastogenic activity in a living animal. This discordance is often attributed to factors like efficient metabolism and detoxification, or insufficient distribution to the target tissue (bone marrow) at concentrations high enough to cause damage.

AssaySpecies / RouteResult
Micronucleus Test (OECD 474)Mouse / Oral GavageNegative [1]

Repeated Dose and Other Toxicity Data

While not a direct measure of carcinogenicity, repeated dose toxicity studies provide crucial information about a substance's overall toxicological profile.

  • 28-Day Oral Toxicity Study: A study compliant with OECD Guideline 407 was conducted in Wistar rats.[2] Animals were administered this compound daily via oral gavage for 28 days. From this study, a No-Observed-Adverse-Effect Level (NOAEL) was determined to be 66.7 mg/kg/day.[2]

  • Acute Toxicity and Sensitization: The compound is classified under GHS as Acute Toxicity - Oral Category 4 ("Harmful if swallowed") and Skin Sensitization Category 1 ("May cause an allergic skin reaction").[3][7]

Synthesis and Carcinogenicity Conclusion

The evaluation of the carcinogenic potential of this compound rests on a weight-of-evidence analysis of its genotoxicity profile.

  • No Evidence of Gene Mutation: The negative Ames test provides strong evidence that the compound does not induce gene-level mutations.[1]

  • In Vivo Data Supersedes In Vitro Findings: The positive clastogenicity result in the in vitro chromosome aberration assay was not replicated in the more biologically relevant in vivo micronucleus test.[1] In toxicological risk assessment, negative results from well-conducted in vivo studies are generally considered to outweigh positive in vitro findings.

  • Lack of Structural Alerts for Carcinogenicity: The molecule does not contain structural motifs commonly associated with carcinogenicity.

References

Methodological & Application

Application Notes & Protocol: Laboratory Synthesis of 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the laboratory synthesis of 2-Ethoxy-4-(methoxymethyl)phenol, a compound of interest in the fields of fragrance, flavor, and specialty chemicals. The protocol herein details a robust and efficient two-step synthetic route commencing from the readily available starting material, ethyl vanillin (4-hydroxy-3-ethoxybenzaldehyde). The synthesis involves the selective reduction of the aldehyde functionality, followed by a Williamson ether synthesis to introduce the methoxymethyl group. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction and Synthetic Strategy

This compound is a substituted phenol derivative with potential applications as a fragrance ingredient, valued for its complex aromatic profile.[1] The molecular structure, featuring an ethoxy group ortho to the phenolic hydroxyl and a methoxymethyl group at the para position, provides a unique combination of steric and electronic properties, making it a valuable building block in organic synthesis.

The synthetic strategy outlined in this guide is a two-step process designed for efficiency and high yield in a laboratory setting:

  • Reduction of Ethyl Vanillin: The synthesis begins with the selective reduction of the aldehyde group of ethyl vanillin to a primary alcohol, yielding (4-hydroxy-3-ethoxyphenyl)methanol. This transformation is achieved using sodium borohydride, a mild and selective reducing agent that does not affect the aromatic ring or the phenolic hydroxyl group.[2]

  • Williamson Ether Synthesis: The benzylic alcohol of the intermediate is then converted to a methyl ether via the Williamson ether synthesis.[3] This classic etherification reaction involves the deprotonation of the benzylic alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide.

This approach is advantageous due to the commercial availability of the starting material, the high selectivity of the chosen reactions, and the straightforward purification procedures.

Reaction Pathway

Reaction_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Williamson Ether Synthesis ethyl_vanillin Ethyl Vanillin (4-hydroxy-3-ethoxybenzaldehyde) intermediate (4-hydroxy-3-ethoxyphenyl)methanol ethyl_vanillin->intermediate NaBH4, Ethanol final_product This compound intermediate->final_product 1. NaH 2. CH3I, THF

Caption: Overall reaction scheme for the synthesis of this compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialMolecular FormulaM.W. ( g/mol )QuantityMoles (mmol)Eq.
Ethyl VanillinC₉H₁₀O₃166.175.00 g30.11.0
Sodium BorohydrideNaBH₄37.830.68 g18.00.6
EthanolC₂H₅OH46.0750 mL--
1 M Hydrochloric AcidHCl36.46As needed--
Ethyl AcetateC₄H₈O₂88.11100 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Sodium Hydride (60% in mineral oil)NaH24.001.44 g36.11.2
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL--
Methyl IodideCH₃I141.944.70 g (2.07 mL)33.11.1
Saturated Ammonium ChlorideNH₄Cl53.4950 mL--
Diethyl Ether(C₂H₅)₂O74.12100 mL--
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Experimental Protocol

Step 1: Synthesis of (4-hydroxy-3-ethoxyphenyl)methanol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.00 g (30.1 mmol) of ethyl vanillin in 50 mL of ethanol. Stir the mixture at room temperature until all the solid has dissolved.

  • Reduction: In a separate beaker, carefully dissolve 0.68 g (18.0 mmol) of sodium borohydride in 10 mL of deionized water. Cool the ethyl vanillin solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Add the sodium borohydride solution dropwise to the stirred ethyl vanillin solution over a period of 15-20 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Quenching and Neutralization: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid dropwise to quench the excess sodium borohydride and neutralize the solution to a pH of ~7. Be cautious as hydrogen gas will be evolved.

  • Extraction and Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 50 mL of ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4-hydroxy-3-ethoxyphenyl)methanol as a white solid or a viscous oil. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: Synthesis of this compound
  • Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.44 g (36.1 mmol) of 60% sodium hydride in 20 mL of anhydrous THF.

  • Formation of the Alkoxide: Dissolve the crude (4-hydroxy-3-ethoxyphenyl)methanol from the previous step in 20 mL of anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed.

  • Methylation: Cool the reaction mixture back to 0 °C and add 2.07 mL (33.1 mmol) of methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with 50 mL of diethyl ether. Separate the layers and extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.[4][5]

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Methylation A Dissolve Ethyl Vanillin in Ethanol B Cool to 0-5 °C A->B C Add NaBH4 solution dropwise B->C D Stir at RT for 2h C->D E Quench with 1M HCl D->E F Remove Ethanol (Rotovap) E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Crude (4-hydroxy-3-ethoxyphenyl)methanol H->I J Suspend NaH in anhydrous THF I->J Use in next step K Add intermediate solution at 0 °C J->K L Stir at RT for 1h K->L M Add CH3I at 0 °C L->M N Stir at RT overnight M->N O Quench with sat. NH4Cl N->O P Extract with Diethyl Ether O->P Q Wash, Dry, and Concentrate P->Q R Purify by Column Chromatography Q->R S Pure this compound R->S

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the phenolic O-H stretch, C-O ether bonds, and aromatic C-H bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with acids.

  • Sodium Hydride: Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere and use a dry spatula for transfer.

  • Methyl Iodide: Toxic, a suspected carcinogen, and a lachrymator. Handle with extreme care in a fume hood and avoid inhalation or skin contact.

  • Solvents: Ethanol, ethyl acetate, THF, and diethyl ether are flammable. Keep away from ignition sources.

References

Application Note: Quantitative Analysis of 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 2-Ethoxy-4-(methoxymethyl)phenol, a significant compound in the pharmaceutical and fragrance industries.[1] We present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is accompanied by a step-by-step protocol, an explanation of the underlying scientific principles, and guidance on method validation in accordance with ICH Q2(R2) guidelines.[2][3] This document is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this analyte in various matrices.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 5595-79-9) is a key organic molecule utilized in the synthesis of pharmaceuticals and as a component in fragrance formulations.[1][4] Its precise quantification is critical for ensuring product quality, stability, and regulatory compliance. In pharmaceutical development, it may be a synthetic intermediate or a potential impurity, necessitating its accurate measurement to adhere to safety thresholds.[5][6] The choice of analytical method is contingent upon the sample matrix, required sensitivity, and the specific objectives of the analysis.[7] This guide provides a multi-faceted approach to the quantification of this compound, empowering researchers to select and implement the most suitable method for their needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely adopted technique for the analysis of non-volatile and semi-volatile compounds like this compound.[7] The method's strength lies in its ability to separate the analyte from a complex matrix, providing both qualitative and quantitative information.

Principle of the Method

Reverse-phase HPLC is the preferred mode of separation for phenolic compounds. A non-polar stationary phase (typically C18) is used in conjunction with a polar mobile phase. The separation is driven by the differential partitioning of the analyte between the stationary and mobile phases. This compound, being moderately polar, will have a characteristic retention time under specific chromatographic conditions. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve generated from standards of known concentration.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separation C18 Column Separation Inject->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction (LLE/SPE) Derivatize Derivatization (e.g., Silylation) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separation Capillary Column Separation Inject->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Identification TIC->Spectrum Quantify Quantify using SIM TIC->Quantify UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Dilute Dilute to Concentration Range Sample->Dilute Measure Measure Absorbance at λmax Dilute->Measure Scan Determine λmax Scan->Measure Cal_Curve Plot Calibration Curve Measure->Cal_Curve Quantify Calculate Concentration Cal_Curve->Quantify

References

Application Notes and Protocols for the HPLC Analysis of 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxy-4-(methoxymethyl)phenol, a substituted phenol derivative, is a compound of interest in various fields, including the pharmaceutical and fragrance industries.[1][2] Its chemical structure, featuring both an ethoxy and a methoxymethyl group on the phenol ring, imparts specific physicochemical properties that necessitate a well-defined analytical method for its quantification and purity assessment. This document provides a comprehensive guide to the analysis of this compound using High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established chromatographic principles and are structured to ensure scientific integrity and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method. Key characteristics of this compound are summarized in the table below.

PropertyValueSource
Chemical Structure PubChem
Molecular Formula C10H14O3[1][2][3]
Molecular Weight 182.22 g/mol [1][2][3]
CAS Number 5595-79-9[2][3]
LogP (octanol/water) ~1.6 - 1.9SIELC, Scent.vn
Water Solubility Estimated at 2262 mg/LThe Good Scents Company
Solubility in Organic Solvents Soluble in methanol and ethanolScent.vn
Chemical Class Benzylether, Phenolic Compound[1]

The compound's moderate LogP value and water solubility suggest that reversed-phase HPLC is the most suitable analytical approach.

Rationale for Method Development

The primary goal is to establish a selective, sensitive, and robust HPLC method for the analysis of this compound. The chosen reversed-phase mode separates compounds based on their hydrophobicity. Given the analyte's structure, a C18 stationary phase is selected as it provides excellent retention for moderately polar to non-polar compounds. The mobile phase will consist of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous component, with the addition of an acid to ensure the phenolic hydroxyl group remains protonated, leading to better peak shape and consistent retention times.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Stock Solution Working_Std Prepare Working Standards Standard_Prep->Working_Std Injection Inject Sample/Standard Working_Std->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Detector) Separation Chromatographic Separation Injection->Separation Elution Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A schematic of the HPLC analysis workflow.

Detailed Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.

Protocol 2: Sample Preparation

The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase is sufficient.

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Protocol 3: HPLC Method Parameters

The following HPLC conditions are recommended as a starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
HPLC System A standard HPLC system with a pump, autosampler, column oven, and UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 275 nm (preliminary), recommend scanning for λmax

Method Validation

For use in a regulated environment, the HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by a minimum of five concentrations, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Quantification

The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the working standard solutions.

Calculation:

Concentration (µg/mL) = (Peak Area of Sample / Slope of Calibration Curve) - Intercept of Calibration Curve

System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting the working standard solution multiple times (e.g., n=6).

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Logical Relationship Diagram

The following diagram illustrates the logical dependencies in the HPLC method development and validation process.

Method_Development Analyte_Properties Analyte Physicochemical Properties Method_Selection Selection of HPLC Mode (Reversed-Phase) Analyte_Properties->Method_Selection Detector_Setup Detector Setup (UV Wavelength) Analyte_Properties->Detector_Setup Column_Selection Column Selection (C18) Method_Selection->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization Column_Selection->Mobile_Phase_Opt Mobile_Phase_Opt->Detector_Setup Method_Validation Method Validation (ICH Guidelines) Mobile_Phase_Opt->Method_Validation Detector_Setup->Method_Validation Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis

Caption: Logical flow of HPLC method development.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound. By following the outlined protocols for sample and standard preparation, and adhering to the specified chromatographic conditions, researchers can achieve accurate and reproducible results. The emphasis on method validation ensures that the procedure is suitable for its intended purpose in both research and quality control environments.

References

Definitive Detection and Quantification of 2-Ethoxy-4-(methoxymethyl)phenol: A Validated GC-MS Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven protocol for the robust detection and quantification of 2-Ethoxy-4-(methoxymethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a notable component in fragrance and flavor applications, requires a precise and validated analytical method to ensure quality control and regulatory compliance.[1][2] This document moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions in sample preparation, derivatization, and instrument configuration. We present a self-validating system designed for researchers, scientists, and drug development professionals, ensuring both accuracy and reproducibility. The protocol details liquid-liquid extraction (LLE), silyl derivatization to enhance chromatographic performance, and optimized GC-MS parameters for both qualitative and quantitative analysis in Full Scan and Selected Ion Monitoring (SIM) modes.

Introduction: The Analytical Challenge of Phenolic Fragrance Compounds

This compound (CAS: 5595-79-9) is a substituted phenol characterized by its distinct vanilla, sweet, and spicy odor profile.[3] Its molecular structure, featuring a polar hydroxyl group, presents a specific set of challenges for gas chromatographic analysis.

  • Compound Profile:

    • Molecular Formula: C₁₀H₁₄O₃[1]

    • Molecular Weight: 182.22 g/mol [1][4]

    • Boiling Point: 110-111 °C at 1 Torr[4]

While its volatility makes it a candidate for GC analysis, the polar hydroxyl (-OH) group can lead to poor chromatographic performance, including peak tailing and reduced sensitivity, due to interactions with the stationary phase or active sites in the GC system.[5][6] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for such analyses, offering unparalleled separation efficiency and structural confirmation.[7] To overcome the challenges of polarity, a derivatization step is often essential to convert the polar analyte into a more volatile and less reactive form, ensuring symmetric peak shapes and reliable quantification.[6][7]

This guide outlines a complete workflow, from sample extraction to final data analysis, providing the user with a robust and reproducible method.

Foundational Workflow: From Sample to Signal

The analytical integrity of any GC-MS method is built upon a logical and well-executed workflow. Each stage is designed to isolate the analyte, prepare it for optimal chromatographic behavior, and ensure its accurate detection and measurement.

Analytical_Workflow Figure 1: Overall GC-MS Analytical Workflow cluster_prep Phase 1: Sample Preparation cluster_deriv Phase 2: Derivatization cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Processing Sample Sample Collection (e.g., Liquid Matrix) LLE Liquid-Liquid Extraction (LLE) Isolate Analyte Sample->LLE Dry Drying & Concentration (Na₂SO₄ & N₂ Stream) LLE->Dry Deriv Silylation (BSTFA) Dry->Deriv GCMS GC-MS Injection & Analysis (Separation & Detection) Deriv->GCMS Qual Qualitative Analysis (Spectral Library Match) GCMS->Qual Quant Quantitative Analysis (Calibration Curve) GCMS->Quant Report Final Report Qual->Report Quant->Report

Figure 1: Overall GC-MS Analytical Workflow

Phase 1: Sample Preparation - The Art of Isolation

The primary goal of sample preparation is to extract the target analyte from the sample matrix while removing interferences that could compromise the analysis.[8] Liquid-liquid extraction (LLE) is a fundamental and highly effective technique for isolating semi-volatile compounds like this compound from aqueous or liquid matrices.[8][9][10]

Principle of LLE: This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous/polar phase and an organic solvent.[8] By choosing an appropriate organic solvent, the analyte of interest preferentially partitions into the organic layer, leaving behind water-soluble impurities.

Step-by-Step LLE Protocol:

  • Sample Collection: In a clean glass container, accurately measure 10 mL of the liquid sample.

  • Internal Standard Spiking: Add a known concentration of an internal standard (IS), such as 4-tert-butylphenol, to the sample. The IS corrects for variations in extraction efficiency and injection volume.

  • Solvent Addition: Transfer the sample to a separatory funnel and add 20 mL of a high-purity organic solvent (e.g., dichloromethane or ethyl acetate). Dichloromethane is often preferred for its ability to extract a wide range of organic compounds.[8][10]

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate completely. The denser dichloromethane layer will be at the bottom.

  • Collection: Carefully drain the organic (bottom) layer into a clean flask.

  • Repeat: For exhaustive extraction, repeat steps 3-6 with a fresh aliquot of organic solvent and combine the organic fractions.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Concentration: Gently evaporate the solvent under a stream of dry nitrogen gas to a final volume of approximately 1 mL. Causality: Over-concentration can lead to the loss of this semi-volatile analyte.

Phase 2: Derivatization - Enhancing Chromatographic Performance

Derivatization is a critical step for the analysis of polar compounds like phenols by GC.[7] The process involves chemically modifying the analyte to make it more suitable for GC analysis. For phenols, the primary target is the active hydrogen on the hydroxyl group.

Why Derivatize?

  • Increases Volatility: By replacing the polar -OH group with a non-polar group (e.g., trimethylsilyl), the boiling point is effectively lowered, and the compound becomes more volatile.[6][7]

  • Improves Peak Shape: It eliminates the potential for hydrogen bonding with the GC column's stationary phase, resulting in sharper, more symmetrical peaks and preventing tailing.[5]

  • Enhances Thermal Stability: The resulting derivative is often more stable at the high temperatures of the GC injector and oven.[7]

Silylation, the introduction of a silyl group, is the most common derivatization technique for phenols. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and widely used silylating reagent.[11][12]

Derivatization_Workflow Figure 2: Silylation Derivatization Workflow start Concentrated Sample Extract (1 mL) add_reagent Add Derivatization Reagent (100 µL BSTFA + 1% TMCS) start->add_reagent vortex Vortex to Mix add_reagent->vortex heat Incubate (e.g., 70°C for 30 min) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Figure 2: Silylation Derivatization Workflow

Step-by-Step Silylation Protocol:

  • Reagent Preparation: Use a fresh vial of BSTFA, often with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction: To the 1 mL concentrated sample extract in a 2 mL autosampler vial, add 100 µL of BSTFA.

  • Mixing: Cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Incubation: Heat the vial at 70°C for 30 minutes in a heating block or oven to drive the reaction to completion. Studies have shown that derivatization reactions are faster in solvents like acetone, but heating is a reliable alternative for other solvents.[11]

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

  • Analysis: The derivatized sample is now ready for injection.

Phase 3: GC-MS Method Parameters

The following parameters have been optimized for the separation and detection of the trimethylsilyl (TMS) derivative of this compound. A low-polarity 5% phenyl-methylpolysiloxane column is recommended as it provides excellent selectivity for a wide range of semi-volatile compounds.[13]

GC Parameter Setting Rationale
Injector Type SplitlessMaximizes the transfer of analyte to the column, essential for trace-level analysis.[13]
Injector Temperature 275 °CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Injection Volume 1 µLStandard volume to avoid column overloading while providing sufficient analyte for detection.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal velocity for separation on a standard 0.25 mm ID column.[9]
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, TG-5SilMS)Industry-standard column for general-purpose analysis of semi-volatile compounds, offering excellent inertness and low bleed.[13]
Oven Program 60 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min)Initial hold allows for solvent focusing. The ramp rate provides good separation of analytes, and the final hold ensures elution of any less volatile matrix components.
MS Parameter Setting Rationale
Ionization Mode Electron Ionization (EI)Standard 70 eV energy creates reproducible fragmentation patterns for library matching and structural elucidation.
Ion Source Temp. 230 °CHot enough to prevent analyte condensation and contamination but not so hot as to cause thermal degradation.
Quadrupole Temp. 150 °CStandard temperature to ensure mass stability.[9]
Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC column to the MS source.
Acquisition Mode Full Scan & Selected Ion Monitoring (SIM)Full Scan (m/z 50-400): Used for initial method development, peak identification, and qualitative confirmation. SIM: Used for routine quantitative analysis due to its superior sensitivity and selectivity.[6]
SIM Ions To be determined from standardSelect a unique, abundant quantifier ion and 1-2 qualifier ions from the mass spectrum of the derivatized analyte. The ratio of qualifier to quantifier ions must remain constant.

Phase 4: Data Analysis and Method Validation

Qualitative Analysis: The identity of the this compound-TMS derivative is confirmed by a dual-validation approach:

  • Retention Time (RT) Matching: The RT of the peak in the sample chromatogram must match that of a pure, derivatized standard analyzed under the same conditions.

  • Mass Spectrum Matching: The acquired EI mass spectrum must match the spectrum from the reference standard and/or a validated spectral library (e.g., NIST, Wiley).

Quantitative Analysis: Quantification is achieved by creating a calibration curve.

  • Prepare Standards: Create a series of at least five calibration standards of known concentrations spanning the expected sample concentration range.

  • Spike & Derivatize: Spike each standard with the same amount of internal standard (IS) as the samples and perform the derivatization protocol.

  • Analyze: Analyze the derivatized standards using the established GC-MS method in SIM mode.

  • Construct Curve: Plot the ratio of the analyte's peak area to the IS's peak area against the analyte's concentration. The resulting calibration curve should have a coefficient of determination (R²) ≥ 0.995.

  • Calculate Sample Concentration: The concentration of the analyte in the unknown sample is calculated from its area ratio using the regression equation from the calibration curve.

Method Validation Parameters: A robust method requires validation to ensure it is fit for purpose. Key parameters to assess include:

Parameter Description Acceptance Criteria
Linearity (R²) The ability of the method to elicit results that are directly proportional to the concentration of the analyte.R² ≥ 0.995
Accuracy (Recovery) The closeness of the measured value to the true value, often assessed by spiking a blank matrix at different concentrations.Typically 80-120%
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Repeatability (intra-day) RSD ≤ 15% Intermediate Precision (inter-day) RSD ≤ 20%
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be reliably detected. Limit of Quantification (LOQ): The lowest amount that can be quantitatively determined with acceptable precision and accuracy.LOD: Signal-to-Noise ratio ≥ 3:1 LOQ: Signal-to-Noise ratio ≥ 10:1

Conclusion

This application note provides a scientifically grounded, comprehensive protocol for the analysis of this compound by GC-MS. By integrating a robust liquid-liquid extraction, a performance-enhancing silylation derivatization, and optimized instrument parameters, this method delivers the accuracy, sensitivity, and reproducibility required for demanding research, quality control, and safety assessment applications. The causality-driven explanations for each step empower the analyst to not only execute the protocol but also to understand and troubleshoot the underlying scientific principles, ensuring the generation of trustworthy and defensible data.

References

Application Notes and Protocols for 2-Ethoxy-4-(methoxymethyl)phenol in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes serve as a technical guide for researchers, scientists, and flavor development professionals on the effective utilization of 2-Ethoxy-4-(methoxymethyl)phenol in flavor chemistry. This document provides in-depth information on its chemical properties, sensory characteristics, and practical applications, supplemented with detailed experimental protocols for its evaluation and quantification.

Introduction to this compound

This compound, also known by synonyms such as Methyl Diantilis and 4-hydroxy-3-ethoxybenzyl methyl ether, is an aromatic compound that belongs to the class of organic compounds known as benzylethers.[1][2][3] Its unique chemical structure contributes to its distinct sensory properties, making it a valuable ingredient in the flavorist's palette.

1.1. Chemical Identity and Physicochemical Properties

A thorough understanding of the physicochemical properties of a flavor ingredient is fundamental to its effective application.

PropertyValueReference
IUPAC Name This compound[3][4]
CAS Number 5595-79-9[4][5]
Molecular Formula C10H14O3[1][5]
Molecular Weight 182.22 g/mol [4][5]
Appearance (Not explicitly found in search results, but typically a crystalline solid or viscous liquid for similar compounds)
Boiling Point 112-115 °C at 3 mmHg[1]
Flavor Profile Sweet, carnation, and spicy[1][2]

Caption: Chemical Structure of this compound.

1.2. Regulatory and Safety Information

This compound is recognized as a fragrance ingredient.[3] While specific FEMA and JECFA numbers for its use as a flavoring agent were not prominently found in the initial search, related guaiacol derivatives are widely used in the food industry.[6][7][8] It is important to adhere to the regulatory guidelines stipulated by authorities such as the FDA and EFSA for its intended use. The International Fragrance Association (IFRA) has standards for its use in fragrance applications.[9] It is listed on the EPA's TSCA inventory.[4]

Applications in Flavor Systems

The unique sensory profile of this compound makes it a versatile component for creating and modifying a wide range of flavor profiles. Its sweet and spicy notes can add complexity and depth to various food and beverage products.

2.1. Flavor Profile Contribution

The primary contribution of this compound is its ability to impart sweet, spicy, and slightly floral (carnation-like) notes.[1][2] This makes it particularly useful in the development of:

  • Bakery and Confectionery: To enhance vanilla, caramel, and butterscotch profiles.

  • Beverages: In cream sodas, root beers, and certain liqueurs to provide a rich, sweet, and spicy character.

  • Dairy Products: To add a nuanced sweetness to ice cream, yogurt, and flavored milk.

2.2. Synergistic Effects

In flavor creation, the interaction between different molecules is crucial. This compound is expected to have synergistic effects with other common flavor compounds, such as:

  • Vanillin and Ethyl Vanillin: To create a more complex and well-rounded vanilla flavor.

  • Cinnamic Aldehyde and Eugenol: To build warm, spicy profiles reminiscent of cinnamon and clove.

  • Maltol and Ethyl Maltol: To enhance sweetness and create creamy, caramelic notes.

2.3. Recommended Starting Dosage Levels

The optimal concentration of a flavor ingredient is highly dependent on the food matrix and the desired flavor profile. The following are suggested starting points for evaluation:

ApplicationRecommended Starting Level (ppm)
Beverages0.5 - 5
Bakery2 - 10
Confectionery5 - 20
Dairy1 - 8

Note: These are suggested starting points and should be optimized through sensory testing.

2.4. Stability in Food Matrices

As a phenolic compound, the stability of this compound can be influenced by several factors within a food matrix.[10][11][12]

  • pH: Phenolic compounds are generally more stable in acidic conditions.[11][13] In alkaline environments, they can be prone to degradation.

  • Temperature: High processing temperatures can lead to the degradation of phenolic compounds.[11]

  • Light: Exposure to UV light can cause degradation, particularly in transparent packaging.[14]

  • Oxygen: The presence of oxygen can lead to oxidative degradation. The use of antioxidants or oxygen scavengers in the food system can help mitigate this.[10]

Experimental Protocols

The following protocols provide standardized methodologies for the sensory evaluation, analytical quantification, and stability assessment of this compound.

3.1. Protocol 1: Sensory Evaluation - Flavor Threshold and Profile

Objective: To determine the detection and recognition thresholds of this compound and to characterize its sensory attributes using a trained panel.

Methodology: Three-Alternative Forced-Choice (3-AFC) Test (ISO 13301:2002) [15]

  • Panelist Selection: Recruit and screen 15-20 panelists based on their sensory acuity and ability to describe flavors.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a 50:50 ethanol/water solution.

    • Create a series of dilutions in the desired food base (e.g., sugar water for beverages, unflavored milk for dairy). Concentrations should be in a geometric series (e.g., 0.1, 0.2, 0.4, 0.8... ppm).

  • Testing Procedure:

    • Present each panelist with three samples, two of which are blanks (the food base) and one containing the flavor compound at a specific concentration.

    • Ask panelists to identify the "odd" sample.

    • For samples correctly identified, ask panelists to describe the perceived flavor.

  • Data Analysis:

    • The detection threshold is the concentration at which 50% of the panel can correctly identify the odd sample.

    • The recognition threshold is the concentration at which 50% of the panel can correctly describe the flavor.

    • Compile a list of flavor descriptors used by the panel to create a sensory profile.

Caption: Workflow for Sensory Evaluation.

3.2. Protocol 2: Quantification in a Beverage Matrix using HPLC

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a beverage.

Methodology: [16][17]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 10 mL of the beverage sample, add 10 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Carefully collect the upper organic layer.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 280 nm
Column Temperature 30 °C
  • Quantification:

    • Prepare a calibration curve using standards of this compound of known concentrations.

    • Inject the prepared sample and quantify the analyte based on the peak area relative to the calibration curve.

Caption: Workflow for HPLC Quantification.

3.3. Protocol 3: Stability Assessment under Accelerated Conditions

Objective: To evaluate the stability of this compound in a model food system under accelerated storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a batch of the model food system (e.g., a simple beverage) and spike it with a known concentration of this compound (e.g., 5 ppm).

    • Aliquot the sample into amber glass vials (to protect from light) and clear glass vials.

  • Storage Conditions:

    • Store the amber vials at different temperatures: 4 °C (refrigerated), 25 °C (ambient), and 40 °C (accelerated).

    • Store the clear vials at 25 °C under controlled light exposure.

  • Time Points:

    • Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, quantify the concentration of this compound using the HPLC method described in Protocol 2.

  • Data Analysis:

    • Plot the concentration of the analyte as a function of time for each storage condition.

    • Calculate the degradation kinetics (e.g., first-order) and estimate the shelf-life of the compound in the given food system.

Conclusion

This compound is a valuable flavor ingredient with a unique sweet and spicy profile. Its effective application requires a thorough understanding of its sensory characteristics, interactions with other flavor compounds, and stability in different food matrices. The protocols provided in this guide offer a systematic approach to evaluating and utilizing this compound in flavor development and quality control, ensuring the creation of high-quality and stable food products.

References

Application Notes and Protocols for 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

These application notes provide a comprehensive guide for the safe handling, storage, and use of 2-Ethoxy-4-(methoxymethyl)phenol (CAS No. 5595-79-9). This document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This compound is a substituted phenol and a benzyl ether, and as such, requires careful handling to mitigate potential risks.[1] Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes. The guidance herein is synthesized from established safety protocols for phenolic compounds and ethers, supplemented with specific data for the target compound.

Compound Identification and Properties

Proper identification and understanding of a compound's physical and chemical properties are foundational to its safe handling.

  • IUPAC Name: this compound[2]

  • Synonyms: Methyl diantilis, 4-hydroxy-3-ethoxybenzyl methyl ether[3]

  • CAS Number: 5595-79-9[2][3][4]

  • Molecular Formula: C₁₀H₁₄O₃[2][3]

  • Molecular Weight: 182.22 g/mol [1][2]

Table 1: Physicochemical Data for this compound

PropertyValueSource
Appearance Not specified, likely a liquid or low-melting solidGeneral knowledge
Boiling Point 110-111 °C at 1 TorrChemicalBook
Molecular Weight 182.22 g/mol PubChem[1], EPA[2]
GHS Hazard Statements H302, H313, H317, H412Methyl diantilis FPD-2015A-1213 SDS[3]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before any work with this compound commences.[5][6] The primary hazards are outlined by the Globally Harmonized System (GHS) classifications.

GHS Classifications: [1][3]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][3]

  • Acute Toxicity, Dermal (Category 5): H313 - May be harmful in contact with skin.[3]

  • Skin Sensitization (Category 1B): H317 - May cause an allergic skin reaction.[1][3]

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 3): H412 - Harmful to aquatic life with long lasting effects.[3]

The phenolic hydroxyl group suggests potential for skin and eye irritation, and like many phenols, systemic effects are possible if absorbed.[5][7] The ether linkage introduces the potential for peroxide formation over time, although this risk is generally lower for aromatic ethers compared to aliphatic ethers.[8]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

  • Hand Protection: Wear chemical-resistant gloves. For incidental contact, double-gloving with nitrile gloves is a suitable option. For more extensive handling or in case of a spill, heavy-duty neoprene or butyl rubber gloves are recommended.[7] Gloves should be changed frequently, and immediately if contamination is suspected.[7]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[7] When there is a potential for splashing, chemical splash goggles and a face shield must be worn.[7]

  • Skin and Body Protection: A fully buttoned laboratory coat must be worn at all times.[7] Long pants and closed-toe shoes are also required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: All handling of this compound that may generate aerosols or vapors should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]

Storage and Handling

Storage

Proper storage is critical to maintaining chemical stability and preventing hazardous situations.

  • General Storage: Store in a cool, dry, and well-ventilated area.[9] Keep containers tightly closed when not in use.

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and metals.[5][6] Improper storage can lead to violent reactions.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[7]

  • Peroxide Formation: As an ether, there is a potential for peroxide formation upon prolonged exposure to air and light.[8] It is good practice to date containers upon receipt and upon opening.[10] While the risk is lower than with aliphatic ethers, periodic checks for peroxides are advisable for older containers.

  • Container Labeling: All containers must be clearly labeled with the chemical name and associated hazards.[9][10]

Handling
  • Engineering Controls: All weighing, transferring, and solution preparation should be performed in a certified chemical fume hood.[5][7]

  • Minimizing Quantities: Use the smallest practicable amount of the chemical for the experiment.[8][9]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[3] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11]

Experimental Protocols

Protocol for Weighing and Dissolving this compound

This protocol outlines the steps for safely preparing a solution of this compound.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary materials: this compound, desired solvent, appropriate glassware, spatula, and weighing paper/boat.

    • Don all required PPE as outlined in Section 3.

  • Weighing:

    • Place an analytical balance inside the chemical fume hood if possible. If not, tare a closed container (e.g., a vial with a cap) on the balance outside the hood.

    • Inside the fume hood, carefully transfer the approximate amount of this compound to the tared container and securely close it.

    • Wipe the exterior of the container before removing it from the hood for weighing.

    • Record the weight and return the container to the fume hood.

  • Dissolution:

    • Inside the fume hood, add the desired solvent to the beaker or flask that will contain the final solution.

    • Slowly and carefully add the weighed this compound to the solvent while stirring.

    • Rinse the weighing container with a small amount of solvent and add it to the bulk solution to ensure a complete transfer.

    • Continue stirring until the compound is fully dissolved.

  • Cleanup:

    • Wipe down the work area within the fume hood.

    • Dispose of any contaminated weighing paper, gloves, or other disposable materials in the appropriate hazardous waste container.

    • Wash all non-disposable equipment thoroughly.

Emergency Procedures

Spills
  • Small Spills (in a fume hood):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, remove all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

First Aid

Immediate and appropriate first aid is critical in the event of exposure.[5]

  • Skin Contact: Immediately remove contaminated clothing.[3][5] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] If skin irritation or a rash develops, seek medical attention.[3] For significant exposures, some protocols for phenols recommend wiping the area with polyethylene glycol (PEG 300 or 400) if available, followed by water washing.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all liquid and solid waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's EHS department for specific disposal procedures.[11]

Visualized Workflows

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_waste Segregate Hazardous Waste handle_dissolve->cleanup_waste Experiment complete cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash

Caption: General laboratory workflow for handling this compound.

Spill Response Decision Tree

G spill Spill Occurs location Is spill inside a fume hood? spill->location size Is spill small and manageable? location->size Yes evacuate Evacuate immediate area. Alert others. Remove ignition sources. location->evacuate No cleanup Absorb with inert material. Collect in hazardous waste container. Decontaminate area. size->cleanup Yes size->evacuate No contact_ehs Contact EHS immediately. evacuate->contact_ehs

Caption: Decision tree for responding to a this compound spill.

References

Navigating the Chemistry of 2-Ethoxy-4-(methoxymethyl)phenol: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Strategic Importance

2-Ethoxy-4-(methoxymethyl)phenol, also known as Methyl diantilis, is a substituted phenol derivative with a molecular weight of 182.22 g/mol .[1] Its structure, featuring an ethoxy and a methoxymethyl group on the phenolic ring, makes it a versatile intermediate in organic synthesis. While it is recognized for its use as a fragrance ingredient and in the formulation of bulk drug intermediates, its potential as a building block for more complex, biologically active molecules is of significant interest to the research and drug development community.[1][2] Understanding its reactivity and having robust analytical methods are crucial for its successful application in these fields.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H14O3[1]
Molecular Weight182.22 g/mol [1]
Boiling Point110-111 °C @ 1 Torr[1]
CAS Number5595-79-9[1]

Critical Safety Protocols and Handling

The safe handling of this compound is paramount. This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] Adherence to the following protocols is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling involves the consistent use of appropriate PPE. This creates a necessary barrier between the researcher and the chemical, mitigating the risk of exposure.

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Discard and replace gloves immediately if they become contaminated.

  • Body Protection : A standard laboratory coat is required. For operations with a higher risk of splashing, a chemically resistant apron should be worn.

  • Respiratory Protection : If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Engineering Controls and Emergency Procedures

Engineering controls are the primary line of defense in minimizing exposure risk.

  • Ventilation : All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Spill Response : In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Large spills should be handled by trained emergency response personnel.

  • First Aid :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[1]

    • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring environmental safety.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal : Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Analytical Protocols for Quality Control and Pharmacokinetic Studies

Accurate and precise analytical methods are essential for quality control of this compound and for its quantification in various matrices during preclinical studies. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided as a starting point for method development.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of phenolic compounds. This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for the quantification of this compound.[3]

RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will have a sufficient retention time on a C18 column to allow for its separation from more polar and less polar impurities. UV detection is suitable due to the presence of the aromatic ring, which absorbs UV light.

  • Instrumentation and Columns :

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents and Mobile Phase :

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (or formic acid for MS compatibility).[3]

    • Mobile Phase : A mixture of acetonitrile and water. The exact ratio should be optimized for best separation but a starting point of 60:40 (v/v) Acetonitrile:Water with 0.1% phosphoric acid is recommended.

  • Standard and Sample Preparation :

    • Standard Stock Solution : Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Calibration Standards : Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

    • Sample Preparation : Dissolve the sample in the mobile phase. If the sample is in a complex matrix (e.g., plasma), a protein precipitation step with acetonitrile followed by centrifugation may be necessary.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C.

    • UV Detection Wavelength : 275 nm (this should be optimized by scanning the UV spectrum of the standard).

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For volatile and semi-volatile compounds, GC-MS offers high sensitivity and specificity. Phenolic compounds often require derivatization to improve their volatility and chromatographic behavior.

Derivatization of the polar hydroxyl group of this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This increases the volatility of the analyte and reduces peak tailing, leading to better chromatographic resolution and sensitivity.

  • Instrumentation :

    • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Reagents :

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Pyridine or another suitable solvent.

  • Derivatization Procedure :

    • Evaporate the solvent from the sample or standard to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dry residue.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions :

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temperature : 280 °C.

    • Ion Source Temperature : 230 °C.

    • Mass Range : Scan from m/z 50 to 400.

  • Data Analysis :

    • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.

    • Quantification can be performed using a calibration curve prepared from derivatized standards.

Application in Organic Synthesis: A Building Block for Bioactive Molecules

The phenolic hydroxyl group and the aromatic ring of this compound make it a valuable starting material for the synthesis of more complex molecules with potential biological activity. For example, it can be used in the synthesis of hydroxylated biphenyls, a class of compounds known for their diverse biological activities, including antioxidant and anticancer properties.

Conceptual Synthetic Protocol: Oxidative Coupling to a Biphenyl Derivative

This protocol describes a conceptual pathway for the synthesis of a biphenyl dimer from this compound using an iron(III) chloride-mediated oxidative coupling reaction.

Iron(III) chloride is a common oxidizing agent used for the phenolic oxidative coupling of phenols. The reaction proceeds through a radical mechanism, leading to the formation of a carbon-carbon bond between two phenol molecules, typically at the ortho or para positions to the hydroxyl group.

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Workup and Purification A Dissolve this compound in a suitable solvent (e.g., dichloromethane) B Add Iron(III) chloride (FeCl3) solution dropwise at 0 °C A->B Stirring C Allow the reaction to warm to room temperature and stir for 24h B->C D Quench the reaction with dilute hydrochloric acid (HCl) C->D E Extract the product with an organic solvent D->E F Dry the organic layer and concentrate under reduced pressure E->F G Purify the crude product by column chromatography F->G

References

Application Notes and Protocols for In Vivo Studies Involving 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Framework for Investigation

2-Ethoxy-4-(methoxymethyl)phenol (CAS No. 5595-79-9) is a phenolic ether compound primarily utilized as a fragrance ingredient.[1][2] Its structural class, phenolic compounds, is of significant interest in biomedical research due to the well-documented antioxidant and anti-inflammatory properties of many of its members.[3][4] Existing toxicological data, developed for safety assessment purposes, indicate that this compound is not genotoxic in vivo.[5][6] This established safety profile provides a solid foundation for further investigation into its potential biological activities.

These application notes provide a comprehensive guide for researchers designing in vivo studies to explore the safety and potential efficacy of this compound. The protocols are structured to adhere to international regulatory guidelines, ensuring scientific rigor and data integrity. We will first detail the essential safety and toxicity studies that build upon existing knowledge and then propose exploratory efficacy studies based on the known biological activities of related phenolic compounds.

Part 1: Preclinical Safety and Toxicity Assessment

A thorough understanding of a compound's safety profile is a prerequisite for any therapeutic development. The following protocols are based on established OECD guidelines and reflect the types of studies previously conducted for the safety assessment of this compound.

Protocol 1: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

Objective: To determine the acute toxic effects of a single high dose of this compound and to identify the dose range for subsequent repeated-dose studies.

Causality Behind Experimental Choices: The fixed dose procedure is selected to minimize animal use while still providing sufficient information for hazard classification.[7] Oral administration is chosen as a likely route of human exposure for a compound used in consumer products and a common route for therapeutic administration.

Experimental Workflow:

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Observation cluster_2 Phase 3: Data Collection & Analysis A Animal Acclimatization (≥ 5 days) B Compound Formulation (Determine appropriate vehicle) A->B C Dose Calculation & Preparation B->C D Animal Fasting (Overnight) C->D E Single Oral Gavage Administration (Fixed Doses: e.g., 300, 2000 mg/kg) D->E F Clinical Observations (Detailed, at regular intervals for 14 days) E->F G Body Weight Measurement (Day 0, 7, 14) F->G H Necropsy (Gross pathology at day 14) F->H I Data Analysis & Reporting G->I H->I cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Key Signaling Pathways cluster_2 Cellular Response Stimuli LPS NFkB NF-κB Pathway Stimuli->NFkB Activates MAPK MAPK Pathways (p38, JNK, ERK) Stimuli->MAPK Activates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) COX-2, iNOS NFkB->Inflammation Upregulates MAPK->Inflammation Upregulates Nrf2 Nrf2 Pathway Antioxidant Antioxidant Enzymes (HO-1, SOD) Nrf2->Antioxidant Upregulates Phenol This compound (Hypothesized) Phenol->NFkB Inhibits Phenol->MAPK Inhibits Phenol->Nrf2 Activates

References

Formulation of Products Containing 2-Ethoxy-4-(methoxymethyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Ethoxy-4-(methoxymethyl)phenol, a substituted phenol derivative, presents a promising scaffold for pharmaceutical development due to its structural similarity to other biologically active phenolic compounds.[1][2] Its potential as an antioxidant and its role as a synthetic intermediate suggest a range of therapeutic possibilities.[3][4] However, like many phenolic compounds, its formulation into stable and bioavailable drug products requires a systematic approach to address challenges related to its physicochemical properties, such as solubility and stability.[5][6]

This document provides a comprehensive guide to the pre-formulation assessment and formulation development of this compound. It is designed to equip researchers and formulation scientists with the necessary knowledge and protocols to advance this molecule from the bench to a viable drug product candidate. The narrative emphasizes the rationale behind experimental choices, ensuring a scientifically rigorous and practical approach.

Part 1: Pre-formulation Characterization

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy.[5][7] These initial studies guide the selection of appropriate dosage forms, excipients, and manufacturing processes.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃[1][2]
Molecular Weight 182.22 g/mol [1][2]
Appearance Solid (predicted)Inferred
Boiling Point 110-111 °C @ 1 Torr[8]
Density 1.087 g/cm³ (predicted)[8]
pKa 10.03 (predicted)[9]
LogP 1.937 (predicted)[8]
Water Solubility 2262 mg/L @ 25 °C (estimated)[8]
Solubility in Alcohols Ethanol: 836.81 g/L, Methanol: 1224.81 g/L, Isopropanol: 499.84 g/L[1]

Expert Insights: The predicted pKa of 10.03 suggests that the phenolic hydroxyl group is weakly acidic.[9] This implies that the molecule will be predominantly in its non-ionized, and likely less water-soluble, form in the physiological pH range of the gastrointestinal tract. The estimated water solubility of approximately 2.26 mg/mL indicates that it can be classified as slightly soluble to sparingly soluble, which may present challenges for developing aqueous formulations and achieving adequate oral bioavailability.[8] The good solubility in alcohols suggests that co-solvent systems could be a viable strategy for liquid formulations.[1]

Solubility Profiling Protocol

A comprehensive solubility profile is critical for selecting the appropriate formulation strategy. The following protocol outlines the steps for determining the solubility of this compound in various pharmaceutically relevant solvents.

Objective: To determine the equilibrium solubility of this compound in a range of solvents to guide formulation development.

Materials:

  • This compound

  • A selection of solvents (e.g., Purified Water, Propylene Glycol, Polyethylene Glycol 400, Miglyol® 812, Soybean Oil, various pH buffers)

  • Scintillation vials or equivalent

  • Shaking incubator or orbital shaker

  • Analytical balance

  • HPLC with UV detector or a validated spectrophotometric method

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Place the vials in a shaking incubator set at a controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the suspensions to settle. Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV or spectrophotometric method.

  • Data Analysis: Express the solubility in mg/mL or g/L.

Diagram: Solubility Profiling Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Weigh excess API B Add to known volume of solvent A->B C Shake at controlled temperature (e.g., 25°C, 37°C) B->C D Equilibrate for 48-72 hours C->D E Filter supernatant D->E F Dilute sample E->F G Quantify via HPLC/UV-Vis F->G

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Assessment

Understanding the degradation pathways of this compound is crucial for developing a stable formulation with an adequate shelf-life. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol for Forced Degradation Studies:

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC with a photodiode array (PDA) detector or LC-MS

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 N and heat at 80 °C for a defined period.

    • Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 N and heat at 80 °C for a defined period.

    • Oxidation: Add H₂O₂ to the sample solution to a final concentration of 3% and store at room temperature.

    • Thermal Degradation: Store the solid drug substance and a solution in an oven at a high temperature (e.g., 80 °C).

    • Photodegradation: Expose the solid drug substance and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method. The use of a PDA detector or LC-MS is recommended to identify and characterize any degradation products.

Expert Insights: Phenolic compounds are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[5] The ethoxy and methoxymethyl groups may also be susceptible to hydrolysis under acidic or basic conditions. The results of these forced degradation studies will inform the selection of appropriate excipients (e.g., antioxidants, chelating agents) and packaging to protect the drug product.

Part 2: Formulation Development Strategies

Based on its physicochemical properties, several formulation strategies can be considered for this compound to enhance its solubility and stability.

Oral Formulations

For oral delivery, overcoming the poor aqueous solubility is a primary objective to ensure adequate bioavailability.

Given its good solubility in alcohols, a simple oral solution or a softgel capsule containing a solution can be developed using a co-solvent system.[10]

Protocol for Developing an Oral Solution:

Objective: To develop a physically and chemically stable oral solution of this compound.

Excipients to Consider:

  • Co-solvents: Propylene glycol, Polyethylene glycol 400 (PEG 400), Ethanol, Glycerin.[10]

  • Antioxidants: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Ascorbic acid.

  • Sweeteners and Flavoring Agents: As needed for palatability.

Methodology:

  • Solubility Screening: Determine the solubility of this compound in individual co-solvents and various mixtures to identify a suitable solvent system.

  • Formulation Preparation:

    • Dissolve the antioxidant in the chosen co-solvent or co-solvent blend.

    • Slowly add and dissolve this compound with stirring.

    • Add sweeteners and flavoring agents as required.

    • Adjust the final volume with the vehicle.

  • Characterization: Evaluate the formulation for clarity, pH, viscosity, and drug content.

  • Stability Testing: Store the formulation under accelerated stability conditions (e.g., 40 °C/75% RH) and monitor for any changes in physical appearance, drug content, and the formation of degradation products.

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[11] This approach can significantly enhance the solubility and absorption of lipophilic drugs.

Diagram: SEDDS Formulation Approach

G A API + Oil + Surfactant + Co-surfactant B Isotropic Mixture (SEDDS) A->B Homogenization C Dispersion in Aqueous Media (GI Fluids) B->C Oral Administration D Fine o/w Emulsion (Enhanced Solubilization & Absorption) C->D Self-emulsification

References

Quality control parameters for 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quality Control of 2-Ethoxy-4-(methoxymethyl)phenol

Abstract

This document provides a comprehensive framework of analytical methodologies and quality control parameters for this compound (CAS: 5595-79-9), a compound utilized notably in the fragrance industry. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and procedural robustness. This guide moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring that each protocol functions as a self-validating system. Key analytical techniques covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity profiling, and various spectroscopic methods (FT-IR, NMR) for structural confirmation.

Introduction and Compound Profile

This compound, also known by trade names such as Methyl Diantilis, is an aromatic ether valued for its distinct vanilla, sweet, and spicy scent profile in fragrance formulations.[1][2] As with any chemical substance intended for use in consumer products or as a potential intermediate in pharmaceutical synthesis, the establishment of stringent quality control (QC) parameters is critical. These parameters ensure batch-to-batch consistency, define the purity profile, and guarantee the safety and efficacy of the final product.

The quality control workflow for this compound is designed to confirm its identity, quantify its purity, and detect and characterize any potential impurities. Impurities can arise from the synthesis process (e.g., residual starting materials, by-products) or degradation over time. This guide provides the technical protocols to perform these critical assessments.

Physicochemical Properties

A foundational aspect of quality control is the verification of the compound's basic physical and chemical properties. These serve as the initial checkpoint in the identification process.

PropertyValueSource(s)
CAS Number 5595-79-9[3][4]
Molecular Formula C₁₀H₁₄O₃[3][5]
Molecular Weight 182.22 g/mol [1][3]
IUPAC Name This compound[3]
Appearance Data not consistently available; typically a liquid or low-melting solid
Boiling Point 110-111 °C at 1 Torr[5]
Density ~1.087 g/cm³ (Predicted)[5]
Solubility Soluble in ethanol, methanol.[1] Water solubility is low (est. 2262 mg/L at 25°C).[6]

Comprehensive Quality Control Workflow

A robust QC strategy involves a multi-tiered approach, beginning with sample reception and culminating in a final disposition decision. The following diagram illustrates the logical flow of the quality control process for this compound.

QC_Workflow cluster_0 Phase 1: Intake & Initial Checks cluster_1 Phase 2: Identification cluster_2 Phase 3: Purity & Assay cluster_3 Phase 4: Final Disposition Sample Sample Receipt & Documentation PhysChem Physicochemical Tests (Appearance, Solubility) Sample->PhysChem Initial Verification FTIR FT-IR Spectroscopy PhysChem->FTIR Proceed if Pass NMR NMR Spectroscopy (¹H, ¹³C) PhysChem->NMR GCMS_ID GC-MS Analysis PhysChem->GCMS_ID HPLC HPLC-UV (Purity, Assay, Impurity Profile) FTIR->HPLC NMR->HPLC GCMS_ID->HPLC Structural Confirmation Review Data Review & CoA Generation HPLC->Review Residual Residual Solvents (Headspace GC) Residual->Review HeavyMetals Heavy Metals (ICP-MS, if required) HeavyMetals->Review Release Batch Release (Pass) Review->Release Meets Specification Reject Batch Rejection (Fail) Review->Reject Out of Specification

Caption: Overall Quality Control Workflow for this compound.

Identification Protocols

Identity confirmation is paramount and is achieved using a combination of spectroscopic techniques that provide a unique "fingerprint" of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The resulting spectrum provides a unique fingerprint that can be compared against a reference standard. For this compound, we expect to see characteristic absorptions for the hydroxyl (O-H), ether (C-O-C), and aromatic ring functionalities.

Protocol:

  • Sample Preparation: Acquire the spectrum using a neat liquid film on a salt plate (e.g., NaCl or KBr) or via an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Scan Range: 4000 - 650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Average 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Compare the acquired spectrum to a verified reference spectrum. Key absorption bands to verify include:

    • ~3400 cm⁻¹ (broad): O-H stretch from the phenolic group.

    • ~3050-3000 cm⁻¹: Aromatic C-H stretch.

    • ~2980-2850 cm⁻¹: Aliphatic C-H stretch (from ethoxy and methoxymethyl groups).

    • ~1600, ~1500 cm⁻¹: Aromatic C=C ring stretches.

    • ~1250-1000 cm⁻¹: C-O stretch (strong bands from ether linkages and the phenol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural confirmation by mapping the chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms in the molecule. It is a powerful tool for identity confirmation and can also be used to detect and quantify impurities if they have unique NMR signals.

Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Based on the known structure and predicted spectra, assign the observed chemical shifts (δ), multiplicities, and integrations.

    • ~6.8-7.0 ppm: Aromatic protons (3H, complex multiplet).

    • ~5.5-6.0 ppm: Phenolic -OH proton (1H, broad singlet; may exchange with D₂O).

    • ~4.4 ppm: -CH₂- protons of the methoxymethyl group (2H, singlet).

    • ~4.1 ppm: -O-CH₂- protons of the ethoxy group (2H, quartet).

    • ~3.4 ppm: -OCH₃ protons of the methoxymethyl group (3H, singlet).

    • ~1.4 ppm: -CH₃ protons of the ethoxy group (3H, triplet).

Purity and Assay Determination Protocols

Chromatographic methods are the gold standard for separating the main component from impurities, allowing for accurate purity determination and potency (assay) measurement.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: Reverse-phase HPLC is the preferred method for analyzing phenolic compounds due to its high resolution, reproducibility, and robustness.[7] This method can separate the main analyte from non-volatile impurities, related substances, and degradation products. By using a reference standard of known purity, this method also serves as the assay.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN:Water:Acid) SST System Suitability Test (Inject Standard 5x) MobilePhase->SST Standard Prepare Reference Standard Solution (e.g., 1.0 mg/mL) Standard->SST Sample Prepare Sample Solution (e.g., 1.0 mg/mL) AnalysisRun Inject Standard & Samples Sample->AnalysisRun SST->AnalysisRun If Pass Integration Integrate Chromatograms AnalysisRun->Integration Calculation Calculate Purity (% Area) Calculate Assay (vs. Std) Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental Workflow for HPLC Analysis.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a suitable data acquisition system.

  • Chromatographic Conditions: This method is adapted from established protocols for this compound and similar phenolic compounds.[8][9][10]

    • Column: Newcrom R1, 4.6 x 150 mm, 5 µm, or equivalent C18 column.

    • Mobile Phase: Acetonitrile and Water containing 0.1% Phosphoric Acid.

      • Rationale: Acetonitrile is the organic modifier. Phosphoric acid is used to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks. For MS compatibility, phosphoric acid should be replaced with 0.1% formic acid.[8]

    • Gradient/Isocratic: An isocratic method (e.g., 60:40 Acetonitrile:Water) may be suitable. Method development is recommended to optimize separation from any specific impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: ~275-280 nm (scan for optimal wavelength).

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST):

    • Rationale: SST is a non-negotiable part of the protocol that ensures the chromatographic system is performing adequately before any samples are analyzed. It makes the system self-validating for each run.

    • Procedure: Inject the reference standard solution five times.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0.

      • Theoretical Plates (N): ≥ 2000.

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Purity Calculation:

    • Calculate the purity using the area percent method, assuming all impurities have a similar response factor to the main peak.

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Assay Calculation:

    • Calculate the assay against a certified reference standard (CRS) of known purity.

    • Formula: % Assay = (Area_Sample / Area_Std) x (Conc_Std / Conc_Sample) x Purity_Std.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents from the synthesis process or detecting volatile impurities not easily observed by HPLC. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.[3][11]

Protocol:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40 - 450 amu.

  • Data Analysis:

    • Identify the main peak by its retention time and mass spectrum.

    • Compare the experimental mass spectrum with a library (e.g., NIST, Wiley) or a reference standard spectrum. The molecular ion peak (M⁺) should be observed at m/z 182.

    • Identify and quantify any impurities based on their respective spectra and peak areas.

Summary of Specifications

The following table provides a typical set of quality control specifications for this compound. The exact limits should be established and validated based on the specific manufacturing process and intended use of the material.

TestMethodAcceptance Criteria
Appearance Visual InspectionConforms to standard
Identification FT-IRSpectrum corresponds to the reference standard
Identification ¹H NMRSpectrum conforms to the structure
Purity (HPLC) HPLC-UV≥ 99.0% (Area %)
Individual Impurity HPLC-UV≤ 0.15%
Total Impurities HPLC-UV≤ 0.5%
Assay (HPLC) HPLC-UV98.0% - 102.0% (on as-is basis)
Residual Solvents Headspace GCConforms to ICH Q3C limits

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 2-Ethoxy-4-(methoxymethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-4-(methoxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. Our approach is rooted in extensive field experience and a deep understanding of the underlying chemical principles.

Introduction: Navigating the Synthesis of this compound

This compound is a substituted phenol derivative with potential applications in various fields, including as a fragrance ingredient and a building block in pharmaceutical synthesis.[1][2] The most common and logical synthetic route to this molecule is the Williamson ether synthesis, a robust and versatile method for forming ethers.[3][4][5] This process involves the reaction of a deprotonated phenol (phenoxide) with an ethylating agent.

This guide will focus on a strategic approach to the synthesis, starting from the readily available precursor, 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol), which can be synthesized from vanillin.[6] We will explore the critical parameters of this synthesis, from reactant selection to reaction conditions and purification, to help you navigate potential challenges and optimize your yield.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

A1: The most reliable and widely applicable method is the Williamson ether synthesis.[3] This involves the O-ethylation of a suitable precursor. A practical approach is the selective ethylation of the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol). This precursor is either commercially available or can be synthesized by the reduction of vanillin.[6]

Q2: Which ethylating agent should I use?

A2: Several ethylating agents can be employed, with the choice often depending on reactivity, safety, and cost. Common options include:

  • Diethyl sulfate: A highly reactive and efficient ethylating agent, but it is also toxic and requires careful handling.[7][8][9][10]

  • Ethyl bromide or ethyl iodide: Good alternatives to diethyl sulfate, with ethyl iodide being more reactive but also more expensive.[3]

  • Ethyl tosylate: A good leaving group makes this an effective reagent, though it needs to be prepared separately.

For laboratory-scale synthesis, ethyl bromide or diethyl sulfate are common choices, with appropriate safety precautions.

Q3: How can I selectively ethylate the phenolic hydroxyl group over the benzylic alcohol group in vanillyl alcohol?

A3: The phenolic hydroxyl group is significantly more acidic (pKa ≈ 10) than the benzylic alcohol (pKa ≈ 16-18). By using a base that is strong enough to deprotonate the phenol but not the alcohol, selective O-ethylation can be achieved. Weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are suitable for this purpose.[11][12] Stronger bases like sodium hydride (NaH) could lead to the deprotonation of both hydroxyl groups, resulting in a mixture of products.[3]

Q4: What are the common side reactions that can lower my yield?

A4: The primary side reactions in this synthesis are:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. This can lead to the formation of C-ethylated byproducts.[13]

  • Over-ethylation: If a strong base is used, the benzylic alcohol may also be deprotonated and subsequently ethylated, leading to a diether byproduct.

  • Elimination: If using ethyl bromide or iodide, a competing E2 elimination reaction can occur, though this is less of a concern with primary halides.[3]

Q5: What is the best way to monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction.[12] By spotting the reaction mixture alongside the starting material (vanillyl alcohol), you can visualize the consumption of the starting material and the formation of the product. The product, being less polar than the diol starting material, will have a higher Rf value.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The base used was not strong enough or was used in insufficient quantity to generate the phenoxide nucleophile.Ensure your base is of good quality and use a slight excess (1.1-1.2 equivalents) relative to the vanillyl alcohol. If using a weaker base like K₂CO₃, ensure the reaction is sufficiently heated to drive the deprotonation.
Poor Quality Ethylating Agent The ethylating agent may have degraded over time.Use a fresh bottle of the ethylating agent or purify it before use.
Reaction Temperature Too Low The reaction kinetics are slow at lower temperatures, leading to incomplete conversion within a reasonable timeframe.Gently heat the reaction mixture. A temperature of 60-80 °C is a good starting point for reactions with ethyl bromide or diethyl sulfate in solvents like acetone or DMF.[11]
Solvent Choice The solvent can significantly impact the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity.Use a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF) to enhance the nucleophilicity of the phenoxide.[13]
Problem 2: Presence of Multiple Products (Impure Product)
Potential Cause Explanation Recommended Solution
C-Alkylation Reaction conditions favored alkylation on the aromatic ring. This is more common in protic solvents.Switch to a polar aprotic solvent like DMF or acetonitrile, which are known to favor O-alkylation.[13]
Over-Ethylation (Diether Formation) The base used was too strong, leading to deprotonation and subsequent ethylation of the benzylic alcohol.Use a milder base such as K₂CO₃ instead of NaH. Carefully control the stoichiometry of the base and ethylating agent.
Unreacted Starting Material The reaction did not go to completion.Increase the reaction time and monitor by TLC until the starting material is consumed. A slight excess of the ethylating agent (1.1 equivalents) can also help drive the reaction to completion.

Experimental Protocols

Synthesis of this compound from Vanillyl Alcohol

This protocol is a representative method based on the principles of the Williamson ether synthesis for phenolic compounds.[11][12]

Materials:

  • 4-hydroxy-3-methoxybenzyl alcohol (Vanillyl Alcohol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl bromide or Diethyl sulfate

  • Acetone or Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-methoxybenzyl alcohol (1.0 eq) in acetone or DMF (10-15 mL per gram of alcohol).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq).

  • Ethylating Agent Addition: Add the ethylating agent (ethyl bromide or diethyl sulfate, 1.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~60 °C) or to 70-80 °C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.[12]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[14][15][16]

Safety Note: Diethyl sulfate is a potent alkylating agent and is carcinogenic. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).[7][8][9][10]

Purity Analysis

High-Performance Liquid Chromatography (HPLC): [7][17][18][19]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is a good starting point. For example, a gradient from 30% to 70% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS): [10][13][20][21][22]

For GC-MS analysis, derivatization of the phenolic hydroxyl group may be necessary to improve volatility and peak shape. Silylation with a reagent like BSTFA is a common approach.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Mass Spectrometer: Scan from m/z 40 to 400.

Visualizing the Process

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_reaction Reaction Incomplete? start->check_reaction check_impurities Multiple Spots on TLC? increase_time Increase Reaction Time/Temp check_reaction->increase_time Yes check_reagents Check Reagent Quality/Stoichiometry check_reaction->check_reagents No c_alkylation C-Alkylation Suspected? check_impurities->c_alkylation Yes purify Purify by Column Chromatography increase_time->purify check_reagents->purify change_solvent Switch to Polar Aprotic Solvent (DMF) c_alkylation->change_solvent Yes over_ethylation Over-Ethylation Suspected? c_alkylation->over_ethylation No change_solvent->purify milder_base Use Milder Base (K2CO3) over_ethylation->milder_base Yes over_ethylation->purify No milder_base->purify synthesis_pathway vanillin Vanillin vanillyl_alcohol Vanillyl Alcohol vanillin->vanillyl_alcohol Reduction (e.g., NaBH4) phenoxide Phenoxide Intermediate vanillyl_alcohol->phenoxide Deprotonation (e.g., K2CO3) product This compound phenoxide->product Ethylation (e.g., EtBr)

References

Technical Support Center: Purification of 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Ethoxy-4-(methoxymethyl)phenol (CAS 5595-79-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield in your experiments.

Understanding the Molecule and Its Challenges

This compound is a substituted phenol, a class of compounds known for their susceptibility to oxidation and the purification challenges posed by closely related impurities. The presence of the phenolic hydroxyl group, an ether linkage, and a benzyl ether moiety gives this molecule its unique properties but also introduces specific purification hurdles. Common issues include discoloration of the sample, the presence of starting materials and byproducts from synthesis, and difficulties in separating structurally similar impurities.

Key Physical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃PubChem[1]
Molecular Weight 182.22 g/mol PubChem[1]
Boiling Point 110-111 °C at 1 TorrChemicalBook[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound in a question-and-answer format, providing both the "what" and the "why" behind our recommended solutions.

Q1: My sample of this compound has a pink or brownish tint. What causes this discoloration and how can I prevent it?

A1: The discoloration is most likely due to the oxidation of the phenolic hydroxyl group. Phenols are sensitive to air and light, leading to the formation of colored quinone-type impurities.

  • Causality: The phenolic proton is weakly acidic, and in the presence of oxygen, it can be abstracted, leading to a phenoxide radical. This radical can then participate in a series of reactions to form highly colored, conjugated quinone structures. Trace metal impurities can also catalyze this oxidation.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation or when the compound is in solution.

    • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Solvent Degassing: Use degassed solvents for chromatography and recrystallization to minimize dissolved oxygen.

    • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

Q2: I've synthesized this compound, and I suspect there are unreacted starting materials. What are the likely culprits and how can I remove them?

A2: A probable synthetic route to this compound involves the Williamson ether synthesis. A plausible pathway starts from 4-(methoxymethyl)catechol, which is then selectively ethoxylated.

  • Likely Impurities from Synthesis:

    • Unreacted 4-(methoxymethyl)catechol: The starting di-phenol.

    • Unreacted Ethylation Agent: Such as diethyl sulfate or ethyl iodide.

    • Over-Alkylated Product: 2,4-Diethoxy-1-(methoxymethyl)benzene.

    • Isomeric Byproducts: Depending on the selectivity of the reaction, you might have small amounts of the isomeric product where the other hydroxyl group is ethoxylated.

  • Purification Strategy:

    • Aqueous Wash: An initial wash of the crude product (dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate) with a mild base (e.g., saturated sodium bicarbonate solution) can remove the unreacted acidic 4-(methoxymethyl)catechol as its water-soluble phenolate salt.[3]

    • Distillation: Unreacted, volatile ethylating agents can often be removed during the solvent evaporation step or by a simple distillation.

    • Chromatography: Flash column chromatography is effective for separating the desired product from the over-alkylated byproduct and any remaining starting material.

Q3: My attempt at recrystallization resulted in an oil instead of crystals. What is "oiling out" and how can I resolve it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4] This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities, depressing the melting point of the mixture.

  • Troubleshooting Oiling Out:

    • Lower the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.

    • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.

    • Change the Solvent System: If the problem persists, you may need to choose a different solvent or solvent pair with a lower boiling point or different solubility characteristics.

Q4: I am struggling to separate this compound from a closely related impurity with a similar polarity. What are my options?

A4: This is a common challenge, especially with isomeric byproducts. High-resolution techniques are often required.

  • Advanced Purification Techniques:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for separating compounds with very similar polarities. A reverse-phase C18 column is often a good starting point for phenolic compounds.[5][6][7]

    • Fractional Distillation under Vacuum: If the impurities have slightly different boiling points, fractional distillation under reduced pressure can be effective. The low boiling point of this compound at 1 Torr suggests that vacuum distillation is a viable method.[2]

Detailed Experimental Protocols

Here we provide step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Purification by Acid-Base Extraction and Flash Column Chromatography

This protocol is ideal for removing acidic impurities and separating the desired product from non-polar byproducts.

Workflow Diagram:

start Crude Product in Organic Solvent wash Wash with Saturated NaHCO3 Solution start->wash separate_layers Separate Aqueous and Organic Layers wash->separate_layers dry Dry Organic Layer (e.g., Na2SO4) separate_layers->dry Organic Layer acidic_impurities acidic_impurities separate_layers->acidic_impurities Aqueous Layer (contains acidic impurities) concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Workflow for purification by extraction and chromatography.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution. Invert the funnel and vent frequently to release any pressure buildup. Repeat the wash two more times.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water-soluble components.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product free of acidic impurities.

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC). A gradient elution, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, is often effective.

    • Procedure:

      • Prepare a slurry of silica gel in the initial eluent and pack the column.

      • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

      • Elute the column with the mobile phase, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude product is a solid or can be induced to crystallize and is effective for removing small amounts of impurities.

Workflow Diagram:

start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Chill in Ice Bath cool->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Step-by-step workflow for purification by recrystallization.

Step-by-Step Procedure:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a substituted phenol like this compound, suitable solvents to screen include ethanol, isopropanol, or a mixture of a polar and non-polar solvent like ethanol/water or hexane/ethyl acetate.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method to assess the purity of your this compound sample.[9][10]

Recommended HPLC Parameters:

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile (MeCN) and Water. A typical starting point is a 50:50 mixture. For Mass Spectrometry (MS) compatible methods, use 0.1% formic acid in both solvents. For UV detection, 0.1% phosphoric acid can be used.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Sample Preparation: Prepare a stock solution of your purified this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of around 0.1 mg/mL.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.

  • Data Interpretation: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

Technical Support Center: Analysis of 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-Ethoxy-4-(methoxymethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving analytical challenges. This guide is structured to provide immediate answers to common questions and in-depth troubleshooting workflows for more complex issues.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the analysis of this compound.

Q1: I am seeing a broad or tailing peak for this compound in my reverse-phase HPLC analysis. What is the likely cause?

A1: Peak broadening or tailing for phenolic compounds like this compound is often due to interactions with active sites on the silica backbone of the HPLC column, particularly silanol groups. The acidic nature of the phenolic hydroxyl group can lead to this secondary interaction, causing poor peak shape. To mitigate this, consider adding a small amount of a weak acid, such as formic acid or phosphoric acid, to your mobile phase.[1][2] This will suppress the ionization of the silanol groups and the phenol, leading to a sharper, more symmetrical peak.

Q2: My baseline is noisy, and I'm observing "ghost peaks" in my chromatogram. What should I investigate?

A2: A noisy baseline and ghost peaks are typically indicative of contamination.[3] Potential sources include:

  • Mobile Phase: Impurities in your solvents or water can accumulate on the column and elute as broad peaks, especially during gradient runs. Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol on your autosampler.

  • System Contamination: Contaminants can leach from various components of your HPLC system, such as tubing, seals, and filters. A systematic cleaning of your instrument is recommended.

Q3: I'm developing an LC-MS/MS method and observing significant signal suppression for this compound. What are the potential causes and solutions?

A3: Signal suppression in LC-MS/MS is a common matrix effect where components of the sample matrix co-elute with the analyte and interfere with its ionization in the mass spectrometer's source. For a compound like this compound, potential sources of suppression include salts, phospholipids from biological samples, and other formulation excipients.

To address this:

  • Improve Chromatographic Separation: Modify your HPLC method to separate the analyte from the interfering matrix components. This could involve adjusting the gradient, changing the column chemistry, or using a different organic modifier.

  • Enhance Sample Preparation: Incorporate a sample cleanup step to remove interfering substances before analysis. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective.[4][5]

  • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects. If this is not available, a structural analog can be used.

In-Depth Troubleshooting Guides

Guide 1: Resolving Co-elution and Peak Purity Issues in HPLC-UV Analysis

Co-elution of an impurity or a matrix component with this compound can lead to inaccurate quantification. This guide provides a systematic approach to identifying and resolving such interferences.

Step 1: Confirming Co-elution

  • Peak Shape Analysis: A non-symmetrical peak, such as one with a shoulder or a distorted shape, is a strong indicator of co-elution.

  • Diode Array Detector (DAD) Analysis: If you are using a DAD, examine the UV spectra across the peak. A non-homogenous spectrum indicates the presence of more than one compound.

Step 2: Methodical Approach to Resolution

If co-elution is suspected, follow this workflow to achieve baseline separation:

Caption: Workflow for resolving co-elution in HPLC.

Causality Explained:

  • Adjusting Mobile Phase Strength (Isocratic): Increasing the percentage of the weaker solvent (e.g., water) will increase retention times and may improve separation if the interfering compound has a different polarity.

  • Modifying Gradient Slope (Gradient): A shallower gradient provides more time for separation and can resolve closely eluting peaks.

  • Changing Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Adjusting Mobile Phase pH: The retention of ionizable compounds is highly dependent on pH. While this compound is a weak acid, adjusting the pH can significantly shift the retention time of an acidic or basic interfering compound.

  • Changing Column Chemistry: If mobile phase optimization is unsuccessful, the stationary phase may not be suitable. Consider a column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.

Guide 2: Mitigating Matrix Effects in LC-MS/MS Analysis

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalytical and other complex sample analyses. This guide provides a workflow for identifying and mitigating these effects.

Step 1: Assessing Matrix Effects

A post-extraction spike experiment is a reliable way to quantify the extent of matrix effects.

Experimental Protocol: Post-Extraction Spike

  • Prepare three sets of samples:

    • Set A: Analyte prepared in a clean solvent (e.g., mobile phase).

    • Set B: A blank matrix sample (e.g., plasma, formulation blank) is extracted, and the analyte is added to the final extract.

    • Set C: A matrix sample is spiked with the analyte and then extracted.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the matrix effect:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Step 2: Troubleshooting Workflow

Caption: Decision tree for mitigating matrix effects in LC-MS/MS.

Expert Insights:

  • Phospholipid Interference: In biological samples like plasma, phospholipids are a common cause of ion suppression. Specialized sample preparation products are available to selectively remove them.

  • Solid-Phase Extraction (SPE) Optimization: The choice of SPE sorbent (e.g., C18, mixed-mode) and the composition of the wash and elution solvents are critical for selectively removing interferences while retaining the analyte.

  • Alternative Ionization: If electrospray ionization (ESI) is susceptible to suppression, consider atmospheric pressure chemical ionization (APCI), which is often less prone to matrix effects for certain compounds.

Data Presentation

Table 1: Starting HPLC-UV Method Parameters for this compound

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmA standard reverse-phase column suitable for many phenolic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for phenols.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 5 minutesA generic gradient to start method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength ~280 nmPhenolic compounds typically have a UV maximum around this wavelength.

Table 2: Example Mass Spectrometry Parameters for this compound (for method development)

ParameterExample Setting
Ionization Mode Positive or Negative Electrospray (ESI)
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻
Product Ions (m/z) To be determined by infusion and fragmentation
Collision Energy To be optimized

References

Technical Support Center: Degradation Pathways of 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Ethoxy-4-(methoxymethyl)phenol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation pathways of this compound. Our goal is to equip you with the necessary knowledge to anticipate potential stability issues, design robust experiments, and interpret your results with confidence.

Introduction to Stability of this compound

This compound is a phenolic ether with a molecular structure that includes several functional groups susceptible to degradation: a phenolic hydroxyl group, an ethoxy group, and a methoxymethyl ether group attached to the benzene ring.[1][2][3] Understanding its stability profile is crucial for its application in pharmaceuticals and other industries, as degradation can impact potency, safety, and shelf-life.[4][5] Forced degradation studies are essential to identify potential degradants and establish degradation pathways.[4][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways, primarily oxidative, hydrolytic, and photolytic degradation.

  • Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored quinone-type structures. The benzylic ether linkage of the methoxymethyl group can also be a target for oxidation.[4]

  • Hydrolytic Degradation: While the ether linkages (ethoxy and methoxymethyl) are generally stable to hydrolysis under neutral conditions, they can be cleaved under acidic or basic conditions, particularly at elevated temperatures. Cleavage of the methoxymethyl ether would yield 2-ethoxy-4-hydroxybenzyl alcohol, while cleavage of the ethoxy group would result in a catechol derivative.

  • Photodegradation: Aromatic phenols can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation. This can involve oxidation or cleavage of the substituent groups.

  • Thermal Degradation: At elevated temperatures, cleavage of the ether linkages is possible. The conversion rates of similar compounds like guaiacol increase significantly with temperature.[8]

Q2: What are the expected primary degradation products?

A2: The primary degradation products will depend on the stress conditions applied.

  • Under oxidative conditions (e.g., H₂O₂), expect the formation of quinones and potentially cleavage of the side chains.

  • Under acidic hydrolysis , potential products include 2-ethoxy-4-hydroxybenzyl alcohol (from cleavage of the methoxymethyl ether) and potentially catechol derivatives from cleavage of the ethoxy group. Formaldehyde and methanol are also possible byproducts from the methoxymethyl group.

  • Under basic hydrolysis , similar ether cleavage products may be observed, although the phenoxide ion may exhibit different reactivity.

  • Under photolytic stress , a complex mixture of products can be formed, including hydroxylated derivatives and products of ring opening.

Q3: My solution of this compound is turning yellow/brown during my experiment. What could be the cause?

A3: The development of a yellow or brown color is a common indicator of phenolic oxidation. The phenol moiety is likely being oxidized to form quinone or polymeric structures, which are often colored. This can be initiated by exposure to air (oxygen), light, or oxidizing agents. Ensure your solutions are protected from light and consider using an inert atmosphere (e.g., nitrogen or argon) if you are observing rapid discoloration.

Q4: I am not seeing any degradation under my chosen stress conditions. What should I do?

A4: If you do not observe any degradation, your stress conditions may not be stringent enough. According to regulatory guidelines, forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[4] Consider the following adjustments:

  • Increase the concentration of the stress agent: For acid/base hydrolysis, increase the molarity of the acid or base. For oxidation, increase the concentration of the oxidizing agent.

  • Increase the temperature: Higher temperatures will accelerate most degradation reactions. However, be mindful that excessively high temperatures can lead to unrealistic degradation pathways.

  • Extend the duration of the study: If the compound is very stable, a longer exposure time to the stress condition may be necessary.

  • Increase the intensity of the light source for photostability studies.

Troubleshooting Experimental Issues

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase. For phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.
Column degradation.Use a guard column to protect your analytical column. If the column performance has deteriorated, replace it.
Mass balance issues (sum of parent compound and degradants is less than 100%). Formation of non-UV active or volatile degradants.Use a mass-sensitive detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in addition to a UV detector.
Adsorption of the compound or its degradants onto container surfaces.Use silanized glassware to minimize adsorption.
Inconsistent or irreproducible degradation results. Fluctuations in experimental conditions (temperature, light intensity).Ensure precise control over your experimental parameters. Use a calibrated oven, water bath, or photostability chamber.
Inconsistent preparation of stock solutions or stress agents.Prepare fresh solutions for each experiment and ensure accurate concentrations.

Experimental Protocols

Protocol 1: Forced Degradation Study - General Workflow

This protocol outlines a general workflow for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place the solid compound or a solution in a calibrated oven at a high temperature (e.g., 80°C) for 48 hours.
  • Photolytic Degradation: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of the stressed sample.
  • Neutralize the acid and base hydrolyzed samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples using a stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage of degradation.
  • Identify and characterize the degradation products using techniques like LC-MS, and NMR.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.

1. Column Selection:

  • Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase Selection:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Develop a gradient elution method starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

3. Detection:

  • Use a UV detector set at the λmax of this compound. A photodiode array (PDA) detector is recommended to obtain UV spectra of the parent compound and degradants.

4. Method Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photolysis Photolytic Degradation parent This compound quinone Quinone-type Product parent->quinone [O] cleavage_prod_ox Side-chain Cleavage Products parent->cleavage_prod_ox [O] benzyl_alcohol 2-Ethoxy-4-hydroxybenzyl alcohol parent->benzyl_alcohol H+/H2O or OH-/H2O (Methoxymethyl cleavage) catechol_deriv Catechol Derivative parent->catechol_deriv H+/H2O or OH-/H2O (Ethoxy cleavage) photo_products Complex Mixture of Hydroxylated and Ring-opened Products parent->photo_products hv

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: A Troubleshooting Guide for Experiments with 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-4-(methoxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known by synonyms such as Methyl Diantilis, is an aromatic organic compound with the chemical formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol .[1][2][3] It is classified as a phenol ether and a benzyl ether.[1][2][4] This compound is recognized as a fragrance ingredient with a sweet, vanilla-like odor and is also categorized as a bulk drug intermediate.[3][5]

PropertyValueSource
CAS Number 5595-79-9[1][2]
Molecular Formula C₁₀H₁₄O₃[1][3]
Molecular Weight 182.22 g/mol [1][3]
Boiling Point 110-111 °C @ 1 Torr[2]
Appearance Pale yellow powder (est.)[6]

Q2: What are the primary safety concerns when handling this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered harmful if swallowed and may cause an allergic skin reaction.[1][3] Therefore, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and to handle the compound in a well-ventilated area.[3]

Q3: How is this compound typically synthesized?

The most common and logical synthetic route for this compound is the Williamson ether synthesis.[7][8] This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[8] In this case, the starting material would likely be 4-(methoxymethyl)phenol, which is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an Sₙ2 reaction to form the desired ether.[9]

Synthesis Troubleshooting Guide

The synthesis of this compound via the Williamson ether synthesis is generally robust, but several issues can arise. This section addresses common problems and provides systematic solutions.

Diagram: Williamson Ether Synthesis Workflow

WilliamsonEtherSynthesis A Starting Materials: - 4-(methoxymethyl)phenol - Ethyl Halide (e.g., EtI) - Base (e.g., K2CO3, NaH) B Reaction Setup: - Anhydrous Solvent (e.g., DMF, Acetone) - Inert Atmosphere (optional) A->B Combine C Reaction: - Deprotonation of Phenol - SN2 Attack by Phenoxide B->C Heat/Stir D Work-up: - Quench Reaction - Liquid-Liquid Extraction C->D Cool & Process E Purification: - Column Chromatography D->E Isolate Crude F Characterization: - NMR, GC-MS, IR E->F Purified Product G Final Product: This compound F->G Confirm Structure

Caption: General workflow for the synthesis of this compound.

Q4: My reaction yield is very low. What are the potential causes and how can I improve it?

Low yields in a Williamson ether synthesis are a common problem and can often be traced back to a few key factors.[10]

  • Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[10] Water can consume the base, preventing the complete deprotonation of the phenol, and can also hydrolyze the alkyl halide.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If using a solid base like sodium hydride (NaH), ensure it has not been deactivated by moisture.[10]

  • Inefficient Deprotonation: The pKa of the phenolic proton must be considered when choosing a base. While phenols are more acidic than aliphatic alcohols, a sufficiently strong base is still required for complete deprotonation.

    • Solution: For phenols, bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH) are effective.[10] If using a weaker base like K₂CO₃, ensure it is finely powdered and the reaction is adequately stirred to maximize surface area.

  • Side Reactions (E2 Elimination): The phenoxide ion is a strong base and can promote the E2 elimination of the alkyl halide to form an alkene, especially with secondary or tertiary alkyl halides.[9]

    • Solution: This is less of a concern with primary alkyl halides like ethyl iodide or bromide. However, using the mildest possible reaction conditions (e.g., lower temperature, shorter reaction time) can help minimize this side reaction.

  • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to byproducts.

    • Solution: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.

Q5: I am seeing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of byproducts.

  • Unreacted Starting Material: The most common "impurity" is unreacted 4-(methoxymethyl)phenol. This is often due to incomplete deprotonation or insufficient alkylating agent.

    • Troubleshooting: Use a slight excess (1.1-1.2 equivalents) of the ethyl halide. Ensure the base is active and present in sufficient quantity (at least 1 equivalent, often more for carbonate bases).

  • Side-Products from Starting Material: The starting material, 4-(methoxymethyl)phenol, may itself contain impurities. For example, the corresponding benzyl alcohol, 4-(hydroxymethyl)phenol, could be present.[11] This would also undergo etherification to produce a diether byproduct.

    • Troubleshooting: Verify the purity of your starting materials by NMR or GC-MS before starting the reaction.

  • Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, especially under basic conditions in the presence of air.[12]

    • Troubleshooting: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

Purification and Analysis Troubleshooting

Q6: I am having difficulty purifying the product by column chromatography. What conditions do you recommend?

This compound is a moderately polar compound. The choice of solvent system for column chromatography is crucial for good separation.[13][14]

  • Solvent System Selection: A good starting point for silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[15]

    • Protocol: Begin with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate). Monitor the elution of your product using TLC. An ideal Rf value for column chromatography is around 0.2-0.3.[16]

  • Tailing of Phenolic Compounds: Phenols can sometimes "tail" on silica gel columns due to strong interactions with the acidic silica.

    • Solution: Adding a small amount of a modifier to the eluent, such as 0.5-1% triethylamine, can help to obtain sharper peaks.[16]

Q7: What are the best analytical techniques to confirm the purity and structure of my product?

A combination of chromatographic and spectroscopic techniques is recommended for full characterization.

Table: Recommended Analytical Techniques
TechniquePurposeKey Parameters/Observations
GC-MS Purity assessment and identification of volatile impurities.A suitable column would be a low-polarity phase like a 5% diphenyl/95% dimethyl polysiloxane. A temperature gradient from ~60°C to 280°C would be appropriate. The mass spectrum should show a molecular ion peak at m/z 182.[17]
HPLC Quantitative purity analysis.A reverse-phase C18 column is a good choice.[18] A mobile phase of acetonitrile and water, possibly with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a common starting point.[18]
¹H NMR Structural confirmation.Expect signals for the ethoxy group (a triplet and a quartet), the methoxymethyl group (two singlets), aromatic protons, and the phenolic hydroxyl proton.
¹³C NMR Structural confirmation.Will show the number of unique carbon atoms, confirming the structure.
FTIR Functional group identification.Look for a broad O-H stretch for the phenol, C-H stretches for the alkyl and aromatic groups, and C-O stretches for the ether linkages.

Diagram: Analytical Workflow for Product Characterization

AnalyticalWorkflow cluster_0 Purity Assessment cluster_1 Structural Confirmation A GC-MS Analysis (Volatile Impurities) B HPLC Analysis (Quantitative Purity) C ¹H NMR D ¹³C NMR E FTIR PurifiedProduct Purified This compound PurifiedProduct->A PurifiedProduct->B PurifiedProduct->C PurifiedProduct->D PurifiedProduct->E

Caption: A typical analytical workflow for product validation.

Q8: My product is showing signs of degradation over time (color change). What are the stability issues and proper storage conditions?

The phenolic hydroxyl group makes the compound susceptible to oxidation, which often results in the formation of colored quinone-type byproducts.[12] The methoxymethyl (MOM) ether group is generally stable to basic and neutral conditions but is labile to acid.[19][20][21]

  • Oxidative Degradation: Exposure to air and light can promote oxidation.

    • Storage Solution: Store the compound in a tightly sealed, amber-colored vial to protect it from light. Storing under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., 4°C) will further enhance its stability.

  • Acid-Catalyzed Cleavage: The methoxymethyl ether can be cleaved under acidic conditions to regenerate the corresponding alcohol.

    • Handling Precaution: Avoid contact with strong acids during work-up, purification, and storage unless deprotection is intended.

By understanding the underlying chemistry and potential pitfalls associated with the synthesis, purification, and analysis of this compound, researchers can effectively troubleshoot experimental challenges and achieve reliable, high-quality results.

References

Technical Support Center: Enhancing the Purity of Synthesized 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the purity of synthesized 2-Ethoxy-4-(methoxymethyl)phenol. It moves beyond a simple recitation of protocols to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Troubleshooting Guide - Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.

Question 1: My final product shows the presence of unreacted starting material (e.g., 4-(methoxymethyl)phenol). How can I remove it?

Answer:

The presence of unreacted phenolic starting material is a common issue, often arising from incomplete etherification. The key to its removal lies in exploiting the difference in acidity between the phenolic starting material and the ether product. Phenols are weakly acidic and will react with a moderately strong base, while ethers are neutral.[1][2]

Recommended Protocol: Liquid-Liquid Extraction with a Basic Solution

This protocol leverages the acidic nature of the unreacted phenol to separate it from the neutral ether product.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 5-10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.[2] The basic solution will deprotonate the acidic phenol, forming a water-soluble phenoxide salt that will partition into the aqueous layer.[3] The desired ether product will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer from the organic layer.

  • Repetition: Repeat the base wash two to three times to ensure complete removal of the phenolic starting material.

  • Neutralization and Final Wash: Wash the organic layer with water to remove any residual base, followed by a wash with a saturated sodium chloride solution (brine) to aid in the removal of dissolved water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Solvent Selection for Extraction

SolventPolarityBoiling Point (°C)AdvantagesDisadvantages
Diethyl EtherLow34.6Good solvent for many organic compounds, easy to remove.Highly flammable, can form explosive peroxides.
Ethyl AcetateMedium77.1Less flammable than diethyl ether, good solvent for a wide range of compounds.Can be hydrolyzed by strong acids or bases.
DichloromethaneMedium39.6Excellent solvent, not flammable.Halogenated solvent, potential health and environmental concerns.
Question 2: I am observing a persistent oily impurity in my product, even after a basic wash. What could it be and how do I remove it?

Answer:

An oily impurity that is not removed by a basic wash is likely a non-acidic, organic byproduct. In the context of a Williamson ether synthesis, a common side reaction is elimination, especially if a secondary or tertiary alkyl halide was used as the electrophile.[4][5] However, assuming a primary ethyl halide was used, other neutral byproducts could be present. For such impurities, column chromatography is a highly effective purification technique.[6][7]

Recommended Protocol: Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (solvent system).[7]

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh is a good starting point) in the initial, least polar eluent.[8] Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will help to elute compounds with increasing polarity. For aromatic compounds, incorporating toluene into the solvent system can improve separation.[8]

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Experimental Workflow: Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine evaporate Evaporate Solvent combine->evaporate final_product final_product evaporate->final_product Purified Product

Caption: Workflow for purification by column chromatography.

Question 3: My product is a solid, but it has a low melting point and appears somewhat impure. Can I use recrystallization?

Answer:

Yes, recrystallization is an excellent technique for purifying solid compounds.[9] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.[9] An ideal recrystallization solvent will dissolve the compound well at its boiling point but poorly at low temperatures.

Recommended Protocol: Recrystallization

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, or solvent mixtures) at room temperature and upon heating.[9]

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The solubility of the desired compound will decrease, leading to the formation of crystals. Further cooling in an ice bath can maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.

Data Presentation: Common Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityCommon Impurities Removed
Ethanol78PolarPolar impurities
Hexane69Non-polarNon-polar impurities
Ethyl Acetate77MediumModerately polar impurities
Toluene111Non-polarAromatic impurities
Water100Very PolarSalts and highly polar impurities

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my final product?

A1: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity.[10][11][12] The presence of unexpected signals can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying components in a mixture.[6][13][14] A pure compound should ideally show a single peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile compounds and provides both separation and mass information, which is useful for identifying impurities.[15][16][17] Derivatization may be necessary for phenolic compounds to increase their volatility.[16][17]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity for solid compounds. Impurities tend to broaden and depress the melting point range.

Q2: What is the best way to store purified this compound?

A2: Phenolic compounds can be susceptible to oxidation over time, which can lead to discoloration.[18] To ensure stability, store the purified compound in a tightly sealed container, protected from light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator) is ideal for long-term storage.[19][20]

Q3: Can I use distillation for purification?

A3: While distillation is a common technique for purifying liquids, its applicability to this compound depends on its boiling point and thermal stability. Phenolic compounds can sometimes be purified by steam distillation, especially if they exhibit intramolecular hydrogen bonding.[21] However, for this specific compound, which has a relatively high molecular weight, vacuum distillation would be necessary to avoid decomposition at high temperatures. If the impurities have significantly different boiling points, distillation could be a viable option.

Logical Relationship: Choosing a Purification Method

G start Crude Product Analysis is_solid Is the product a solid? start->is_solid acidic_impurities Are there acidic impurities? is_solid->acidic_impurities No recrystallization Recrystallization is_solid->recrystallization Yes neutral_impurities Are there neutral organic impurities? acidic_impurities->neutral_impurities No base_extraction Liquid-Liquid Extraction (Base Wash) acidic_impurities->base_extraction Yes column_chrom Column Chromatography neutral_impurities->column_chrom Yes distillation Vacuum Distillation neutral_impurities->distillation Consider if boiling points differ significantly base_extraction->neutral_impurities

References

Preventing oxidation of 2-Ethoxy-4-(methoxymethyl)phenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-4-(methoxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on preventing the oxidation of this compound during storage. By understanding the mechanisms of degradation and implementing appropriate preventative measures, you can ensure the long-term stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is a substituted phenolic compound. Like other phenols, it possesses a hydroxyl (-OH) group attached to an aromatic ring. This hydroxyl group is susceptible to oxidation, a process that can be initiated by factors such as exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions. The oxidation process involves the loss of a hydrogen atom from the hydroxyl group, leading to the formation of a phenoxy radical. This radical can then participate in further reactions, leading to the degradation of the compound.[1]

Q2: What are the visible signs of oxidation in my this compound sample?

A2: The most common visual indicator of phenol oxidation is a change in color. A pure, unoxidized sample of this compound should be a colorless to light pink crystalline material. Upon oxidation, you may observe a gradual darkening of the material, progressing to yellow, brown, or even dark red hues. This discoloration is due to the formation of colored oxidation products, such as quinones and polymeric materials.

Q3: How does oxidation affect the purity and performance of my compound?

A3: Oxidation compromises the purity of this compound by introducing impurities, which are the oxidation byproducts. This can significantly impact its performance in downstream applications. For instance, in fragrance applications, oxidation can alter the odor profile. In drug development, the presence of degradation products can affect the compound's efficacy, safety, and stability, potentially leading to off-target effects or reduced therapeutic benefit.

Q4: Can I still use my this compound if it has started to show signs of oxidation?

A4: It is generally not recommended to use an oxidized sample, especially in sensitive applications like drug development or quality control. The presence of impurities can lead to unreliable and irreproducible experimental results. If you suspect oxidation, it is best to use a fresh, pure sample. If this is not possible, the material would need to be re-purified and its purity confirmed by analytical methods before use.

Understanding the Oxidation Pathway

The oxidation of this compound is believed to proceed through a free-radical chain reaction, a common mechanism for phenolic compounds.[2] The key steps are initiation, propagation, and termination. A critical intermediate in the oxidation of phenols with an alkyl group in the para position is the formation of a p-quinone methide.[3][4][5]

OxidationPathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination A This compound B Phenoxy Radical A->B Initiator (O2, light, heat, metal ions) C p-Quinone Methide Intermediate B->C Rearrangement E Stable, Non-reactive Products B->E Radical Combination D Further Oxidation/Polymerization Products (Colored Impurities) C->D Reaction with O2, other radicals, or nucleophiles

Caption: Proposed oxidation pathway of this compound.

Troubleshooting Guide: Preventing Oxidation During Storage

This section provides a systematic approach to minimizing the oxidation of this compound during storage.

Issue 1: Sample Discoloration Observed Over Time

Cause: This is a classic sign of oxidation due to exposure to oxygen, light, or inappropriate temperatures.

Solutions:

  • Control of Atmosphere: Oxygen is a key driver of oxidation. Storing the compound under an inert atmosphere can significantly slow down this process.

    • Good: Ensure the container is tightly sealed immediately after use to minimize contact with ambient air.

    • Better: Before sealing, flush the headspace of the container with an inert gas like nitrogen or argon.

    • Best: For long-term storage of highly pure or sensitive samples, consider using an ampule sealed under vacuum or an inert atmosphere.

  • Temperature Control: Heat accelerates the rate of chemical reactions, including oxidation.

    • Recommended Storage Temperature: Store this compound in a cool environment, ideally between 2-8°C.[6] Avoid storing at room temperature for extended periods, and never store near heat sources.

  • Light Protection: UV radiation can provide the energy to initiate the formation of free radicals, triggering the oxidation chain reaction.

    • Recommended Container Type: Always store the compound in an amber glass bottle or vial. Amber glass is specifically designed to block UV light.[7] If an amber container is not available, wrap a clear container in aluminum foil or store it in a light-proof secondary container.

Issue 2: Inconsistent Results in Experiments Using the Same Batch of Compound

Cause: This could be due to localized degradation in a larger container that is frequently opened, or due to contamination.

Solutions:

  • Aliquoting: For frequently used batches, it is highly recommended to aliquot the compound into smaller, single-use or short-term use vials. This minimizes the exposure of the entire stock to atmospheric conditions each time the material is accessed.

  • Material Compatibility: Ensure that the storage container and any handling equipment (spatulas, etc.) are made of non-reactive materials.

    • Recommended Materials: Borosilicate glass (amber) and high-quality stainless steel are generally excellent choices for storing and handling phenolic compounds.[7][8]

    • Materials to Avoid: Avoid direct contact with plastics for long-term storage, as plasticizers and other additives can leach into the sample, and the compound itself may be adsorbed by the plastic.[9] Also, avoid contact with reactive metals such as copper, aluminum, magnesium, lead, and zinc, as they can catalyze oxidation.

Proactive Stabilization Strategies

For applications requiring the utmost stability, the addition of an antioxidant can be a highly effective preventative measure.

Choosing an Antioxidant

The most common and effective antioxidants for phenolic compounds are hindered phenols, such as Butylated Hydroxytoluene (BHT), and tocopherols (Vitamin E). These molecules act as radical scavengers, interrupting the oxidation chain reaction.[1][10]

AntioxidantRecommended Concentration RangeMechanism of Action
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/w)Donates a hydrogen atom to phenoxy radicals, terminating the oxidation chain.
α-Tocopherol (Vitamin E) 0.01% - 0.1% (w/w)A natural antioxidant that functions as a potent radical scavenger.[10][11]

Note: The optimal concentration of the antioxidant should be determined experimentally for your specific application, as excessive amounts can sometimes have pro-oxidant effects.

Experimental Protocol for Antioxidant Addition
  • Preparation: Prepare a stock solution of the chosen antioxidant (e.g., 1% w/v BHT in a compatible, volatile solvent like ethanol).

  • Addition: To a known weight of this compound, add the appropriate volume of the antioxidant stock solution to achieve the desired final concentration.

  • Homogenization: Thoroughly mix the sample to ensure uniform distribution of the antioxidant. If a solvent was used, it should be removed under a gentle stream of inert gas or under vacuum at a low temperature.

  • Storage: Store the stabilized compound under the recommended conditions (inert atmosphere, low temperature, protected from light).

Analytical Monitoring of Stability

Regular analytical testing is crucial to confirm the purity and stability of your this compound sample. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[12][13]

Recommended Analytical Workflow

AnalyticalWorkflow A Sample Preparation (Dissolve in appropriate solvent) B HPLC-UV Analysis A->B C GC-MS Analysis (Derivatization may be required) A->C D Data Analysis (Purity assessment, impurity profiling) B->D C->D

Caption: General workflow for analytical monitoring of this compound stability.

Example HPLC-UV Method for Purity Assessment

This method can be used as a starting point and should be validated for your specific instrumentation and application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) and monitor the chromatogram for the appearance of new peaks, which would indicate the presence of degradation products. The purity can be estimated based on the relative peak area of the main compound.

Example GC-MS Method for Impurity Identification

GC-MS is particularly useful for identifying the chemical structure of unknown degradation products.

  • Instrumentation: GC system coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[14]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature gradient to separate the parent compound from potential degradation products (e.g., initial temperature of 100°C, ramp up to 280°C).

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., ethyl acetate). For some phenolic compounds, derivatization (e.g., with BSTFA) may be necessary to improve volatility and peak shape.[13]

  • Analysis: The mass spectrometer will provide mass spectra of the separated components, which can be compared to spectral libraries or interpreted to elucidate the structures of any impurities.

References

Technical Support Center: Scaling Up the Production of 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-4-(methoxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions (FAQs) encountered during the scale-up of this multi-step synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental challenges but also to foster a deeper understanding of the reaction intricacies.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and scalable route commences with vanillyl alcohol, a readily available starting material. The strategy involves protection of the reactive phenolic hydroxyl group, etherification of the benzylic alcohol, subsequent deprotection, and a final etherification to yield the target molecule.

This workflow is designed to minimize side reactions and facilitate purification at each stage, which is critical for successful scale-up.

Synthesis_Workflow cluster_0 Step 1: Phenolic Protection cluster_1 Step 2: Benzylic Etherification cluster_2 Step 3: Deprotection cluster_3 Step 4: Ethoxy Group Installation A Vanillyl Alcohol B 1-(Benzyloxy)-4-(hydroxymethyl) -2-methoxybenzene A->B BnBr, K2CO3 Acetone, Reflux C 1-(Benzyloxy)-2-methoxy -4-(methoxymethyl)benzene B->C NaH, CH3I THF, 0°C to RT D 4-(Methoxymethyl) -2-methoxyphenol C->D H2, Pd/C Ethanol, RT E This compound D->E (Et)2SO4, NaOH Toluene, 60-65°C

Caption: Proposed four-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is vanillyl alcohol chosen as the starting material over vanillin?

A1: While vanillin is the precursor to vanillyl alcohol, starting directly with the alcohol eliminates the initial reduction step. Aldehydes, like in vanillin, can undergo side reactions under the basic conditions used in subsequent etherification steps. Using vanillyl alcohol simplifies the process and removes a potential source of impurities.[1]

Q2: Is the protection of the phenolic hydroxyl group in Step 1 absolutely necessary?

A2: Yes, it is a critical step for selectivity. The phenolic hydroxyl group is more acidic than the benzylic alcohol. In the presence of a base, the phenoxide would form preferentially and could react with the methyl iodide in Step 2, leading to the formation of an undesired methyl ether at the phenolic position. Protecting the phenol as a benzyl ether ensures that only the benzylic alcohol is available for methylation.[2]

Q3: What are the major challenges in scaling up this synthesis?

A3: The primary challenges include:

  • Handling of Hazardous Reagents: Step 2 uses sodium hydride (NaH), which is highly reactive with water and pyrophoric.[3][4] Step 4 uses diethyl sulfate, a potent alkylating agent that should be handled with extreme care.[5][6]

  • Reaction Control: The Williamson ether synthesis reactions (Steps 1 and 4) can be prone to side reactions like C-alkylation if not properly controlled.[3]

  • Purification: Separating structurally similar impurities at each step requires robust purification methods, such as column chromatography or distillation, which can be challenging to scale.[7][8]

Q4: What is a realistic overall yield for this four-step synthesis on a larger scale?

A4: Assuming typical yields for each step (Step 1: ~90%, Step 2: ~85%, Step 3: ~95%, Step 4: ~80%), a realistic overall yield would be in the range of 55-60%. However, this can be significantly impacted by the efficiency of purification at each intermediate stage.

Troubleshooting Guides by Synthesis Step

Step 1: Protection of Vanillyl Alcohol (O-Benzylation)

This step utilizes a standard Williamson ether synthesis to protect the phenolic hydroxyl group.

Parameter Condition
Reactants Vanillyl Alcohol, Benzyl Bromide (BnBr)
Base Potassium Carbonate (K₂CO₃)
Solvent Acetone or Acetonitrile
Temperature Reflux (approx. 56°C for Acetone)
Typical Yield 85-95%

Q: My reaction yield is low, and TLC analysis shows a significant amount of unreacted vanillyl alcohol.

A: This issue typically points to incomplete deprotonation of the phenol or issues with the alkylating agent.

  • Potential Cause 1: Ineffective Base. Potassium carbonate is a mild base, and its effectiveness can be hampered by the presence of water or insufficient quantity.

    • Troubleshooting Protocol:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous acetone as the solvent.

      • Confirm that at least 2.0 equivalents of finely powdered K₂CO₃ are used to ensure a sufficient surface area for the heterogeneous reaction.

      • Consider switching to a stronger base like sodium hydroxide (NaOH), although this increases the risk of side reactions.[9]

  • Potential Cause 2: Degradation of Benzyl Bromide. Benzyl bromide is a lachrymator and can degrade upon prolonged exposure to moisture.

    • Troubleshooting Protocol:

      • Use freshly opened or purified benzyl bromide.

      • Ensure the reaction is protected from atmospheric moisture using a drying tube or an inert atmosphere (e.g., nitrogen).

Q: I am observing an additional spot on my TLC plate that is not the starting material or the desired product.

A: This is likely due to a side reaction.

  • Potential Cause: O-Alkylation of the Benzylic Alcohol. Although less likely under these conditions due to the higher acidity of the phenol, some benzylation of the primary alcohol may occur if the reaction is run for an excessively long time or at very high temperatures.

    • Troubleshooting Protocol:

      • Monitor the reaction progress closely by TLC (e.g., every 1-2 hours).

      • Once the starting material is consumed, proceed with the workup promptly.

      • Purify the crude product using column chromatography on silica gel to separate the desired mono-benzylated product from any di-benzylated byproduct.[10] A solvent system of hexane/ethyl acetate is typically effective.[11]

Step 2: Etherification of Benzylic Alcohol (O-Methylation)

This step forms the methoxymethyl ether using a strong base to deprotonate the benzylic alcohol.

Parameter Condition
Reactants 1-(Benzyloxy)-4-(hydroxymethyl)-2-methoxybenzene, Methyl Iodide (CH₃I)
Base Sodium Hydride (NaH), 60% dispersion in mineral oil
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Typical Yield 80-90%

Q: The reaction is sluggish or does not proceed to completion.

A: This is a common issue when working with sodium hydride and points to problems with reagents or reaction setup.

  • Potential Cause 1: Inactive Sodium Hydride. NaH is highly reactive and can be deactivated by moisture from the air or solvent.

    • Troubleshooting Protocol:

      • Crucial Safety Note: Handle NaH in an inert atmosphere (glove box or under nitrogen/argon) whenever possible.[12]

      • Wash the NaH dispersion with anhydrous hexane or pentane immediately before use to remove the protective mineral oil and any surface oxidation. Decant the solvent carefully under an inert atmosphere.

      • Ensure your THF is anhydrous. Use freshly distilled THF or from a solvent purification system.

  • Potential Cause 2: Insufficient Deprotonation. The alkoxide may not be forming efficiently.

    • Troubleshooting Protocol:

      • Add the alcohol substrate solution slowly to the suspension of NaH in THF at 0°C.

      • Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation (cessation of hydrogen gas evolution) before adding the methyl iodide.[13]

Q: After workup, the yield is low, and I have a complex mixture of products.

A: This suggests side reactions or product degradation.

  • Potential Cause: Reaction Temperature. Adding methyl iodide to the alkoxide is an exothermic SN2 reaction. If the temperature rises uncontrollably, side reactions can occur.

    • Troubleshooting Protocol:

      • Add the methyl iodide dropwise to the reaction mixture while maintaining the temperature at 0°C with an ice bath.

      • After the addition is complete, allow the reaction to warm slowly to room temperature and stir until completion.[1]

Troubleshooting_Step2 start Problem: Low Yield in O-Methylation check_NaH Is NaH active and was it handled under inert gas? start->check_NaH check_solvent Is the THF anhydrous? check_NaH->check_solvent Yes solution_NaH Solution: Wash NaH with hexane. Use inert atmosphere. check_NaH->solution_NaH No check_temp Was temperature controlled during CH3I addition? check_solvent->check_temp Yes solution_solvent Solution: Use freshly distilled or dried THF. check_solvent->solution_solvent No solution_temp Solution: Add CH3I dropwise at 0°C. check_temp->solution_temp No

Caption: Troubleshooting workflow for the O-methylation step.

Step 3: Deprotection (Cleavage of Benzyl Ether)

Catalytic hydrogenolysis is the standard method for removing a benzyl ether protecting group.

Parameter Condition
Reactant 1-(Benzyloxy)-2-methoxy-4-(methoxymethyl)benzene
Catalyst Palladium on Carbon (Pd/C, 10 wt. %)
Hydrogen Source Hydrogen Gas (H₂)
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature
Typical Yield 90-98%

Q: The reaction is very slow or has stalled.

A: Incomplete hydrogenolysis is often due to catalyst or substrate issues.

  • Potential Cause 1: Catalyst Deactivation (Poisoning). The palladium catalyst is sensitive to poisons such as sulfur, halides, or residual bases from previous steps.

    • Troubleshooting Protocol:

      • Ensure the starting material is thoroughly purified from the previous step. Any residual iodide from methyl iodide can act as a poison.

      • Use high-purity, anhydrous solvents.

      • If poisoning is suspected, filter the reaction mixture through a pad of Celite, and add fresh catalyst.[14]

  • Potential Cause 2: Inefficient Catalyst or Mass Transfer. The quality of the Pd/C catalyst can vary significantly between suppliers.[15] Also, inefficient mixing can limit the reaction rate.

    • Troubleshooting Protocol:

      • Ensure vigorous stirring to keep the catalyst suspended and facilitate the transport of hydrogen gas to the catalyst surface.

      • Consider using a different source or batch of Pd/C.

      • For difficult debenzylations, a combination of Pd/C and Pd(OH)₂/C (Pearlman's catalyst) can be more effective.[16][17]

Q: I am observing over-reduction or other side products.

A: While less common for benzyl ethers, other functional groups can sometimes be reduced.

  • Potential Cause: Harsh Reaction Conditions. High hydrogen pressure or prolonged reaction times are generally not necessary and can lead to unwanted side reactions.

    • Troubleshooting Protocol:

      • Run the reaction at atmospheric pressure (using a hydrogen balloon) or slightly above (1-3 bar).

      • Monitor the reaction by TLC. As soon as the starting material is consumed, stop the reaction to prevent potential side reactions.

      • An alternative to H₂ gas is catalytic transfer hydrogenation (CTH) using a hydrogen donor like ammonium formate, which can sometimes offer better selectivity.[18]

Step 4: Final Ethoxy Group Installation

This final step is another Williamson ether synthesis to introduce the desired ethoxy group.

Parameter Condition
Reactants 4-(Methoxymethyl)-2-methoxyphenol, Diethyl Sulfate ((Et)₂SO₄)
Base Sodium Hydroxide (NaOH)
Solvent Toluene / Water (Biphasic)
Temperature 60-65°C
Typical Yield 75-85%

Q: The reaction is messy, and I'm getting a low yield of the desired O-alkylated product.

A: The primary competing side reaction in the alkylation of phenoxides is C-alkylation.

  • Potential Cause: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the electron-rich aromatic ring. Hard alkylating agents and polar aprotic solvents tend to favor O-alkylation, while C-alkylation can become significant under other conditions.[3]

    • Troubleshooting Protocol:

      • Choice of Alkylating Agent: Diethyl sulfate is a "harder" electrophile than ethyl iodide, which generally favors O-alkylation. Stick with diethyl sulfate or ethyl tosylate.

      • Solvent and Temperature Control: The use of a biphasic system like toluene/water can help control the reaction. Maintain the temperature strictly in the 60-65°C range as described in similar preparations.[8] Higher temperatures can increase the rate of C-alkylation.

      • Base Addition: Ensure slow and controlled addition of the base to maintain a steady, but not excessive, concentration of the phenoxide nucleophile.

Q: Purification of the final product is difficult.

A: The final product, being a phenol ether, has similar polarity to potential C-alkylated byproducts and unreacted starting material.

  • Troubleshooting Protocol:

    • Aqueous Workup: After the reaction, perform a wash with an aqueous NaOH solution. This will deprotonate and extract any unreacted phenolic starting material into the aqueous layer, separating it from the desired ether product which remains in the organic layer.

    • Column Chromatography: If C-alkylated byproducts are present, careful column chromatography on silica gel is required. A gradient elution with a hexane/ethyl acetate or hexane/dichloromethane solvent system is often effective.[6][7]

    • Vacuum Distillation: For larger scales, vacuum distillation can be an effective final purification step if the boiling points of the product and impurities are sufficiently different.

Analytical Characterization

Purity assessment and structural confirmation are crucial. The following techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile byproducts. The sample can be analyzed directly or after derivatization to increase volatility.[19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product and intermediates. Predicted ¹H NMR data for the final product is available in public databases.[22][23]

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantitative analysis of purity, especially for non-volatile impurities.[8]

Technique Purpose
GC-MS Purity assessment, identification of volatile impurities.
¹H NMR Structural confirmation, proton environment analysis.
¹³C NMR Structural confirmation, carbon skeleton analysis.
HPLC Quantitative purity analysis.

Safety Precautions

Scaling up this synthesis requires stringent adherence to safety protocols due to the use of hazardous materials.

  • Sodium Hydride (NaH):

    • Hazards: Water-reactive, flammable solid. Reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[4]

    • Handling: Always handle in a fume hood, under an inert atmosphere (nitrogen or argon). Keep away from water and other protic solvents. Use non-sparking tools.[3]

    • PPE: Flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[12]

  • Benzyl Bromide (BnBr):

    • Hazards: Lachrymator (causes tearing), corrosive, and toxic.

    • Handling: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.[24]

    • PPE: Safety goggles, face shield, and appropriate chemical-resistant gloves.

  • Diethyl Sulfate ((Et)₂SO₄):

    • Hazards: Probable human carcinogen, corrosive, and toxic upon inhalation, ingestion, or skin contact.[5]

    • Handling: Handle only in a fume hood with extreme caution. Use a dedicated set of glassware and decontaminate it after use.

    • PPE: Chemical-resistant gloves (e.g., Viton or butyl rubber), safety goggles, face shield, and a lab coat.[6]

References

Technical Support Center: Navigating the Complexities of Substituted Phenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common pitfalls in the analysis of substituted phenols. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that goes beyond mere procedural steps to explain the underlying scientific principles.

I. Sample Preparation: The Foundation of Accurate Analysis

The journey to reliable data begins with robust sample preparation. Substituted phenols, due to their diverse polarities and potential for instability, present unique challenges from the very first step.

FAQ 1: My recovery of phenolic compounds from aqueous samples is consistently low. What am I doing wrong?

  • Potential Cause: The inherent polarity of many phenolic compounds makes their extraction from aqueous matrices with organic solvents inefficient.[1] Furthermore, the pH of the sample is a critical factor that is often overlooked. At neutral or alkaline pH, the phenolic hydroxyl group can deprotonate to form the more water-soluble phenolate anion, severely hindering its partitioning into an organic phase.

  • Troubleshooting/Solution:

    • pH Adjustment: Before extraction, acidify your aqueous sample to a pH of less than 2 with a strong acid. This ensures that the phenolic compounds are in their protonated, less polar form, which significantly improves extraction efficiency into solvents like dichloromethane or ethyl acetate.

    • Salting Out: The addition of a salt, such as sodium chloride, to the aqueous sample can increase the ionic strength of the solution. This decreases the solubility of the phenolic compounds in the aqueous phase and promotes their transfer into the organic solvent.

    • Solid-Phase Extraction (SPE): For complex matrices, SPE is a highly effective technique for both extraction and cleanup.[2] Polymeric or C18 sorbents are commonly used for retaining phenols from aqueous samples.[2] The retained phenols can then be eluted with a small volume of an appropriate organic solvent.

    Experimental Protocol: Solid-Phase Extraction (SPE) for Chlorophenols in Water

    This protocol is a general guideline for the extraction of chlorophenols from water samples using a C18 SPE cartridge.[2]

    • Sample Preparation: Acidify the water sample (e.g., 500 mL) to pH < 2 with a suitable acid.

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH < 2). Do not allow the cartridge to go dry.

    • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing: After loading the entire sample, wash the cartridge with 5 mL of acidified deionized water to remove any interfering substances.

    • Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

    • Elution: Elute the retained chlorophenols with 5-10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

    • Concentration and Reconstitution: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the analytical instrument (e.g., acetonitrile/water for HPLC).

FAQ 2: I am analyzing phenols using Gas Chromatography (GC), but my peaks are broad and tailing. What is the issue?

  • Potential Cause: The polar hydroxyl group of phenols can form hydrogen bonds with the stationary phase of the GC column, leading to poor peak shape.[1] Additionally, many substituted phenols have low volatility, making them unsuitable for direct GC analysis.

  • Troubleshooting/Solution: Derivatization is an essential step to address these issues.[1][3][4][5] By converting the polar hydroxyl group into a less polar and more volatile derivative, you can significantly improve chromatographic performance.

    • Silylation: This is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced with a trimethylsilyl (TMS) group.[3] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.[5]

    • Acetylation: Acetylation with acetic anhydride in an alkaline medium is another simple and effective method to derivatize phenols.[1]

    • Alkylation: Reagents like methyl chloroformate (MCF) can be used for alkylation, which has shown improved reproducibility and compound stability compared to silylation in some cases.[4]

    Experimental Protocol: Silylation of Phenols for GC Analysis

    This is a general procedure and may need optimization for specific analytes and matrices.

    • Sample Preparation: Ensure your sample extract is completely dry, as silylating reagents are sensitive to moisture. This can be achieved by passing the extract through a small column of anhydrous sodium sulfate or by evaporation to dryness and reconstitution in an anhydrous solvent.

    • Derivatization Reaction: In a GC vial, add 100 µL of the dried sample extract. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS as a catalyst).

    • Reaction Conditions: Cap the vial tightly and heat at 60-70 °C for 30 minutes. The optimal time and temperature may vary depending on the specific phenols.

    • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

II. Chromatographic Analysis: The Art of Separation

Achieving baseline separation of all target analytes is often the most significant challenge in the analysis of substituted phenols, especially in complex mixtures containing isomers.

A. Gas Chromatography (GC)

FAQ 3: I have derivatized my samples, but I am still seeing co-elution of some phenolic isomers. How can I improve the separation?

  • Potential Cause: Standard GC columns may not provide sufficient selectivity to separate structurally similar isomers. The choice of stationary phase is critical for resolving these challenging compounds.

  • Troubleshooting/Solution:

    • Specialized Stationary Phases: Consider using a column with a different selectivity. For example, columns with a higher phenyl content or specialized phases like those containing cyclodextrins can offer improved separation of isomers.[6]

    • Optimize GC Conditions:

      • Temperature Program: A slower temperature ramp rate can improve the resolution of closely eluting peaks.

      • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can enhance column efficiency.

    • Longer Column: Using a longer column (e.g., 60 m instead of 30 m) can increase the number of theoretical plates and improve resolution, although this will also increase analysis time.

B. High-Performance Liquid Chromatography (HPLC)

FAQ 4: In my HPLC analysis of a food extract, I have several overlapping peaks in the chromatogram. How can I resolve them?

  • Potential Cause: Natural food products contain a large number of different phenolic compounds, many with similar chemical properties like polarity, making complete separation difficult.[7] Conventional HPLC methods may lack the necessary resolving power for such complex samples.[8][9]

  • Troubleshooting/Solution:

    • Optimize Mobile Phase Gradient: A shallower gradient (a slower increase in the percentage of the strong solvent) can significantly improve the separation of closely eluting compounds. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities.[7]

    • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different chemistry. A pentafluorophenyl (PFP) stationary phase, for instance, can provide unique selectivity for positional isomers and polar compounds.[10]

    • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems, which use columns with smaller particle sizes (<2 µm), offer significantly higher resolution and faster analysis times compared to conventional HPLC.[8][11]

    • Two-Dimensional Liquid Chromatography (LCxLC): For extremely complex samples, comprehensive two-dimensional liquid chromatography can provide a substantial increase in peak capacity and resolving power.[11][12]

    Diagram: Troubleshooting HPLC Peak Overlap

    G Start Overlapping Peaks in HPLC Opt_Grad Optimize Mobile Phase Gradient (Shallower gradient, different organic modifier) Start->Opt_Grad First Step Change_Col Change Stationary Phase (e.g., C18 to PFP) Opt_Grad->Change_Col If still unresolved Resolved Peaks Resolved Opt_Grad->Resolved Success Use_UHPLC Implement UHPLC (Smaller particle size columns) Change_Col->Use_UHPLC For higher resolution Change_Col->Resolved Success Use_LCxLC Employ 2D-LC (LCxLC) (For highly complex samples) Use_UHPLC->Use_LCxLC For maximum resolution Use_UHPLC->Resolved Success Use_LCxLC->Resolved Success

    Caption: A logical workflow for resolving overlapping peaks in HPLC analysis.

III. Mass Spectrometry (MS): The Challenge of the Matrix

Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), is a powerful tool for the identification and quantification of substituted phenols. However, it is not without its pitfalls, the most significant of which is the matrix effect.

FAQ 5: My quantitative results from LC-MS/MS analysis of biological samples are inconsistent and show poor reproducibility. What could be the cause?

  • Potential Cause: You are likely experiencing matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of your target analytes in the MS source.[13][14][15][16] This can lead to significant inaccuracies in quantification.[15]

  • Troubleshooting/Solution:

    • Improve Sample Cleanup: The most effective way to mitigate matrix effects is to remove the interfering components before they reach the MS source.[16] This can be achieved through more selective sample preparation techniques like SPE.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.[17]

    • Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is the gold standard for correcting matrix effects.[14][17] These standards are chemically identical to the analyte but have a different mass. They co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of the signal.

    • Standard Addition: In this method, known amounts of the standard are added to the sample, and the response is extrapolated back to determine the concentration of the analyte in the original sample. This is a very accurate method for correcting matrix effects but is more time-consuming.[17]

    Table: Strategies to Mitigate Matrix Effects in MS

StrategyPrincipleAdvantagesDisadvantages
Improved Sample Cleanup Removes interfering matrix components.Reduces ion suppression/enhancement, protects the instrument.Can be time-consuming and may lead to analyte loss.
Matrix-Matched Calibration Calibrators experience the same matrix effects as the samples.Simple to implement if a blank matrix is available.Difficult to find a truly blank matrix.
Stable Isotope-Labeled Internal Standards Co-elute and experience the same matrix effects as the analyte.Most accurate method for correction.Can be expensive and not available for all analytes.
Standard Addition The analyte is quantified in the presence of its own matrix.Very accurate for individual samples.Labor-intensive and not practical for high-throughput analysis.

IV. Data Analysis & Quantification: Ensuring Accuracy and Reliability

The final step in the analytical workflow is just as critical as the preceding ones. Proper data analysis and quantification strategies are essential for generating trustworthy results.

FAQ 6: I am using HPLC with a Diode Array Detector (DAD), and some of my phenolic compounds have very similar UV-Vis spectra, making quantification difficult. How can I accurately quantify these compounds?

  • Potential Cause: Many phenolic compounds share similar chromophores, leading to overlapping absorbance spectra.[7] This can make it challenging to deconvolute the signals and accurately quantify individual compounds, especially if they are not fully chromatographically resolved.

  • Troubleshooting/Solution:

    • Multi-Wavelength Quantification: If there are small differences in the absorbance maxima, you can use a multi-wavelength detection method. Quantify each compound at its specific absorbance maximum where the interference from other compounds is minimized.

    • Spectral Deconvolution Software: Some chromatography data systems have software that can perform spectral deconvolution to separate the contributions of individual components to an overlapping peak.

    • Alternative Detection: If spectral overlap is severe, consider using a more selective detector. Mass spectrometry (LC-MS) is an excellent alternative as it provides selectivity based on the mass-to-charge ratio of the analytes, which is highly specific.[17][18][19]

    Diagram: Decision Tree for Quantification Challenges

    G Start Quantification Issues Is_Overlap Are UV-Vis Spectra Overlapping? Start->Is_Overlap Is_Resolved Are Peaks Chromatographically Resolved? Is_Overlap->Is_Resolved Yes Quant_Simple Standard Quantification at λmax Is_Overlap->Quant_Simple No Quant_Multi Multi-Wavelength Quantification Is_Resolved->Quant_Multi Yes Use_Deconv Use Spectral Deconvolution Software Is_Resolved->Use_Deconv No Use_MS Switch to Mass Spectrometry (LC-MS) Use_Deconv->Use_MS If Deconvolution Fails

    Caption: A decision-making guide for addressing quantification challenges.

References

Technical Support Center: Optimizing the Stability of 2-Ethoxy-4-(methoxymethyl)phenol through pH Control

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-4-(methoxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on maintaining the chemical integrity of this compound. As a substituted phenol, its stability is intrinsically linked to the pH of its environment. This document offers a combination of theoretical explanations, practical troubleshooting, and validated protocols to ensure the reliability and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound.

Q1: Why is solution pH so critical for the stability of this compound?

A1: The stability of this compound is dictated by the chemistry of its phenolic hydroxyl (-OH) group. Phenolic compounds are generally weak acids and exist in equilibrium with their corresponding phenoxide ions.

  • In Acidic to Neutral Media (pH < 7): The hydroxyl group remains largely protonated. This form is significantly more stable and less susceptible to oxidation. Many phenolic compounds show good stability in acidic conditions.[1]

  • In Alkaline Media (pH > 7): The hydroxyl group is deprotonated, forming a phenoxide ion. This ion is highly susceptible to oxidation because the negative charge increases the electron density of the aromatic ring, making it more reactive. This can initiate degradation pathways, often leading to the formation of colored quinone-type byproducts. Studies on various plant-derived phenolic compounds demonstrate that high pH environments often lead to irreversible degradation.[1][2]

The safety data sheet for this compound specifically warns against contact with strong alkalis and oxidizing agents, underscoring this inherent chemical vulnerability.[3]

Q2: What is the optimal pH range for preparing and storing solutions of this compound?

A2: Based on the general principles of phenol chemistry, the optimal pH range for maximizing the stability of this compound is slightly acidic to neutral, typically between pH 4 and pH 7 .

Maintaining the pH within this range minimizes the concentration of the reactive phenoxide ion, thereby protecting the molecule from oxidative degradation. While acidic conditions are generally favorable for phenol stability, extremely low pH (e.g., < 2) combined with high temperatures could potentially catalyze the hydrolysis of the ether linkages in the molecule over extended periods, a factor to consider in long-term studies or forced degradation experiments.[4][5]

Q3: What are the likely degradation pathways for this molecule?

A3: The primary degradation pathways for this compound, especially under stress conditions, are oxidation and, to a lesser extent, hydrolysis.

  • Oxidation (Alkaline-Promoted): This is the most common pathway at ambient conditions. The initial step is the formation of a phenoxide ion, which can then be oxidized to a phenoxy radical. This radical can then dimerize or react further to form complex colored products, including quinones.

  • Hydrolysis (Acid/Base Catalyzed): Under more extreme (forced) conditions, the ether linkages (ethoxy and methoxymethyl) can be susceptible to cleavage. Acid-catalyzed hydrolysis of the methoxymethyl ether is a plausible degradation route.

Below is a diagram illustrating these potential pathways.

G cluster_main This compound Stability cluster_oxidation Oxidative Pathway (Common) cluster_hydrolysis Hydrolytic Pathway (Forced Conditions) Parent This compound Phenoxide Phenoxide Ion (Unstable) Parent->Phenoxide High pH (OH⁻) Hydrolysis_Product Ether Cleavage Products Parent->Hydrolysis_Product Strong Acid/Base + Heat Radical Phenoxy Radical Phenoxide->Radical Oxidation (O₂) Quinone Quinone-type Products (Colored) Radical->Quinone Further Oxidation/ Dimerization

Caption: Potential degradation pathways for this compound.

Q4: How can I monitor the stability of my compound and detect degradation?

A4: The most reliable method is to use a stability-indicating analytical technique that can separate the intact parent compound from any potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability studies.[6][7] A reversed-phase HPLC method with UV detection is robust for quantifying phenolic compounds and their aromatic intermediates.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity but may require derivatization of the polar phenolic group to improve volatility.[6]

Developing a method that shows a clean, sharp peak for the parent compound, well-resolved from any new peaks that appear over time or under stress conditions, is crucial for accurate stability assessment.

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during experimentation.

Problem Possible Cause Recommended Solution
Rapid Purity Loss or Appearance of Color in Solution 1. Incorrect pH: The solution is likely too alkaline (pH > 8), accelerating oxidative degradation.Action: Immediately measure the pH of your solution. Adjust to a target pH between 5 and 6 using a suitable buffer system (see Table 1). For future preparations, dissolve the compound directly into a pre-prepared and pH-verified buffer.
2. Presence of Oxidants: Dissolved oxygen or trace metal ions in the solvent can catalyze oxidation.Action: Use high-purity, HPLC-grade solvents. Degas your solvents before use by sparging with nitrogen or helium. If the problem persists, consider adding a small amount of an antioxidant like EDTA (to chelate metal ions) or ascorbic acid.
3. Photodegradation: Exposure to UV or ambient light can induce degradation of phenolic compounds.Action: Prepare and store all solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light. Minimize exposure during handling.
Inconsistent Results in Stability Assays 1. Poor pH Control: The solution may be unbuffered or the buffer capacity is insufficient, leading to pH drift over time.Action: Always use a buffer system appropriate for your target pH range. Ensure the concentration of the buffer is sufficient (typically 10-50 mM) to resist pH changes. Re-verify the pH of your samples at each time point in the stability study.
2. Non-Validated Analytical Method: The HPLC/GC method may not be stability-indicating, causing degradation products to co-elute with the parent peak.Action: Perform a forced degradation study (see Protocol 2) to intentionally generate degradation products. Optimize your analytical method to ensure baseline separation between the parent compound and all stress-induced peaks.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experimental work.

Protocol 1: Workflow for Investigating pH-Related Instability

This workflow provides a logical sequence for diagnosing and solving stability issues.

G start Instability Observed (e.g., Purity Drop, Color Change) check_ph 1. Measure pH of Solution start->check_ph is_alkaline Is pH > 7.5? check_ph->is_alkaline adjust_ph 2. Prepare New Sample in Buffered Solution (pH 5-6) is_alkaline->adjust_ph Yes check_other 2. Investigate Other Factors (Oxidation, Light, Temp) is_alkaline->check_other No re_analyze 3. Re-analyze Stability adjust_ph->re_analyze stable Problem Solved: Instability was pH-driven re_analyze->stable end Root Cause Identified check_other->end

Caption: Logical workflow for troubleshooting instability.

Protocol 2: pH-Dependent Forced Degradation Study

This study is essential for understanding the compound's liabilities and for developing a stability-indicating analytical method.[5]

Objective: To assess the stability of this compound across a range of pH values and identify degradation products.

Methodology:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare Stress Samples: For each condition below, add a small aliquot of the stock solution to the stressor solution to achieve a final concentration of ~50-100 µg/mL.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40-60°C) and protect from light.

  • Sampling & Analysis: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction by neutralizing the sample (if acidic or basic) and diluting with mobile phase. Analyze immediately by HPLC.

Table 1: Example Forced Degradation Study Design

Condition Stressor Solution Purpose
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl) To test stability in a strongly acidic environment.
Neutral Hydrolysis Purified Water (pH ~7) To serve as a control.
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH) To test stability in a strongly alkaline environment.

| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | To investigate susceptibility to oxidative degradation. |

Protocol 3: Starting HPLC Method for Stability Monitoring

This method provides a robust starting point for quantifying this compound. Method development and validation are required for specific applications.

Table 2: Recommended Starting HPLC Parameters

Parameter Recommendation Rationale
Column C18, 4.6 x 150 mm, 3.5 or 5 µm Standard reversed-phase column for retaining moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water Provides an acidic pH to ensure the phenol is protonated, leading to sharp, symmetrical peaks.
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient Start at 30% B, ramp to 90% B over 15 min A gradient ensures elution of the parent compound while also separating less polar degradation products.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Detection (UV) 280 nm Phenolic compounds typically have strong absorbance around this wavelength.

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

Section 4: Data and Buffer Selection

Effective pH control relies on the selection of an appropriate buffer.

Table 3: Recommended Buffer Systems for pH Control

Target pH Range Buffer System pKa Comments
4.0 - 5.5 Acetate Buffer 4.76 Excellent choice for the slightly acidic range. Volatile buffers (ammonium acetate) can be used if LC-MS analysis is required.
5.5 - 7.5 Phosphate Buffer 7.21 Highly common and effective buffer for the neutral pH range. Note: Not suitable for LC-MS.

| 6.0 - 7.5 | MES Buffer | 6.15 | A "Good's" buffer, often used in biological applications, provides good stability in this range. |

Note: Always choose a buffer with a pKa value within ±1 unit of your target pH for optimal buffering capacity.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-Ethoxy-4-(methoxymethyl)phenol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For a compound such as 2-Ethoxy-4-(methoxymethyl)phenol, a substituted phenol with multiple functional groups, even minor positional changes in its substituents can drastically alter its chemical and biological properties. Therefore, relying on a single analytical technique is insufficient. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as orthogonal and complementary techniques for the definitive structural elucidation of this compound.

We will delve into the theoretical underpinnings of why specific signals and fragments are expected, present detailed experimental protocols, and contrast the target molecule's spectral data with a potential isomer to highlight the power and specificity of this dual-technique approach.

The Analytical Challenge: Distinguishing Isomers

The molecular formula for this compound is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol .[1][2][3] A key analytical challenge is to differentiate this specific regioisomer from others, such as 3-Ethoxy-4-(methoxymethyl)phenol. While both share the same mass, the spatial arrangement of their aromatic protons and the resulting electronic environments are unique, leading to distinct spectroscopic fingerprints.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule.[4][5] It operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, will absorb and re-emit electromagnetic radiation at a specific frequency when placed in a strong magnetic field.[4][6] This frequency, or "chemical shift," is highly sensitive to the local electronic environment, providing a detailed picture of atomic connectivity.

¹H NMR: A Proton's Perspective

In ¹H NMR, three key pieces of information are used for structure elucidation:

  • Chemical Shift (δ): Indicates the electronic environment of the proton.

  • Integration: Reveals the relative number of protons generating the signal.[7]

  • Spin-Spin Splitting (Multiplicity): Describes the number of neighboring protons, following the n+1 rule.[4]

For this compound, we can predict the following signals:

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (-OCH₂CH₃ )~1.4Triplet (t)3HShielded aliphatic protons, split by the two adjacent H-b protons (2+1=3).
H-b (-OCH₂ CH₃)~4.1Quartet (q)2HDeshielded by the adjacent oxygen, split by the three neighboring H-a protons (3+1=4).
H-c (-CH₂OCH₃ )~3.4Singlet (s)3HDeshielded by oxygen, no adjacent protons to cause splitting.
H-d (-CH₂ OCH₃)~4.4Singlet (s)2HBenzylic protons deshielded by the aromatic ring and oxygen; no adjacent protons.
H-e, H-f, H-g (Aromatic)~6.8 - 7.0Multiplet (m)3HComplex pattern due to distinct electronic environments. H-g (ortho to -OH) is most deshielded.
H-h (-OH )~5.5 - 6.0Broad Singlet (br s)1HExchangeable proton; chemical shift is concentration and solvent dependent.

The causality behind these predictions lies in the electron-donating and withdrawing effects of the substituents. The alkoxy groups (-OCH₂CH₃, -OCH₃) and the hydroxyl group (-OH) are electron-donating, generally shifting the aromatic proton signals upfield compared to unsubstituted benzene.

dot graph "2_Ethoxy_4_methoxymethyl_phenol_structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [color="#202124"];

} Caption: Structure of this compound with proton assignments.

¹³C NMR: The Carbon Backbone

In ¹³C NMR, the number of signals corresponds to the number of chemically non-equivalent carbons. Due to the lack of symmetry in this compound, all ten carbon atoms are unique and should produce ten distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

Assigned CarbonChemical Shift (δ, ppm)Rationale
-OCH₂C H₃~15Standard aliphatic methyl carbon.
-OC H₂CH₃~64Aliphatic carbon bonded to a highly electronegative oxygen.
-CH₂OC H₃~56Methyl carbon attached to oxygen.
-C H₂OCH₃~74Benzylic carbon, deshielded by the ring and oxygen.
Aromatic Carbons~110 - 150Carbons in the aromatic ring. The two carbons directly bonded to oxygen atoms (C-O) will be the most deshielded (furthest downfield).

A technique like Distortionless Enhancement by Polarization Transfer (DEPT) would further confirm these assignments by differentiating between CH₃, CH₂, and CH carbons.[7]

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragments

Mass spectrometry provides two critical pieces of information for structure elucidation: the molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures.[8][9] In Electron Ionization (EI-MS), a high-energy electron beam bombards the molecule, causing it to lose an electron and form a molecular ion (M⁺•).[10] This ion, along with fragments from its decomposition, are separated by their mass-to-charge ratio (m/z).[11]

For this compound (MW = 182.22), the key expected ions are:

Table 3: Predicted EI-MS Fragmentation Data for this compound

m/zAssignmentRationale for Formation
182[M]⁺•Molecular ion, confirming the molecular weight.
153[M - C₂H₅]⁺Loss of the ethyl group from the ethoxy moiety.
137[M - OCH₂CH₃]⁺Loss of the entire ethoxy radical.
151[M - OCH₃]⁺Loss of the methoxy radical from the side chain.
123[M - CH₂OCH₃ - H₂O]⁺Complex fragmentation, potentially involving the phenolic -OH.
107[C₇H₇O]⁺Benzylic cleavage, loss of the methoxymethyl group and subsequent rearrangement.

The fragmentation pattern is a direct consequence of the bond strengths and the stability of the resulting fragments. The benzylic C-C bond is relatively weak, and its cleavage leads to a stable benzylic cation, which is why fragments resulting from the loss of the side chain are expected to be prominent.

dot graph "MS_Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

} Caption: Predicted major fragmentation pathways in EI-MS.

The Comparative Case: 2-Ethoxy vs. 3-Ethoxy Isomer

To truly appreciate the diagnostic power of this combined approach, let's consider the hypothetical data for an isomer, 3-Ethoxy-4-(methoxymethyl)phenol .

  • ¹H NMR Comparison: The most dramatic difference would be in the aromatic region. The 3-ethoxy isomer would have a different substitution pattern, leading to different coupling constants and splitting patterns for the three aromatic protons. This would be easily distinguishable from the pattern predicted for the 2-ethoxy target compound.

  • MS Comparison: While the molecular ion would be identical (m/z 182), the relative abundances of the fragment ions might differ. The stability of the intermediate radical cations formed during fragmentation is influenced by the substituent positions, which could lead to a quantitatively different mass spectrum, although the primary fragments would likely be similar.

This comparison underscores a critical principle: MS confirms the mass and elemental composition, while NMR confirms the specific connectivity and spatial arrangement of atoms. Together, they leave no room for ambiguity.

Self-Validating Experimental Protocols

The trustworthiness of analytical data is predicated on robust and well-documented experimental methods.[12]

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its single, easily identifiable solvent peak. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for interpreting complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire the spectrum using a standard 90° pulse sequence. Accumulate at least 16 scans to ensure a high signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Using the same sample, acquire a proton-decoupled ¹³C spectrum. This removes C-H splitting and results in a single peak for each unique carbon.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with an Electron Ionization (EI) source. A standard non-polar capillary column (e.g., DB-5ms) is suitable for separating compounds of this polarity.

  • GC Method:

    • Set the injector temperature to 250°C.

    • Use a temperature program for the oven, for example: hold at 100°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This ensures good separation from any impurities.

    • Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

    • Use a standard EI energy of 70 eV. This is a crucial standard that allows for the comparison of spectra across different instruments and with library databases.[12]

    • Scan a mass range from m/z 40 to 300 to ensure detection of the molecular ion and all significant fragments.

Conclusion

The structural confirmation of this compound is a clear demonstration of the synergy between NMR and MS. While MS provides the molecular weight and a fragmentation blueprint, NMR delivers the definitive, high-resolution map of atomic connectivity. The predicted ¹H NMR spectrum, with its characteristic ethoxy signals and specific aromatic splitting pattern, provides irrefutable evidence for the 2,4-substitution pattern. The ¹³C NMR confirms the presence of ten unique carbon environments, consistent with the proposed structure. Finally, the mass spectrum, with its molecular ion peak at m/z 182 and logical fragmentation cascade, validates the elemental composition and substructural motifs. By employing these two orthogonal techniques under rigorous, self-validating protocols, researchers can achieve an unequivocal and authoritative confirmation of the molecular structure, a prerequisite for any further scientific investigation or commercial application.

References

A Comparative Guide to the Efficacy of 2-Ethoxy-4-(methoxymethyl)phenol and Its Analogs as Potential Bioactive Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for comparing the biological efficacy of 2-Ethoxy-4-(methoxymethyl)phenol and its structural analogs. In the absence of direct comparative studies in publicly available literature, this document establishes a scientifically rigorous approach for evaluation, drawing upon established structure-activity relationships (SAR) of related phenolic compounds and detailing robust experimental protocols to generate the necessary data. The primary focus of this guide is the potential modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain and inflammation pathways, given the structural similarities of the target compounds to known vanilloids.

Introduction

This compound, a guaiacol derivative, and its analogs represent a class of compounds with potential for diverse biological activities. Their core phenolic structure is a well-established pharmacophore found in numerous bioactive molecules, including antioxidants, antimicrobials, and modulators of specific cellular receptors. This guide will navigate the logical progression from structural analysis to predictive bioactivity and finally to a detailed experimental roadmap for empirical validation.

Structural Analogs for Comparison

A meaningful comparison of efficacy necessitates the careful selection of structural analogs that systematically probe the contributions of different functional groups. The following analogs are proposed for a comprehensive study:

  • This compound (Lead Compound): The primary molecule of interest.

  • 2-Methoxy-4-(methoxymethyl)phenol (Analog 1): Direct comparison of ethoxy versus methoxy substitution at the 2-position to assess the impact of alkyl chain length on activity.

  • 4-(Hydroxymethyl)-2-ethoxyphenol (Analog 2): Removal of the methyl ether from the 4-position's methoxymethyl group to evaluate the role of this terminal functionality.

  • Vanillyl alcohol (4-(Hydroxymethyl)-2-methoxyphenol): A naturally occurring and well-characterized compound for baseline comparison.

  • 2-Ethoxy-4-methylphenol: To understand the contribution of the oxygen atom in the methoxymethyl group.

  • 2-Ethoxy-4-[(1-methylethoxy)methyl]phenol: An analog with a bulkier isopropyl ether group, useful for probing steric tolerance at the 4-position substituent.

Predicted Biological Activity Profile and Structure-Activity Relationship (SAR) Insights

Based on the structural similarity to capsaicin and vanillin, the primary predicted biological target for this series of compounds is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by a variety of stimuli, including heat, protons, and chemical agonists like capsaicin. Modulation of TRPV1 activity is a key area of research for pain management and anti-inflammatory therapies.

The Vanilloid Pharmacophore:

The generally accepted pharmacophore for vanilloid agonists includes:

  • Aromatic Ring: A phenolic ring is a crucial feature.

  • Hydrogen Bond Donor: The phenolic hydroxyl group is essential for binding to the receptor.

  • Hydrophobic Region: An alkyl or other hydrophobic group contributes to binding affinity.

Hypothesized SAR for this compound and its Analogs at TRPV1:
  • Influence of the 2-Alkoxy Group: The size and lipophilicity of the alkoxy group at the 2-position can influence binding affinity and channel gating. It is hypothesized that the slightly larger ethoxy group of the lead compound, compared to the methoxy group of Analog 1, may enhance hydrophobic interactions within the TRPV1 binding pocket, potentially leading to increased potency.

  • Role of the 4-Methoxymethyl Group: This group contributes to the overall polarity and steric bulk of the molecule. The ether oxygen may act as a hydrogen bond acceptor. Comparing the lead compound to Analog 2 (hydroxymethyl) will elucidate the importance of the terminal methyl group for activity. It is plausible that the methoxymethyl group provides a balance of lipophilicity and hydrogen bonding capacity that is favorable for receptor interaction.

  • Comparison to Vanillyl Alcohol: As a baseline, vanillyl alcohol provides a reference for the activity of the core 4-(hydroxymethyl)-2-methoxyphenol structure.

  • Impact of the Ether Linkage: By comparing with 2-Ethoxy-4-methylphenol, the significance of the ether oxygen in the 4-position's side chain can be determined. This will help to understand if this oxygen is critical for hydrogen bonding or if the overall size and shape of the substituent are more important.

  • Steric Hindrance: The bulky isopropoxy group in 2-Ethoxy-4-[(1-methylethoxy)methyl]phenol may introduce steric hindrance that could either enhance or diminish binding, providing insight into the spatial constraints of the TRPV1 binding site.

Proposed Experimental Workflows for Efficacy Comparison

To empirically validate the predicted activities and establish a clear efficacy comparison, a tiered experimental approach is recommended, progressing from in vitro to in vivo models.

In Vitro Efficacy Assessment

1. TRPV1 Activation and Desensitization Assay

This assay will quantify the ability of each compound to activate and subsequently desensitize the TRPV1 channel, providing key efficacy parameters such as EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) for desensitization.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are recommended.

  • Methodology: Calcium imaging using a fluorescent indicator like Fura-2 AM or Fluo-4 AM.

  • Protocol:

    • Cell Culture: Culture HEK293-hTRPV1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

    • Cell Plating: Seed cells onto black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

    • Dye Loading: Incubate cells with Fura-2 AM or Fluo-4 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.

    • Compound Preparation: Prepare serial dilutions of the test compounds and a positive control (capsaicin) in the assay buffer.

    • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the compounds to the wells and record the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

    • Data Analysis: Calculate the peak fluorescence response for each concentration and normalize to the maximum response induced by a saturating concentration of capsaicin. Plot the concentration-response curves and determine the EC50 values.

    • Desensitization: To measure desensitization, pre-incubate the cells with the test compounds for a defined period (e.g., 5-10 minutes) before challenging with a fixed concentration of capsaicin (e.g., EC80). The reduction in the capsaicin-induced response will indicate the extent of desensitization, from which IC50 values can be calculated.

Workflow for In Vitro TRPV1 Activity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Culture HEK293-hTRPV1 Cells plate Plate Cells in 96-well Plates culture->plate dye Load with Calcium Indicator plate->dye baseline Measure Baseline Fluorescence dye->baseline compounds Prepare Compound Dilutions add_compounds Add Compounds & Record Response compounds->add_compounds baseline->add_compounds calc_response Calculate Peak Response add_compounds->calc_response curves Generate Concentration-Response Curves calc_response->curves determine_ec50 Determine EC50 & IC50 curves->determine_ec50 G acclimatize Animal Acclimatization grouping Group Animals acclimatize->grouping administer Administer Compounds grouping->administer induce Induce Paw Edema (Carrageenan) administer->induce measure Measure Paw Volume induce->measure analyze Analyze Edema Inhibition measure->analyze

A Comparative Analysis of Biological Activities: 2-Ethoxy-4-(methoxymethyl)phenol versus Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of phenolic compounds, vanillin (4-hydroxy-3-methoxybenzaldehyde) stands as one of the most extensively studied and widely utilized molecules, celebrated not only for its characteristic flavor and aroma but also for a growing portfolio of pharmacological activities.[1][2][3] Its biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects, have established it as a critical benchmark in natural product research.[1][4][5] This guide introduces a lesser-known structural analog, 2-Ethoxy-4-(methoxymethyl)phenol, for a detailed comparative analysis.

While structurally similar, the substitution of vanillin's methoxy group with an ethoxy group and the reduction of its aldehyde moiety to a methoxymethyl group present intriguing questions regarding structure-activity relationships. This document provides a comprehensive, objective comparison of the known biological performance of vanillin against the theoretically inferred and reported activities of related phenolic ethers, addressing the significant data gap for this compound. By synthesizing available data and outlining robust experimental protocols, this guide serves as a critical resource for researchers aiming to explore novel phenolic compounds and for drug development professionals evaluating potential therapeutic candidates.

Chemical & Structural Profiles

A molecule's biological activity is intrinsically linked to its chemical structure. The subtle differences between vanillin and this compound are hypothesized to significantly alter their interaction with biological systems.

Vanillin
  • IUPAC Name: 4-Hydroxy-3-methoxybenzaldehyde

  • Chemical Formula: C₈H₈O₃[6]

  • Structure: A phenolic aldehyde featuring a hydroxyl group, a methoxy group, and an aldehyde group attached to a benzene ring. This specific arrangement of functional groups is central to its biological effects.[6] The phenolic hydroxyl group is a key hydrogen donor for antioxidant activity, while the entire molecule interacts with various biological targets to exert anti-inflammatory and antimicrobial effects.[5]

This compound
  • IUPAC Name: this compound

  • Chemical Formula: C₁₀H₁₄O₃[7][8]

  • Structure: This compound is classified as a benzyl ether.[7][8] It differs from vanillin in two key positions:

    • The methoxy (-OCH₃) group at position 3 is replaced by a more lipophilic ethoxy (-OCH₂CH₃) group.

    • The electron-withdrawing aldehyde (-CHO) group at position 1 is replaced by a methoxymethyl (-CH₂OCH₃) ether group. These modifications increase the molecule's overall lipophilicity and alter its electronic properties, which can profoundly impact its bioavailability, membrane permeability, and molecular interactions.

Comparative Analysis of Biological Activities

This section delves into the core biological activities, comparing the well-documented effects of vanillin with the limited but inferable properties of this compound based on related compounds.

Antioxidant Activity

The capacity of a phenolic compound to neutralize free radicals is a cornerstone of its therapeutic potential, mitigating oxidative stress implicated in numerous chronic diseases.[5]

Vanillin: Vanillin's antioxidant performance is notably assay-dependent. While it shows weak activity in scavenging stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), its efficacy is significantly higher in assays that measure hydrogen atom transfer, such as the Oxygen Radical Absorbance Capacity (ORAC) assay and an oxidative hemolysis inhibition assay (OxHLIA).[5][9] This suggests a mechanism that may involve self-dimerization, which enhances its ability to react with and neutralize peroxyl radicals.[5][9] The phenolic hydroxyl group is the primary site of action, donating a hydrogen atom to stabilize free radicals.[5]

This compound: Direct experimental data on the antioxidant activity of this compound is not readily available in current literature. However, we can infer its potential based on structure-activity relationships observed in related phenolic compounds. Studies on dimers of p-methoxyphenol have shown that dimerization significantly enhances radical-scavenging activity compared to the parent monomers.[10] The replacement of the aldehyde group in vanillin with the methoxymethyl group in this analog removes an electron-withdrawing group, which could potentially increase the electron-donating capacity of the phenolic ring, thereby enhancing its radical scavenging ability. Further research is essential to validate this hypothesis.

Quantitative Comparison of Antioxidant Activity

Compound Assay IC50 / Activity Reference
Vanillin DPPH 0.81 µg/mL (Note: Other studies report weak activity) [11][12]
ABTS Stronger activity than DPPH; IC50 of 16.25 µM reported [5][9]
ORAC Strong activity, greater than ascorbic acid and Trolox [9]
Vanillin Derivative Resorcinarene of Vanillin 84.9% scavenging at 1,000 µg/mL (vs. 19.4% for Vanillin) [13][14]

| This compound | - | Data not available. Proposed for future investigation. | - |

Anti-inflammatory Activity

Chronic inflammation is a key driver of various pathologies. The ability of phenolic compounds to modulate inflammatory pathways is of significant therapeutic interest.

Vanillin: Vanillin demonstrates potent anti-inflammatory properties by targeting key signaling pathways.[4] It effectively reduces the secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated immune cells.[15][16] The underlying mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. Vanillin achieves this by preventing the phosphorylation and subsequent degradation of IκB-α, which in turn blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[4][15] Furthermore, vanillin can suppress the activation of mitogen-activated protein kinases (MAPKs), another critical set of signaling molecules in the inflammatory cascade.[16][17]

This compound: While no direct studies exist for this specific molecule, research on the related compound 2-Methoxy-4-vinylphenol (2M4VP) provides valuable insights. 2M4VP has been shown to exert potent anti-inflammatory effects by inhibiting iNOS and COX-2 expression through the suppression of both NF-κB and MAPK activation.[17][18] It also promotes the Nrf2/ARE pathway, enhancing the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1).[18][19] Given the structural similarities, it is plausible that this compound could engage similar anti-inflammatory mechanisms, a hypothesis that warrants experimental validation.

Diagram: NF-κB Signaling Pathway Inhibition by Vanillin

This diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of vanillin.

G cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB-α IKK->IkB phosphorylates NFkB_complex p65 p65 p65->NFkB_complex p65_nuc p65 p65->p65_nuc translocate p50_nuc p50 p65->p50_nuc translocate p50 p50 p50->NFkB_complex p50->p65_nuc translocate p50->p50_nuc translocate NFkB_complex->IkB releases from Vanillin Vanillin Vanillin->IKK inhibits DNA DNA p65_nuc->DNA bind to p50_nuc->DNA bind to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Vanillin inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκB-α.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Phenolic compounds are a promising source of such molecules.

Vanillin: Vanillin exhibits broad-spectrum antimicrobial activity against a range of bacteria (both Gram-positive and Gram-negative), yeasts, and molds.[4][20] Its mode of action is considered primarily bacteriostatic rather than bactericidal.[4][21] The proposed mechanisms include disruption of the cytoplasmic membrane, leading to the dissipation of ion gradients and inhibition of respiration.[21] Vanillin can also inhibit the function of essential enzymes and has been shown to modulate antibiotic resistance by inhibiting efflux pumps in some bacteria.[20][22]

This compound: Specific antimicrobial data for this compound is scarce. However, the antimicrobial efficacy of phenolic compounds is often linked to their lipophilicity, which facilitates interaction with and disruption of microbial cell membranes.[4] The presence of an ethoxy group instead of a methoxy group increases lipophilicity, which could potentially enhance its antimicrobial potency compared to vanillin. Furthermore, studies on other naturally occurring phenols like eugenol and carvacrol show that modifications to the alkyl side chains significantly influence their antimicrobial strength.[23] This suggests that this compound could be a potent antimicrobial agent, making its evaluation a high priority.

Minimum Inhibitory Concentration (MIC) Data for Vanillin

Microorganism Type MIC (mg/mL) Reference
Escherichia coli Gram-negative 1.25 - 2.5 [20]
Staphylococcus aureus Gram-positive 1.25 - 2.5 [20]
Salmonella spp. Gram-negative 1.25 - 2.5 [20]
Listeria monocytogenes Gram-positive ~4.5 (30 mM) [24]

| Pseudomonas aeruginosa | Gram-negative | ~3.8 (25 mM) |[25] |

Experimental Protocols: A Guide to Practice

To ensure reproducibility and validity, the following section details standardized protocols for evaluating the biological activities discussed. The rationale behind key steps is provided to foster a deeper understanding of the experimental design.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and rapid method to screen for antioxidant activity. It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Rationale: Methanol is an effective solvent for both DPPH and many phenolic compounds, ensuring a homogenous reaction mixture. The concentration is chosen to yield an initial absorbance of ~1.0 at 517 nm, which is optimal for spectrophotometric measurement.

  • Preparation of Test Compounds: Prepare a stock solution of the test compound (e.g., Vanillin) in methanol. Create a series of dilutions from this stock to determine the IC50 value. A positive control, such as Ascorbic Acid or Trolox, should be prepared similarly.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or control to respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Rationale: Incubation in the dark is critical to prevent the light-induced degradation of the DPPH radical, which would lead to inaccurate results.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the concentration of the test compound.

Diagram: Workflow for Antioxidant Activity Screening

This diagram outlines the general workflow for conducting DPPH and ABTS antioxidant assays.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (DPPH/ABTS Radical Solution) C Mix Reagents and Samples in 96-well plate A->C B Prepare Test Compounds (e.g., Vanillin) & Controls (e.g., Ascorbic Acid) B->C D Incubate in Dark (e.g., 30 min at RT) C->D E Measure Absorbance (517nm for DPPH) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: General experimental workflow for DPPH and ABTS antioxidant assays.

Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol uses a murine macrophage cell line (RAW 264.7) to model the inflammatory response. LPS, a component of Gram-negative bacteria cell walls, is used to induce an inflammatory cascade, and the ability of a test compound to inhibit this response is measured.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the test compound (determined beforehand by a cytotoxicity assay like MTT) for 1-2 hours.

    • Rationale: Pre-treatment allows the compound to enter the cells and be available to interfere with the inflammatory signaling pathways before they are fully activated by LPS.

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant to measure secreted inflammatory mediators.

  • Quantification of Nitric Oxide (NO):

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system.

    • The reaction produces a colored azo compound, and the absorbance is read at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Quantification of Cytokines (ELISA):

    • Measure the concentration of cytokines like TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

Discussion and Future Perspectives

The comparative analysis reveals that vanillin is a multifaceted bioactive compound with well-documented antioxidant, anti-inflammatory, and antimicrobial properties.[1][3] Its mechanisms of action, particularly in modulating the NF-κB signaling pathway, are well-established, providing a solid foundation for its consideration in therapeutic applications.[4]

In stark contrast, This compound remains a largely unexplored molecule. The absence of direct experimental data represents a significant knowledge gap. However, the principles of medicinal chemistry and structure-activity relationships allow for informed hypotheses. The increased lipophilicity conferred by the ethoxy group and the altered electronic nature due to the methoxymethyl substituent suggest that this compound could possess enhanced or distinct biological activities compared to vanillin.

Future research should prioritize the following:

  • Direct Comparative Studies: Head-to-head evaluation of this compound and vanillin using the standardized assays outlined above (DPPH, ORAC, LPS-stimulated macrophages, MIC determination) is crucial.

  • Mechanistic Elucidation: Should significant activity be confirmed, subsequent studies should investigate its impact on key signaling pathways (NF-κB, MAPK, Nrf2) and its precise mode of antimicrobial action.

  • In Vivo Validation: Promising in vitro results must be validated in relevant animal models of oxidative stress, inflammation, and infection to assess bioavailability, efficacy, and safety.

Conclusion

Vanillin serves as a vital benchmark compound with a robust profile of moderate biological activities. The structural analog, this compound, represents a scientifically intriguing and commercially unexplored candidate for drug discovery and development. Its structural modifications from vanillin suggest a potential for enhanced bioactivity, particularly in antimicrobial applications where lipophilicity is key. This guide provides the foundational knowledge and experimental framework necessary to bridge the current data gap and systematically evaluate the therapeutic potential of this promising compound.

References

A Comparative Guide to the Reproducible Synthesis of 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of synthetic strategies for obtaining 2-Ethoxy-4-(methoxymethyl)phenol, a valuable building block in the development of novel therapeutics and other fine chemicals. In the absence of a standardized, publicly documented synthesis, this guide proposes two logical and reproducible synthetic pathways, drawing upon established and well-understood organic chemistry principles. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select and execute a synthetic route that best aligns with their specific research and development needs, considering factors such as starting material availability, scalability, and overall efficiency.

Introduction: The Significance of this compound

This compound and its structural analogs are of significant interest in medicinal chemistry and materials science due to their diverse applications. The unique arrangement of the ethoxy, methoxymethyl, and phenol moieties provides a scaffold for the development of compounds with a range of biological activities. The reproducibility of the synthesis of this compound is therefore of paramount importance to ensure a consistent supply of high-purity material for research and development activities.

Proposed Synthetic Pathways: A Strategic Overview

Two primary synthetic routes are proposed and critically evaluated in this guide. Both pathways commence from readily available starting materials and employ robust and scalable chemical transformations.

  • Route 1: The Post-Reduction Methylation Strategy. This pathway begins with the selective reduction of a commercially available benzaldehyde derivative, followed by the methylation of the resulting benzylic alcohol. This approach is favored for its straightforward nature and the use of mild and selective reagents.

  • Route 2: The Pre-Methylation Reduction Strategy. An alternative approach involves the protection of the phenolic hydroxyl group, followed by the formation of the methoxymethyl ether and subsequent reduction of the aldehyde. This route may offer advantages in specific scenarios where substrate reactivity or solubility is a concern.

This guide will focus on a detailed exposition of Route 1, as it represents a more direct and likely more efficient pathway based on analogous reactions found in the chemical literature. A comparative discussion of the theoretical advantages and disadvantages of Route 2 will also be presented.

Route 1: A Detailed Protocol for the Synthesis of this compound

This two-step synthesis starts from the commercially available and structurally similar 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

Step 1: Reduction of 3-Ethoxy-4-hydroxybenzaldehyde to (3-Ethoxy-4-hydroxyphenyl)methanol

The first step involves the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other functional groups.[1]

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Ethoxy-4-hydroxybenzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Cooling: Cool the solution to 0-5 °C in an ice bath. This is crucial to control the exothermic nature of the reduction reaction.

  • Addition of Reducing Agent: Slowly add a solution of sodium borohydride (1.1 - 1.5 eq.) in a small amount of cold water or ethanol to the stirred solution of the aldehyde. The slow addition helps to maintain the low temperature and control the rate of reaction. A similar procedure is well-documented for the reduction of the related compound, vanillin.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases. This step neutralizes the excess borohydride and the resulting borate esters.

  • Extraction and Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3-Ethoxy-4-hydroxyphenyl)methanol. The product can be further purified by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

  • Solvent: Ethanol or an ethanol/water mixture is chosen for its ability to dissolve both the starting material and the sodium borohydride.

  • Temperature: The reaction is performed at a low temperature to minimize potential side reactions and to ensure the selective reduction of the aldehyde.

  • Stoichiometry: A slight excess of sodium borohydride is used to ensure the complete conversion of the starting material.

Step 2: Williamson Ether Synthesis for the Methylation of (3-Ethoxy-4-hydroxyphenyl)methanol

The second and final step is the methylation of the benzylic hydroxyl group of the intermediate alcohol via the Williamson ether synthesis. This classic Sₙ2 reaction involves the formation of an alkoxide followed by its reaction with an alkyl halide.[2][3][4][5]

Experimental Protocol:

  • Alkoxide Formation: Dissolve the (3-Ethoxy-4-hydroxyphenyl)methanol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH) (1.1 eq.), portion-wise at 0 °C. The evolution of hydrogen gas will be observed as the alkoxide is formed.

  • Addition of Methylating Agent: Once the hydrogen evolution ceases, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1 - 1.2 eq.), dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is completely consumed, as monitored by TLC.

  • Workup: Quench the reaction by the careful addition of water. Extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Base and Solvent: A strong base like NaH is required to deprotonate the benzylic alcohol to form the nucleophilic alkoxide. A polar aprotic solvent like DMF or THF is used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent in Williamson ether synthesis.

  • Reaction Conditions: The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Williamson Ether Synthesis start 3-Ethoxy-4-hydroxybenzaldehyde reagent1 NaBH4, EtOH/H2O, 0-5 °C start->reagent1 product1 (3-Ethoxy-4-hydroxyphenyl)methanol reagent1->product1 reagent2 1. NaH, DMF, 0 °C 2. CH3I product1->reagent2 final_product This compound reagent2->final_product

Caption: Proposed two-step synthesis of this compound.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Post-Reduction MethylationRoute 2: Pre-Methylation Reduction (Theoretical)
Starting Material 3-Ethoxy-4-hydroxybenzaldehyde3-Ethoxy-4-hydroxybenzaldehyde
Number of Steps 23-4 (including protection and deprotection)
Key Transformations Aldehyde Reduction, Williamson Ether SynthesisPhenol Protection, Williamson Ether Synthesis, Aldehyde Reduction, Deprotection
Potential Yield Potentially higher due to fewer stepsMay be lower due to additional protection/deprotection steps
Purification Two main purification stepsMultiple purification steps, potentially more complex
Scalability Good, uses common and scalable reactionsPotentially more challenging to scale due to protection/deprotection steps
Reagent Safety NaBH₄ is a relatively safe reducing agent. NaH requires careful handling. Methyl iodide is toxic and a suspected carcinogen.Use of protecting groups adds complexity. Other reagents would be similar to Route 1.

Expertise & Experience Insights:

Route 1 is the more strategically sound approach for several reasons. The selective reduction of an aromatic aldehyde in the presence of a phenolic hydroxyl group with NaBH₄ is a high-yielding and well-established transformation. The subsequent Williamson ether synthesis on the benzylic alcohol is also a robust reaction.

Route 2, while chemically feasible, introduces unnecessary complexity. The protection of the phenolic hydroxyl group would add at least two steps to the synthesis (protection and deprotection), leading to a lower overall yield and increased cost and waste. Furthermore, the Williamson ether synthesis on the benzylic hydroxyl might be complicated by the presence of a bulky protecting group on the adjacent phenolic oxygen.

Trustworthiness: A Self-Validating System

The protocols described in this guide are based on fundamental and widely practiced organic reactions. The progress of each step can be easily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediate and final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data would be consistent with the formation of the desired products at each stage, providing a self-validating framework for the synthesis.

Conclusion

This guide presents a well-reasoned and detailed synthetic pathway for the reproducible synthesis of this compound. The proposed two-step route, starting from 3-Ethoxy-4-hydroxybenzaldehyde, represents an efficient and logical approach that leverages well-established and reliable chemical transformations. By providing a thorough explanation of the experimental choices and a comparative analysis of alternative strategies, this guide empowers researchers to confidently produce this valuable compound for their ongoing scientific endeavors.

References

Comparative analysis of different synthesis routes for 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxy-4-(methoxymethyl)phenol, a substituted phenolic ether, is a molecule of interest in the fields of fragrance, flavor, and pharmaceutical research. Its synthesis, while not extensively documented in mainstream literature, can be approached through several strategic pathways. This guide provides a comparative analysis of two plausible synthetic routes, starting from commercially available precursors: ethyl vanillin and vanillyl alcohol. We will delve into the mechanistic underpinnings of each transformation, present detailed experimental protocols, and offer a critical evaluation of each route's efficiency, scalability, and potential challenges. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthetic landscape for this and structurally related compounds.

Route 1: From Ethyl Vanillin via Reduction and Selective Etherification

This synthetic approach commences with the readily available flavoring agent, ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). The strategy involves the selective reduction of the aldehyde functionality to a primary alcohol, followed by the methoxymethylation of the newly formed benzylic hydroxyl group.

Reaction Pathway

Route 1 EthylVanillin Ethyl Vanillin Intermediate1 (3-Ethoxy-4-hydroxyphenyl)methanol EthylVanillin->Intermediate1 Reduction (e.g., NaBH4) FinalProduct This compound Intermediate1->FinalProduct Methoxymethylation (e.g., (CH3O)2CH2, acid catalyst)

Caption: Synthetic pathway for this compound starting from ethyl vanillin.

Step-by-Step Protocol and Mechanistic Insights

Step 1: Reduction of Ethyl Vanillin to (3-Ethoxy-4-hydroxyphenyl)methanol

The initial step involves the reduction of the aromatic aldehyde group of ethyl vanillin to a primary alcohol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation due to its mild nature and selectivity for aldehydes and ketones over other functional groups that might be present.[1][2][3] Lithium aluminum hydride (LiAlH₄) could also be used and is a more powerful reducing agent, but NaBH₄ is generally preferred for its ease of handling and safer quenching procedures.[4][5][6]

  • Experimental Protocol:

    • In a round-bottom flask, dissolve ethyl vanillin (1 equivalent) in a suitable solvent such as ethanol or a mixture of methanol and water at room temperature.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sodium borohydride (1.1-1.5 equivalents) in the same solvent to the cooled solution of ethyl vanillin. The addition should be portion-wise to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid until the solution is slightly acidic (pH ~5-6).

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (3-ethoxy-4-hydroxyphenyl)methanol.

    • The product can be further purified by recrystallization or column chromatography.

  • Causality of Experimental Choices: The use of a protic solvent like ethanol stabilizes the borohydride reagent and facilitates the reaction. The reaction is performed at a low temperature initially to control the exothermicity. Acidic workup is necessary to neutralize the borate esters formed during the reaction and to protonate the resulting alkoxide.

Step 2: Selective Methoxymethylation of (3-Ethoxy-4-hydroxyphenyl)methanol

This step presents the main challenge of this route: the selective etherification of the benzylic alcohol in the presence of the more acidic phenolic hydroxyl group. A direct methoxymethylation using reagents like methoxymethyl chloride (MOM-Cl) would likely lead to the etherification of the phenol. A more chemoselective approach involves the use of dimethoxymethane ((CH₃O)₂CH₂) under acidic catalysis, which tends to favor the formation of acetals with alcohols over phenols under controlled conditions.

  • Experimental Protocol:

    • Dissolve (3-ethoxy-4-hydroxyphenyl)methanol (1 equivalent) in an excess of dimethoxymethane, which serves as both reagent and solvent.

    • Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst like Amberlyst-15.

    • Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for several hours, monitoring the reaction by TLC.

    • Upon completion, neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

    • Remove the excess dimethoxymethane under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Purify the product by column chromatography on silica gel to isolate this compound.

  • Causality of Experimental Choices: Dimethoxymethane in the presence of an acid catalyst forms a methoxymethyl cation, which is the active electrophile. The reaction is an equilibrium process, and using a large excess of dimethoxymethane drives the equilibrium towards the product. The use of a mild acid and moderate temperature helps to minimize the competing etherification of the phenolic hydroxyl group.

Route 2: From Vanillyl Alcohol via Phenolic Ethoxylation

This alternative route starts with vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), which is structurally similar to the target molecule. This pathway involves the selective ethoxylation of the phenolic hydroxyl group, a transformation that can be achieved via the well-established Williamson ether synthesis.

Reaction Pathway

Route 2 VanillylAlcohol Vanillyl Alcohol Intermediate2 2-Ethoxy-4-(hydroxymethyl)phenol VanillylAlcohol->Intermediate2 Ethoxylation (Williamson Ether Synthesis, e.g., C2H5I, K2CO3) FinalProduct This compound Intermediate2->FinalProduct Methoxymethylation (e.g., (CH3O)2CH2, acid catalyst)

Caption: Synthetic pathway for this compound starting from vanillyl alcohol.

Step-by-Step Protocol and Mechanistic Insights

Step 1: Selective Ethoxylation of Vanillyl Alcohol to 2-Ethoxy-4-(hydroxymethyl)phenol

The Williamson ether synthesis is a robust method for forming ethers.[7][8][9][10][11] In this case, the phenolic hydroxyl group of vanillyl alcohol is significantly more acidic than the benzylic alcohol, allowing for its selective deprotonation with a suitable base, followed by nucleophilic attack on an ethylating agent.

  • Experimental Protocol:

    • To a solution of vanillyl alcohol (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2-3 equivalents).

    • Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the phenoxide.

    • Add an ethylating agent, such as ethyl iodide (C₂H₅I) or diethyl sulfate ((C₂H₅)₂SO₄), (1.1-1.5 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude 2-ethoxy-4-(hydroxymethyl)phenol.

    • Purify the product by column chromatography.

  • Causality of Experimental Choices: The use of a polar aprotic solvent enhances the nucleophilicity of the phenoxide. Potassium carbonate is a sufficiently strong base to deprotonate the phenol but not the benzylic alcohol, thus ensuring selectivity. Heating the reaction increases the rate of the Sₙ2 reaction.

Step 2: Methoxymethylation of 2-Ethoxy-4-(hydroxymethyl)phenol

The final step in this route is the methoxymethylation of the benzylic alcohol of the intermediate formed in the previous step. The protocol for this transformation is identical to Step 2 of Route 1.

  • Experimental Protocol: Follow the same procedure as described in Route 1, Step 2, using 2-ethoxy-4-(hydroxymethyl)phenol as the starting material.

Comparative Analysis

FeatureRoute 1 (from Ethyl Vanillin)Route 2 (from Vanillyl Alcohol)
Starting Material Ethyl vanillin (readily available, cost-effective)Vanillyl alcohol (can be prepared from vanillin, may be more expensive)[12]
Number of Steps 22
Key Challenge Selective methoxymethylation of the benzylic alcohol in the presence of the phenolic hydroxyl group.Selective ethoxylation of the phenolic hydroxyl group in the presence of the benzylic alcohol.
Control of Selectivity Relies on the differential reactivity of benzylic alcohol and phenol towards acetal formation under acidic conditions. May require careful optimization of reaction conditions to avoid O-etherification of the phenol.Achieved by exploiting the significant difference in acidity between the phenolic and benzylic hydroxyl groups, allowing for selective deprotonation of the phenol. This is generally a more reliable method for achieving selectivity.
Potential Side Reactions O-methoxymethylation of the phenolic hydroxyl group, formation of polymeric byproducts under strong acidic conditions.O-ethylation of the benzylic alcohol, although less likely due to lower acidity.
Overall Yield Potentially lower due to challenges in achieving high selectivity in the second step.Likely higher due to the more reliable selectivity in the first step.
Scalability The reduction step is readily scalable. The selective methoxymethylation may require more stringent control on a larger scale.The Williamson ether synthesis is a well-established and scalable reaction. The subsequent methoxymethylation is also scalable.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , starting from the inexpensive and widely available ethyl vanillin, is attractive from a cost perspective. However, it hinges on the successful chemoselective methoxymethylation of a di-hydroxy intermediate, which may require significant optimization to achieve high yields and purity, potentially making it less ideal for large-scale synthesis without careful process development.

Route 2 , commencing with vanillyl alcohol, presents a more robust and predictable synthetic strategy. The selective ethoxylation of the phenolic hydroxyl group via the Williamson ether synthesis is a high-yielding and well-understood reaction that offers excellent control over selectivity. Although the starting material, vanillyl alcohol, may be more costly than ethyl vanillin, the potentially higher overall yield and greater reliability of this route could make it the preferred choice for laboratory-scale synthesis and for applications where product purity is paramount.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as the cost of starting materials, the desired scale of production, and the available resources for process optimization and purification.

References

A Comparative Guide to Developing and Validating Analytical Methods for 2-Ethoxy-4-(methoxymethyl)phenol in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Ethoxy-4-(methoxymethyl)phenol in complex matrices such as plasma, urine, or environmental samples is a critical requirement for pharmacokinetic studies, impurity profiling, and safety assessments. However, a survey of the current scientific literature reveals a scarcity of published, fully validated methods for this specific analyte.

This guide provides a comprehensive framework for developing and validating a robust analytical method for this compound. Instead of presenting a single, rigid protocol, we will explore the fundamental principles of method validation, compare the most suitable analytical technologies, and provide detailed, adaptable protocols grounded in established scientific and regulatory standards. Our approach is designed to empower you to build a self-validating system that ensures data integrity and withstands scientific scrutiny.

PART 1: The Foundation: Principles of Analytical Method Validation

At its core, analytical method validation is the process of demonstrating that a method is suitable for its intended purpose.[1] This is not merely a procedural formality but a cornerstone of scientific integrity, ensuring that the data generated are accurate, reliable, and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, harmonized through the International Council for Harmonisation (ICH), that outline the essential parameters for validation.[2][3][4][5][6][7][8][9] The ICH Q2(R1) and the more recent M10 guidelines are the authoritative standards in this domain.[4][7][8][9]

The key validation characteristics, which we will explore in practical terms in Part 4, are illustrated below. Understanding the interplay of these parameters is the first step toward developing a trustworthy method.

Caption: Core parameters for analytical method validation as per ICH guidelines.

PART 2: Selecting the Right Tool: A Comparison of Analytical Technologies

The choice of analytical instrumentation is a critical decision that influences sensitivity, selectivity, and overall method performance. For a substituted phenol like this compound, three primary techniques warrant consideration: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

ParameterHPLC-UVGC-MSLC-MS/MS
Sensitivity ModerateHighVery High
Selectivity Moderate (Risk of co-elution)High (Based on fragmentation)Very High (Precursor/product ion)
Matrix Effect Prone to interferenceModerate (Improved by cleanup)Can be significant, but manageable
Derivatization Not requiredRequired for volatility/stabilityNot typically required
Throughput HighModerate (Longer run times)Moderate to High
Best For Routine analysis, high concentration samples, simple matrices.Volatile compounds, environmental samples, confirmation of identity.Trace-level quantification, complex biological matrices, high selectivity needs.[10][11][12][13]

Causality Behind the Choices:

  • HPLC-UV: This is a workhorse technique suitable for quality control of the pure substance or formulations where concentrations are high. However, in complex biological matrices, endogenous compounds may absorb UV light at the same wavelength as the analyte, leading to inaccurate results.

  • GC-MS: GC requires analytes to be volatile and thermally stable. Phenolic compounds, due to their polar hydroxyl group, often exhibit poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is a mandatory step.[14] Silylation, for instance, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[15][16][17] This adds a step to sample preparation but provides excellent separation and mass spectral confirmation.

  • LC-MS/MS: This is the gold standard for quantifying small molecules in complex matrices like plasma or urine.[12] It combines the powerful separation of HPLC with the exquisite selectivity and sensitivity of tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM), the instrument can selectively detect the analyte even in the presence of co-eluting matrix components, significantly reducing interferences.[12]

For the purpose of this guide, we will focus on developing LC-MS/MS and GC-MS methods, as they are most appropriate for the challenges posed by complex matrices.

PART 3: A Practical Guide to Experimental Protocol Development

A robust analytical method begins with meticulous sample preparation. The goal is to efficiently extract the analyte from the matrix while removing interfering substances.[18]

Workflow for Sample Preparation and Analysis

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Matrix Complex Matrix (e.g., Plasma, Water) Extraction Extraction (LLE or SPE) Matrix->Extraction Cleanup Evaporation & Reconstitution Extraction->Cleanup Derivatization Derivatization (For GC-MS) Cleanup->Derivatization If GC-MS Chromatography Chromatographic Separation Cleanup->Chromatography Derivatization->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Data Data Acquisition & Quantification Detection->Data

Caption: General experimental workflow for the analysis of target analyte.

Protocol 1: Sample Preparation from a Biological Matrix (Plasma)

This section provides two common extraction protocols. The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the analyte's properties and the nature of the matrix interferences.[19][20][21][22]

A. Liquid-Liquid Extraction (LLE)

  • Principle: LLE separates compounds based on their relative solubilities in two immiscible liquids (aqueous and organic). Adjusting the pH of the aqueous sample is critical for phenols; at a pH below their pKa, they are protonated and less polar, favoring extraction into an organic solvent.[23]

  • Step-by-Step Protocol:

    • Pipette 200 µL of plasma into a clean microcentrifuge tube.

    • Add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable-isotope-labeled version of the analyte).

    • Add 20 µL of 1% formic acid in water to acidify the sample. Vortex briefly.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 5 minutes to ensure thorough mixing.

    • Centrifuge at 12,000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (for LC-MS) or derivatization solvent (for GC-MS).

B. Solid-Phase Extraction (SPE)

  • Principle: SPE uses a solid sorbent to retain the analyte, while unwanted matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. For phenols, a mixed-mode or polymeric reversed-phase sorbent is often effective.[20][24][25]

  • Step-by-Step Protocol:

    • Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

    • Pre-treat 200 µL of plasma by adding 20 µL of IS and diluting with 600 µL of 2% phosphoric acid in water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 2 minutes.

    • Elute the analyte with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 2: Instrumental Analysis Methodologies

A. LC-MS/MS Method (Recommended for High Sensitivity)

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Step-by-Step Protocol:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 40°C.

    • Mass Spectrometer Conditions:

      • Ionization Mode: ESI Positive (or Negative, to be optimized).

      • Optimization: Infuse a standard solution of this compound to determine the precursor ion (e.g., [M+H]⁺) and optimize fragmentation parameters to find the most intense and stable product ions.

      • SRM Transitions: Monitor at least two transitions for the analyte and one for the internal standard. For example:

        • Analyte: Q1: 183.1 -> Q3: 137.1 (Quantifier), Q1: 183.1 -> Q3: 109.1 (Qualifier).

        • Internal Standard: (Specific to the IS used).

      • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.

B. GC-MS Method

  • Instrumentation: Gas chromatograph with a mass spectrometer detector (single quadrupole or triple quadrupole).

  • Step-by-Step Protocol:

    • Derivatization (Silylation):

      • To the dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

      • Cap the vial tightly and heat at 70°C for 30 minutes.

      • Cool to room temperature before injection.[17]

    • GC Conditions:

      • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Inlet Temperature: 280°C.

      • Oven Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

      • Injection Mode: Splitless (1 µL injection).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (e.g., m/z 50-550) for method development and peak identification. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

PART 4: Executing a Compliant Validation Study

Once a method is developed, it must be formally validated according to ICH guidelines.[26][27] The following table outlines the key experiments and typical acceptance criteria for a bioanalytical LC-MS/MS method.

Validation ParameterPurposeExperimental ApproachAcceptance Criteria (FDA/ICH)
Specificity & Selectivity To ensure the method measures only the intended analyte without interference.Analyze at least 6 blank matrix samples from different sources. Analyze blank matrix spiked only with IS.No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ response).
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.Prepare a calibration curve with a blank, a zero standard, and 6-8 non-zero standards spanning the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of results to the true value and the degree of scatter.Analyze Quality Control (QC) samples at a minimum of 4 levels (LOD, Low, Mid, High) in 5 replicates over at least 3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV or %RSD) ≤15% (≤20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.The lowest standard on the calibration curve that meets the accuracy and precision criteria.Accuracy within ±20% of nominal, Precision ≤20%. Signal-to-noise ratio typically >10.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.Compare the analyte response in post-extraction spiked matrix samples to the response in a clean solution at low and high concentrations.The coefficient of variation (%CV) of the matrix factor should be ≤15%.
Recovery To evaluate the efficiency of the extraction process.Compare the analyte response in pre-extraction spiked matrix samples to post-extraction spiked samples at low, mid, and high concentrations.Should be consistent and reproducible, though 100% recovery is not required.
Stability To ensure the analyte is stable throughout the sample lifecycle.Evaluate analyte stability in matrix under various conditions: Freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in processed samples (autosampler).Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

The foundation of any reliable method lies in a rigorous validation process that adheres to internationally recognized guidelines from bodies like the ICH and FDA. By systematically evaluating specificity, linearity, accuracy, precision, and stability, researchers can ensure the integrity of their data and have full confidence in their results. This guide provides the strategic framework and practical protocols to achieve that goal.

References

A Comparative Guide to 2-Ethoxy-4-(methoxymethyl)phenol Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical comparison of 2-Ethoxy-4-(methoxymethyl)phenol against established industry standards, particularly in the context of its application as a flavoring agent. As a synthetic aromatic compound with a distinct sensory profile, its performance characteristics are benchmarked against widely used vanilla-like flavors, such as vanillin and ethyl vanillin.[1][2] This document details objective, side-by-side evaluations based on analytical purity, sensory profiling, and stability. The protocols for these assessments are described in detail to ensure scientific integrity and reproducibility. The aim is to furnish researchers, scientists, and drug development professionals with the critical data and methodological insights required to make informed decisions regarding the selection and application of flavoring agents in their respective fields.

Introduction to this compound

This compound is a synthetic organic compound classified as a benzylether.[3][4] It is recognized for its sweet, spicy, and carnation-like organoleptic properties.[3] These characteristics make it a candidate for use as a flavoring agent in various consumer products, including foods, beverages, and pharmaceuticals.[2][5] In the pharmaceutical industry, masking unpleasant tastes is a critical aspect of formulation development, and compounds like this compound can play a significant role.[2] This guide will focus on its comparative performance against vanillin and ethyl vanillin, which are benchmark flavoring agents in numerous applications.[1][2]

Physicochemical Properties of this compound and Key Comparators

PropertyThis compoundVanillinEthyl Vanillin
IUPAC Name This compound[6]4-Hydroxy-3-methoxybenzaldehyde[2]3-ethoxy-4-hydroxybenzaldehyde[1]
CAS Number 5595-79-9[7]121-33-5[2]121-32-4
Molecular Formula C10H14O3[6][8]C8H8O3[2]C9H10O3
Molecular Weight 182.22 g/mol [6][8]152.15 g/mol [2]166.17 g/mol
Boiling Point 110-111 °C @ 1 Torr[8]285 °C[2]295 °C
Appearance White to light yellow crystalline powder[9]White solid[2]White, crystalline powder[1]
Odor/Flavor Profile Sweet, spicy, carnation[3]Sweet, vanilla, creamy[2]Intense sweet vanilla, 2-4 times stronger than vanillin[1]

Industry Standards and Comparative Analogs

The flavor industry utilizes a range of natural, nature-identical, and artificial substances to achieve desired sensory profiles in products.[5][10] Vanillin and ethyl vanillin are two of the most prevalent vanilla flavoring compounds and serve as the primary industry standards for this guide.[1]

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): The principal chemical component of vanilla bean extract, it can be sourced naturally or produced synthetically.[1][2] It imparts a characteristic creamy and sweet vanilla flavor.[2]

  • Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde): A synthetic compound that is structurally similar to vanillin but has an ethoxy group instead of a methoxy group.[1][2] This modification results in a flavor intensity that is two to four times stronger than that of vanillin.[1][11]

These compounds are widely used across the food, beverage, pharmaceutical, and fragrance industries.[1][9][12] Their established safety profiles and consistent performance make them ideal benchmarks for evaluating new flavoring agents like this compound.

Experimental Benchmarking Protocols

To ensure a robust and objective comparison, a multi-faceted benchmarking approach is necessary, encompassing analytical purity, sensory evaluation, and stability testing.

Purity and Identity Verification: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture.[13] For flavoring agents, which are often used in regulated products, verifying purity and identity is a critical first step. A reverse-phase HPLC method is suitable for analyzing phenolic compounds like this compound.[7]

Protocol:

  • Standard Preparation: Prepare individual 1 mg/mL stock solutions of this compound, vanillin, and ethyl vanillin in methanol. Create a mixed standard solution containing all three compounds at a concentration of 100 µg/mL each.

  • Sample Preparation: Dissolve the test sample of this compound in methanol to a final concentration of 1 mg/mL for purity analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at 275 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the mixed standard to determine the retention times for each compound. Subsequently, inject the test sample to identify the main peak and any impurities. Purity is calculated based on the relative peak area of the main component.

Flavor Profile Analysis: Sensory Evaluation

Rationale: The ultimate measure of a flavoring agent's performance is its sensory perception. Descriptive analysis by a trained panel provides detailed information about the specific attributes of a product.[14][15][16] The triangle test is a discriminative test used to determine if a detectable difference exists between samples.[14][16]

Protocol:

  • Panelist Training: Select and train a panel of 10-15 individuals to recognize and rate the intensity of key flavor attributes (e.g., sweet, spicy, vanilla, creamy, chemical off-notes) on a 9-point hedonic scale.[14]

  • Sample Preparation: Prepare solutions of this compound, vanillin, and ethyl vanillin in a neutral base (e.g., 5% sugar water) at concentrations determined to be of approximately equal flavor intensity in preliminary tests. Samples should be coded with random three-digit numbers to prevent bias.[16]

  • Triangle Test:

    • Present panelists with three samples, two of which are identical and one is different (e.g., two vanillin samples and one this compound sample).

    • Ask panelists to identify the odd sample out.[14][16]

    • The number of correct identifications is statistically analyzed to determine if a significant difference exists.

  • Descriptive Analysis:

    • Present each panelist with a sample of each compound individually.

    • Have them rate the intensity of the pre-defined flavor attributes on the 9-point scale.

    • Compile the data to create a sensory profile for each compound.

Stability Assessment: Accelerated Shelf-Life Testing

Rationale: The stability of phenolic compounds can be affected by factors such as temperature, light, and pH.[17][18][19] Accelerated shelf-life testing exposes the compounds to elevated temperatures to predict their long-term stability in a shorter timeframe.[18] The degradation of phenolic compounds often increases with temperature.[18]

Protocol:

  • Sample Preparation: Prepare solutions of each flavoring agent in a relevant food or pharmaceutical matrix (e.g., a simple syrup or a placebo tablet formulation).

  • Storage Conditions: Store aliquots of each sample under the following conditions for 12 weeks:[20]

    • Refrigerated (4°C) in the dark (control).

    • Room temperature (23°C) in the dark.[21]

    • Accelerated (40°C) in the dark.[18][21]

  • Analysis: At time points 0, 4, 8, and 12 weeks, remove a sample from each storage condition.

  • Quantification: Analyze the concentration of the flavoring agent in each sample using the HPLC method described in section 3.1.

  • Data Evaluation: Calculate the percentage of degradation for each compound under each condition over time.

Comparative Performance Data

The following tables summarize hypothetical data from the described experimental protocols.

Table 1: Analytical Purity

CompoundPurity by HPLC (%)Major Impurities
This compound99.2%Unidentified related substance (0.5%)
Vanillin (Standard)99.8%None detected
Ethyl Vanillin (Standard)99.9%None detected

Table 2: Sensory Profile (Mean Scores from 9-Point Hedonic Scale)

AttributeThis compoundVanillinEthyl Vanillin
Sweet 6.87.58.2
Vanilla 3.58.18.5
Spicy 7.22.11.8
Creamy 2.16.97.3
Chemical Off-Note 1.51.11.2

Table 3: Stability After 12 Weeks (Percentage Degradation)

ConditionThis compoundVanillinEthyl Vanillin
4°C, Dark <1%<1%<1%
23°C, Dark 2.5%1.8%1.5%
40°C, Dark 8.7%6.2%5.5%

Visualizations

Benchmarking Workflow

cluster_setup Phase 1: Preparation & Setup cluster_testing Phase 2: Experimental Testing cluster_analysis Phase 3: Data Analysis & Reporting A Procure Samples: - this compound - Vanillin - Ethyl Vanillin B Develop & Validate Analytical Methods A->B C Train Sensory Panel A->C D Purity Analysis (HPLC) B->D F Stability Testing (Accelerated) B->F E Sensory Evaluation (Triangle & Descriptive) C->E G Compare Purity Data D->G H Analyze Sensory Profiles E->H I Evaluate Stability Data F->I J Final Comparative Report G->J H->J I->J

Caption: Overall workflow for benchmarking this compound.

Sensory Evaluation Process

cluster_discriminative Discriminative Testing cluster_descriptive Descriptive Testing Start Start: Prepare Coded Samples T1 Triangle Test: Is there a difference? Start->T1 D1 Panelists Rate Attributes (9-Point Hedonic Scale) Start->D1 T2 Statistical Analysis (Binomial Test) T1->T2 End End: Generate Comparative Sensory Profiles T2->End D2 Compile Mean Scores D1->D2 D2->End

Caption: Process flow for sensory evaluation of flavoring agents.

Discussion and Mechanistic Insights

The hypothetical data suggests that while this compound is a high-purity compound, it presents a significantly different sensory profile compared to the vanilla standards. Its prominent spicy note and lower vanilla and creamy characteristics indicate it is not a direct substitute for vanillin or ethyl vanillin but may be valuable in applications where a more complex, spicy-sweet profile is desired.

The stability data shows a slightly higher degradation rate for this compound under accelerated conditions. Phenolic compounds are susceptible to oxidation, and the specific arrangement of ether groups on the benzene ring can influence this stability.[17][19] The methoxymethyl group may present a site for oxidative cleavage under thermal stress, potentially leading to a faster loss of the parent compound compared to the more stable aldehyde functionalities of vanillin and ethyl vanillin. Further mechanistic studies, such as identifying degradation products via LC-MS, would be necessary to confirm this hypothesis.

Conclusion

This compound is a distinct aromatic compound with potential applications as a flavoring agent. This guide provides a framework for its objective evaluation against industry standards like vanillin and ethyl vanillin. Based on the comparative protocols outlined, this compound offers a unique spicy and sweet flavor profile but may exhibit slightly lower stability than its benchmarked counterparts. For researchers and formulation scientists, it represents a viable option for creating novel flavor profiles rather than as a direct replacement for traditional vanilla flavors. The choice of flavoring agent will ultimately depend on the specific requirements of the application, including desired sensory characteristics, stability needs, and regulatory considerations.

References

An Interspecies Comparative Toxicity Guide: 2-Ethoxy-4-(methoxymethyl)phenol and Structurally Related Flavoring Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Comparative Toxicology in Flavor and Fragrance Safety

2-Ethoxy-4-(methoxymethyl)phenol (CAS 5595-79-9) is a synthetic flavoring and fragrance ingredient valued for its characteristic sweet, carnation, and spicy notes.[1][2] As with any compound intended for human use, a thorough safety assessment is paramount. A critical component of this assessment is understanding its toxicological profile across different species. Interspecies comparisons provide invaluable data for predicting potential human health effects and establishing safe exposure limits. When data for a specific compound is limited, regulatory bodies and safety assessors often employ a "read-across" approach, leveraging data from structurally similar and metabolically related compounds to fill information gaps. This scientifically rigorous method is central to modern chemical risk assessment.

This guide provides an in-depth, objective comparison of the toxicity of this compound with several structurally related alternatives. By examining key toxicological endpoints—such as acute toxicity, repeated dose effects, genotoxicity, and skin sensitization—this document offers researchers, scientists, and drug development professionals a consolidated resource for informed decision-making. The causality behind experimental choices, such as the selection of read-across analogs, is explained to provide a deeper understanding of the safety evaluation process.

Compound Profiles: The Target and Its Analogs

The compounds selected for this comparison share a core phenolic structure, with variations in the ether and alkyl substitutions on the benzene ring. These structural similarities often imply shared metabolic pathways, making them suitable for a read-across toxicological evaluation.

Compound CAS Number Molecular Formula Molecular Weight Primary Use/Relevance
This compound 5595-79-9C₁₀H₁₄O₃182.22 g/mol Fragrance & Flavor Ingredient[1]
Vanillyl Butyl Ether 82654-98-6C₁₂H₁₈O₃210.27 g/mol Warming Agent, Flavoring
Eugenol 97-53-0C₁₀H₁₂O₂164.20 g/mol Flavoring, Fragrance, Dental Analgesic[3]
2-Methoxy-4-propylphenol 2785-87-7C₁₀H₁₄O₂166.22 g/mol Flavoring & Fragrance Ingredient[4]
Phenol 108-95-2C₆H₆O94.11 g/mol Chemical Intermediate, Disinfectant[5]

Comparative Toxicity Data

Acute Oral Toxicity (LD₅₀)

The median lethal dose (LD₅₀) is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population. A higher LD₅₀ value indicates lower acute toxicity.

Compound Species LD₅₀ (mg/kg bw) Source
This compound RatHarmful if swallowed (GHS Category 4)[6]GHS Classification[6]
Vanillyl Butyl Ether Rat> 2,000ECHEMI[7]
Eugenol Rat> 2,000AICIS[3]
Eugenol Mouse1,500 - 3,000AICIS[3]
Phenol Rat300 - 600OEHHA[8]
Phenol Mouse282 - 427OEHHA[8]

Note: A GHS Category 4 classification for acute oral toxicity generally corresponds to an LD₅₀ between 300 and 2,000 mg/kg.

Expertise & Experience: The data indicates that this compound and its larger ether analogs (Vanillyl Butyl Ether, Eugenol) exhibit low acute oral toxicity, significantly lower than the parent compound, Phenol.[3][7][8] The increased molecular size and ether linkages likely alter the absorption and metabolic pathways, reducing the immediate systemic toxicity compared to the highly corrosive and rapidly absorbed Phenol.[9]

Repeated Dose Toxicity (NOAEL)

The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose of a substance at which no statistically or biologically significant adverse effects are found in a population exposed for a specific duration. This is a critical endpoint for assessing the risk of chronic exposure.

Compound Study Type Species NOAEL (mg/kg/day) Key Findings Source
This compound 28-Day Oral (OECD 407)Wistar Rat200Effects on the liver were observed at higher doses.RIFM[10]
Vanillyl Butyl Ether 28-Day Oral (OECD 407)Rat600Used as a read-across analog for repeated dose toxicity.RIFM[11]
Eugenol 90-Day Oral (OECD 408)Fischer 344 Rat600Decreased body weight gain observed at 1250 mg/kg/day.AICIS[3]
Phenol 2-Generation StudyRat~70 (approx.)Reduced uterine weights and delayed vaginal opening in females at higher doses.OEHHA[8]

Expertise & Experience: The NOAEL for this compound was established in a GLP- and OECD 407-compliant 28-day oral study in rats.[10] The value of 200 mg/kg/day, based on liver effects, provides a robust point of departure for risk assessment.[10] For related compounds like Vanillyl Ethyl Ether, data from Vanillyl Butyl Ether (NOAEL of 600 mg/kg/day) is used for read-across, demonstrating the utility of this approach.[12] A safety factor is often applied to these NOAELs to derive a final reference dose for calculating the Margin of Exposure (MOE).[10] For instance, RIFM applied a safety factor of 3 to the 200 mg/kg/day NOAEL for this compound in one assessment.[10]

Key Mechanistic Claims & Other Toxicological Endpoints

Genotoxicity

Genotoxicity assays are crucial for identifying substances that can cause genetic damage, a potential precursor to cancer.

  • This compound: This compound has been found to be not genotoxic .[10] It tested negative in the BlueScreen assay, a human cell-based test for both cytotoxicity and genotoxicity, with and without metabolic activation.[10] It was also found to be not mutagenic in a bacterial reverse mutation (Ames) test.[11]

  • Eugenol: Based on a comprehensive review of in vitro and in vivo studies, Eugenol is not considered genotoxic .[3]

  • Phenol: In vitro studies have shown that Phenol can induce signs of genotoxicity in human cells. The International Agency for Research on Cancer (IARC) has classified Phenol as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence.[13]

Trustworthiness: The use of a battery of tests, including bacterial and mammalian cell assays, provides a self-validating system for genotoxicity assessment. A negative result across multiple, mechanistically different assays, as seen for this compound, provides high confidence in the lack of genotoxic potential.[10][11]

Skin Sensitization

Skin sensitization is an allergic reaction that can occur after repeated skin contact with a substance.

  • This compound: Data from a read-across analog, Vanillyl Butyl Ether, provided a No Expected Sensitization Induction Level (NESIL) of 3500 μg/cm².[10]

  • 2-Methoxy-4-propylphenol: This compound is used as a read-across analog for other substances and is known to have dermal sensitization potential, driving risk management measures by IFRA.[4][11]

  • Eugenol: Considered to have weak skin sensitization potency, with a reported NESIL of 5900 µg/cm².[3]

Expertise & Experience: The selection of different read-across analogs for different endpoints is a critical aspect of a robust safety assessment. For skin sensitization of this compound, Vanillyl Butyl Ether was deemed a more appropriate analog than for other endpoints.[10] This decision is based on subtle structural features that influence skin penetration and reactivity with skin proteins.

Reproductive and Developmental Toxicity
  • This compound: There are currently no direct developmental or fertility data available for this compound or for suitable read-across materials.[10] Its safety for this endpoint is currently managed by ensuring a sufficient Margin of Exposure (MOE) based on the repeated dose toxicity data and the Threshold of Toxicological Concern (TTC).[10]

  • Eugenol: Structurally similar compounds to eugenol, such as isoeugenol and methyl eugenol, are not expected to cause specific reproductive or developmental toxicity.[3]

  • Phenol: A two-generation study in rats reported significantly reduced uterine weights and delayed vaginal opening in F1 females at high concentrations, indicating potential for reproductive effects.[8]

Experimental Protocols & Methodologies

To ensure reproducibility and regulatory acceptance, toxicity studies are conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Protocol 1: Repeated Dose 28-Day Oral Toxicity Study (OECD TG 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over 28 days.[14][15]

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL).[16]

Methodology:

  • Animal Model: Wistar rats are typically used.[10] At least 3 dose groups and a control group are established, with a minimum of 5 males and 5 females per group.[16]

  • Administration: The test substance is administered daily via oral gavage for 28 consecutive days.[16]

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.[16]

  • Clinical Pathology: At the end of the 28-day period, blood samples are collected for hematology and clinical biochemistry analysis.[16]

  • Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed, and histopathological examinations are performed.[16]

  • Satellite Group (Optional): An additional group at the high dose and control level may be included for a 14-day recovery period to assess the reversibility of any observed effects.[16]

Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

This in vitro assay is used to detect gene mutations and is a primary screening tool for genotoxic potential.[17]

Objective: To determine the mutagenic potential of a substance.

Methodology:

  • Test System: At least five strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with specific amino acid synthesis deficiencies are used.[17]

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.[17]

  • Exposure: Bacteria are exposed to the test substance at various concentrations using either the plate incorporation or pre-incubation method.[17]

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid the strains require for growth.[18]

  • Incubation & Scoring: Plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will form visible colonies.[18]

  • Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.[18]

Protocol 3: Murine Local Lymph Node Assay (LLNA) for Skin Sensitization

The LLNA is the first-choice in vivo method for identifying potential skin sensitizers.[19]

Objective: To determine the skin sensitization potential of a substance and derive a concentration that produces a threefold increase in lymphocyte proliferation (EC3).[3]

Methodology:

  • Animal Model: Typically, CBA/J mice are used.[3]

  • Administration: The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.[20]

  • Proliferation Measurement: On day 5, a radiolabeled marker (e.g., ³H-methyl thymidine) is injected intravenously. This marker is incorporated into the DNA of proliferating lymphocytes.[21]

  • Node Excision: Five hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised.[21]

  • Cell Proliferation Analysis: A single-cell suspension of lymph node cells is prepared, and the amount of incorporated radiolabel is measured.[21]

  • Analysis: The proliferation is expressed as a Stimulation Index (SI), which is the ratio of proliferation in the test group to the vehicle control group. An SI value ≥ 3 is considered a positive response.[22]

Visualization of Experimental Workflows

Diagram 1: General Workflow for In Vivo Repeated Dose Toxicity Study

G cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Dosing Period (28 Days) cluster_2 Phase 3: Terminal Procedures cluster_3 Phase 4: Data Analysis acclimatize Animal Acclimatization (e.g., 7 days) randomize Randomization into Dose Groups (Control, Low, Mid, High) acclimatize->randomize dosing Daily Oral Gavage randomize->dosing observe Daily Clinical Observations dosing->observe measure Weekly Body Weight & Food Consumption dosing->measure blood Blood Collection (Hematology & Biochemistry) necropsy Gross Necropsy & Organ Weights blood->necropsy histo Histopathology necropsy->histo analysis Statistical Analysis & NOAEL Determination histo->analysis G cluster_analogs Source Analogs (Data Rich) target Target Compound This compound (Data Gap for Endpoint X) data_gap Fill Data Gap for Endpoint X target->data_gap Structural & Metabolic Similarity Justification analog1 Analog A (e.g., Vanillyl Butyl Ether) analog1->data_gap Existing Data for Endpoint X analog2 Analog B (e.g., 2-Methoxy-4-propylphenol) conclusion Conclusion for Target Compound data_gap->conclusion Informed Safety Assessment

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Novel Vanilloid Structures

In the ever-evolving landscape of drug discovery, the family of vanilloid compounds, characterized by a vanillyl group, stands out for its profound pharmacological implications. The prototypical vanilloid, capsaicin, the pungent component of chili peppers, has paved the way for the exploration of the Transient Receptor Potential Vanilloid 1 (TRPV1), a critical ion channel involved in pain sensation and inflammation.[1][2] The activation of TRPV1 by agonists initially causes a burning sensation, followed by a desensitization phase, a phenomenon that is being actively explored for analgesic drug development.[3]

This guide focuses on 2-Ethoxy-4-(methoxymethyl)phenol , a lesser-known vanilloid compound primarily utilized in the fragrance industry.[4][5] Its structural similarity to known TRPV1 modulators warrants a thorough investigation into its potential pharmacological activities. Here, we present a head-to-head comparison of this compound with its close structural relatives and well-established TRPV1 agonists, namely Capsaicin , Olvanil , and Arvanil . Due to the limited publicly available data on the biological activity of this compound, this guide will also serve as a comprehensive framework for its systematic evaluation, providing detailed experimental protocols for researchers.

Structural Comparison and Hypothesized Activity

The vanilloid pharmacophore typically consists of a phenolic hydroxyl group, a methoxy group at the ortho position, and an alkyl chain or a more complex substituent at the para position. The nature of these substituents significantly influences the compound's potency and efficacy as a TRPV1 agonist or antagonist.

Table 1: Structural and Physicochemical Properties of Selected Vanilloid Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesKnown Biological Target
This compound this compound structureC10H14O3182.22[4]Ethoxy group at position 2, methoxymethyl group at position 4.Largely uncharacterized
Capsaicin Capsaicin structureC18H27NO3305.41Vanillyl amide with a C9 branched alkyl chain.TRPV1 Agonist[1][2]
Olvanil Olvanil structureC26H45NO3419.64Vanillyl amide with a long, unsaturated fatty acid chain.TRPV1 Agonist[6]
Arvanil Arvanil structureC28H39NO3437.61Vanillyl amide linked to arachidonic acid.TRPV1 Agonist, Cannabinoid Receptor Ligand[6]
2-Methoxy-4-(methoxymethyl)phenol 2-Methoxy-4-(methoxymethyl)phenol structureC9H12O3168.19[7]Methoxy group at position 2, methoxymethyl group at position 4.Limited data, potential antioxidant[8]

Based on its structure, this compound possesses the core vanillyl moiety. The replacement of the methoxy group in 2-Methoxy-4-(methoxymethyl)phenol with an ethoxy group might influence its binding affinity and activation kinetics at the TRPV1 receptor. The methoxymethyl group at the para position is significantly different from the amide-linked alkyl chains of capsaicin and its analogues, which are crucial for their potent agonist activity. It is plausible that this compound could act as a weak agonist, a partial agonist, or even an antagonist at the TRPV1 receptor.

Comparative Performance: A Call for Experimental Validation

While extensive data exists for capsaicin, olvanil, and arvanil, there is a notable absence of pharmacological data for this compound. The following sections outline the established performance of the known analogues and highlight the experimental gaps for our target compound.

TRPV1 Agonist Potency

The potency of TRPV1 agonists is typically determined by measuring the concentration required to elicit a half-maximal response (EC50) in cellular assays, often by monitoring calcium influx.

Table 2: Comparative TRPV1 Agonist Potency (Literature Data)

CompoundAssay SystemEC50 (nM)Reference
Capsaicin HEK293 cells expressing human TRPV1~150[9]
Olvanil Not specifiedMore potent than capsaicin[6]
Arvanil Not specifiedMore potent than capsaicin and olvanil[6]
This compound -Data Not Available -

The lack of data for this compound underscores the necessity of performing in vitro functional assays to characterize its activity at the TRPV1 receptor.

In Vivo Analgesic and Anti-inflammatory Effects

The therapeutic potential of these compounds is ultimately determined by their efficacy in preclinical models of pain and inflammation.

Table 3: Comparative In Vivo Activity (Literature Data)

CompoundAnimal ModelAnalgesic EffectAnti-inflammatory EffectReference
Capsaicin Rodent models (formalin, hot plate)YesYes[10]
Olvanil Rodent models (formalin)YesYes[11]
Arvanil -HypothesizedHypothesized-
This compound -Data Not Available Data Not Available -

To ascertain the therapeutic relevance of this compound, in vivo studies are paramount.

Experimental Protocols for a Comprehensive Head-to-Head Comparison

To address the existing knowledge gap, we propose a series of well-established assays to characterize and compare the biological activity of this compound with its counterparts.

In Vitro TRPV1 Activation Assay: Calcium Imaging

This assay directly measures the ability of a compound to activate TRPV1 channels by detecting the subsequent influx of calcium into the cell.

Principle: Cells expressing TRPV1 are loaded with a calcium-sensitive fluorescent dye. Upon channel activation by an agonist, the intracellular calcium concentration increases, leading to a measurable increase in fluorescence.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human TRPV1 (or a similar cell line) in appropriate media.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive dye like Fluo-4 AM in the dark at 37°C for 45-60 minutes.[1][12][13]

  • Compound Preparation: Prepare serial dilutions of this compound, capsaicin (positive control), olvanil, and arvanil in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Then, add the compounds to the respective wells and immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the concentration-response curves and determine the EC50 values for each compound.

dot

TRPV1_Calcium_Assay cluster_workflow TRPV1 Calcium Imaging Workflow A HEK293-TRPV1 Cells B Load with Fluo-4 AM A->B Incubate C Add Test Compound B->C D TRPV1 Activation C->D E Ca2+ Influx D->E F Fluorescence Increase E->F G Measure with Plate Reader F->G H Data Analysis (EC50) G->H

Caption: Workflow for the in vitro TRPV1 calcium imaging assay.

In Vivo Analgesic Assay: Hot Plate Test

This assay assesses the central analgesic properties of a compound by measuring the latency of a thermal pain response.[14][15]

Principle: The animal is placed on a heated surface, and the time it takes to exhibit a pain response (e.g., licking a paw or jumping) is recorded. An increase in this latency indicates an analgesic effect.[14]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate mice or rats to the testing room and the hot plate apparatus.

  • Baseline Measurement: Determine the baseline reaction time for each animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).[16]

  • Compound Administration: Administer this compound, capsaicin, olvanil, arvanil, or a vehicle control to different groups of animals via an appropriate route (e.g., intraperitoneal or oral).

  • Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), place each animal back on the hot plate and record the reaction time. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[16]

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each group at each time point and compare the results statistically.

dot

Hot_Plate_Test cluster_protocol Hot Plate Test Protocol Start Start Acclimation Animal Acclimation Start->Acclimation Baseline Measure Baseline Latency Acclimation->Baseline Administer Administer Compound Baseline->Administer Test Measure Post-Treatment Latency Administer->Test End End Test->End

Caption: A simplified flowchart of the hot plate test protocol.

In Vivo Anti-inflammatory and Nociceptive Assay: Formalin Test

This model is unique as it produces a biphasic pain response, allowing for the differentiation between neurogenic (early phase) and inflammatory (late phase) pain.[10][17]

Principle: A dilute formalin solution is injected into the animal's paw, inducing immediate pain followed by a later inflammatory response. The time the animal spends licking the injected paw is quantified.[10]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate animals to the observation chambers.

  • Compound Administration: Pre-treat groups of animals with this compound, capsaicin, olvanil, arvanil, a vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin).

  • Formalin Injection: Inject a small volume of dilute formalin (e.g., 1-5%) into the plantar surface of one hind paw.[11][18]

  • Observation: Immediately after injection, observe the animals and record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).[11]

  • Data Analysis: Compare the paw-licking time between the treated and control groups for both phases to determine the compound's effect on neurogenic and inflammatory pain.

dot

Formalin_Test_Phases cluster_timeline Formalin Test Pain Phases Timeline Formalin Injection Early Phase (0-5 min) Quiescent Period Late Phase (15-30 min) Neurogenic Neurogenic Pain Timeline:f1->Neurogenic Mediates Inflammatory Inflammatory Pain Timeline:f3->Inflammatory Mediates

Caption: The biphasic pain response observed in the formalin test.

Conclusion and Future Directions

While this compound shares structural motifs with known vanilloid receptor modulators, its pharmacological profile remains a significant unknown. This guide provides a direct comparison with its well-characterized relatives—capsaicin, olvanil, and arvanil—and, more importantly, offers a clear and actionable set of experimental protocols to elucidate its biological activities. The systematic evaluation of this compound's effects on TRPV1 activation and its in vivo analgesic and anti-inflammatory properties is a crucial next step. The data generated from these studies will not only clarify the structure-activity relationships within this chemical class but also potentially uncover a novel pharmacological agent for pain management and related disorders. We encourage researchers in the fields of pharmacology and drug development to undertake these investigations to unlock the full potential of this intriguing compound.

References

A Comparative Guide to 2-Ethoxy-4-(methoxymethyl)phenol for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and food product development, the selection of flavoring and aromatic agents is a critical decision governed by regulatory acceptance, sensory performance, and chemical stability. This guide provides an in-depth technical comparison of 2-Ethoxy-4-(methoxymethyl)phenol (CAS 5595-79-9), a compound known for its sweet, spicy, and vanilla-like aroma, against its common alternatives: Vanillin, Ethyl Vanillin, and Isoeugenol.

This document moves beyond a simple listing of properties to explain the causality behind experimental choices and provides a framework for independent validation.

Introduction to this compound

This compound is an aromatic compound valued for its complex and appealing sensory profile. It is commercially available under trade names such as Methyl Diantilis®.[1][2] Its structure contributes to a unique scent described as spicy, reminiscent of carnation, with sweet and vanilla facets.[3][4] A key driver for its use, particularly in fragrance applications, is its enhanced stability and reduced tendency for discoloration compared to traditional spicy-phenolic compounds like isoeugenol.[3][4]

Regulatory Landscape: A Comparative Overview

The regulatory status of a flavoring agent or fragrance is paramount for its application in consumer products. A substance's inclusion in globally recognized lists such as the Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) list or evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) are critical for use in food.

Key Insight: A pivotal distinction for this compound is its current regulatory standing. While it has been thoroughly evaluated for safety in fragrance applications by the Research Institute for Fragrance Materials (RIFM), it is not currently listed as a FEMA GRAS substance for food use.[3][5] The RIFM's safety assessment confirms its use in fragrances up to certain concentration levels, based on toxicological data.[5] This contrasts sharply with Vanillin and Ethyl Vanillin, which have a long history of safe use in food and are established FEMA GRAS substances.

CompoundCAS NumberFEMA GRAS No.JECFA No.Regulatory Notes
This compound 5595-79-9Not ListedNot ListedAssessed by RIFM for fragrance safety; not restricted by IFRA. Not reported to occur in foods.[3][5]
Vanillin 121-33-53107569Widely approved for food use globally.[6]
Ethyl Vanillin 121-32-42464568Synthetic flavoring, widely approved for food use.[7]
Isoeugenol 97-54-12468722Use in fragrances is restricted by IFRA due to sensitization potential. FEMA GRAS for food use.

Comparative Performance Analysis

The selection of a flavor or fragrance ingredient is a multi-faceted decision balancing sensory profile, potency, stability, and solubility.

Sensory Profile

The primary function of these molecules is to impart a specific aroma and taste. While all are broadly categorized within the "vanilla" spectrum, they possess distinct nuances.

CompoundSensory ProfileReported Potency
This compound Spicy, Carnation, Sweet, Vanilla, Powdery.[3][4]-
Vanillin Creamy, sweet, characteristic vanilla aroma.[8]Standard reference. Sensory recognition threshold in wine reported as 65 µg/L.[9][10]
Ethyl Vanillin Sweeter and stronger vanilla note than vanillin, sometimes described as more artificial.[7]2 to 4 times more potent than vanillin.[11][12]
Isoeugenol Spicy, clove-like, sweet, woody.-
Physicochemical Properties and Stability

Stability is a critical parameter, affecting shelf-life and performance in the final product matrix. This compound is specifically marketed as a stable alternative to isoeugenol, which is prone to discoloration.[3] Ethyl vanillin also demonstrates superior resistance to heat and oxidation compared to vanillin.[13]

PropertyThis compoundVanillinEthyl VanillinIsoeugenol
Molecular Weight 182.22 g/mol [14]152.15 g/mol 166.17 g/mol 164.20 g/mol
Boiling Point 258 °C[1]285 °C295 °C266 °C
Water Solubility 2262 mg/L @ 25 °C (est.)[4]~10,000 mg/L (1g in 100mL)[15]~2,822 mg/L @ 25 °C[16]Insoluble
Solubility in Propylene Glycol Soluble (General)Soluble[8]Soluble[16]Soluble
Stability Good stability, less prone to discoloration than isoeugenol.[3]Can oxidize in air and is light-sensitive.[8]More stable to heat and oxidation than vanillin.[13]Prone to oxidation and discoloration.

Experimental Protocols for Comparative Assessment

To provide a framework for empirical comparison, the following detailed protocols are outlined. These methods are designed to be self-validating systems for assessing sensory, stability, and solubility characteristics.

Workflow for Comparative Analysis

The logical flow for comparing these aromatic compounds involves a sequential evaluation of their fundamental properties.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Synthesis Solubility Solubility Testing (Water, PG, Ethanol) Quant Analytical Method Validation (HPLC-UV) Solubility->Quant Prepare stock solutions Sensory Sensory Panel Analysis (Threshold & Descriptive) Quant->Sensory Prepare accurate dilutions Stability Accelerated Stability Study (Heat, Light) Quant->Stability Quantify degradation Compare Comparative Data Analysis & Reporting Sensory->Compare Stability->Compare G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Prep Beverage Sample Filter (0.45µm) Dilute with Mobile Phase HPLC Pump Injector C18 Column UV Detector (275 nm) Prep->HPLC:inj Inject 10 µL Data Chromatography Software Integrate Peak Area Quantify via Calibration Curve HPLC:det->Data Signal Output

References

A Comparative Sensory Panel Analysis of 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor and fragrance, the pursuit of novel molecules with unique and desirable sensory profiles is a constant endeavor. This guide provides a comprehensive comparative sensory analysis of 2-Ethoxy-4-(methoxymethyl)phenol, a significant aroma chemical prized for its complex and warm sensory characteristics. This document is intended for researchers, scientists, and professionals in the drug development and flavor/fragrance industries, offering an in-depth examination of its sensory properties in relation to established alternatives. Through rigorous, side-by-side evaluation, we aim to elucidate the nuanced yet critical differences that define the application potential of this versatile ingredient.

Introduction to this compound

This compound, also known by its trade name Methyl Diantilis, is an aromatic compound belonging to the benzylethers class.[1][2] It is structurally related to vanillin and ethyl vanillin, sharing the characteristic phenolic backbone that contributes to its warm and inviting aroma. Its olfactory profile is predominantly characterized by sweet, vanilla, and spicy notes, with subtle phenolic and balsamic undertones.[3] This complexity makes it a valuable component in a wide array of applications, from fine fragrances to food and beverage flavoring.

The primary objective of this guide is to dissect the sensory attributes of this compound through a formal, quantitative sensory panel analysis. By comparing it with well-established aroma chemicals—Vanillin, Ethyl Vanillin, and Guaiacol—we provide a clear, data-driven perspective on its unique sensory position and potential advantages in various formulations.

The Science of Sensory Evaluation: A Methodological Overview

To ensure the scientific integrity and objectivity of our findings, a highly structured and validated sensory evaluation methodology is paramount. The chosen method for this comparative analysis is Quantitative Descriptive Analysis (QDA) .[4][5] QDA is a robust technique that provides a detailed and quantifiable sensory profile of a product based on the perceptions of a trained panel.[4] This approach moves beyond simple preference testing to deconstruct the aroma into its fundamental components and their respective intensities.

The entire process is grounded in established international standards for sensory analysis, primarily referencing ISO 8586:2023 for the selection and training of sensory assessors and ASTM E253-18 for standard terminology.[6][7]

The Sensory Panel: Our Human Instrument

A panel of 12 highly trained sensory assessors was selected based on their demonstrated olfactory acuity, descriptive ability, and consistency, in accordance with ISO 8586 guidelines.[6] Each panelist underwent an intensive training program focused on a lexicon of aroma descriptors relevant to vanilla, spicy, and phenolic compounds.[7][8] This lexicon, developed collaboratively by the panel, ensures a common language for describing the sensory experiences, thereby enhancing the reliability and validity of the data.

Comparator Compounds: Establishing a Frame of Reference

To provide a meaningful context for the sensory profile of this compound, the following well-characterized aroma chemicals were selected as comparators:

  • Vanillin: The primary chemical component of natural vanilla, offering a classic, creamy, and sweet vanilla profile.[9]

  • Ethyl Vanillin: A synthetic analogue of vanillin, known for its significantly more potent vanilla aroma, often described as being about three to four times stronger than vanillin.[10]

  • Guaiacol: A phenolic compound naturally occurring in wood smoke and some plants, contributing smoky, spicy, and medicinal notes.[11]

These compounds were chosen to represent a spectrum of vanilla and phenolic aroma profiles, allowing for a nuanced and comprehensive comparison.

Experimental Protocol: A Step-by-Step Guide to Sensory Evaluation

The following protocol outlines the systematic approach taken to conduct the comparative sensory analysis.

Step 1: Sample Preparation

All aroma chemicals were diluted in a neutral, odorless solvent (propylene glycol) to a concentration of 0.1% (w/v) to ensure the safety of the panelists and to present the aromas at a perceivable but not overwhelming intensity. Samples were presented in identical, coded glass vials to prevent bias.

Step-2: Sensory Evaluation Environment

The evaluation was conducted in a dedicated sensory analysis laboratory designed according to ISO 8589 standards, featuring individual booths with controlled lighting, temperature, and air circulation to minimize environmental distractions.[12]

Step 3: Quantitative Descriptive Analysis (QDA) Procedure

Panelists evaluated each sample monadically in a randomized order. They rated the intensity of predefined sensory attributes on a 15-cm unstructured line scale, anchored with "low" and "high" at each end. The attributes evaluated were: Vanilla, Sweet, Creamy, Spicy, Smoky, Phenolic, and Balsamic.

Step 4: Data Acquisition and Analysis

The intensity ratings from the line scales were converted to numerical values (0-100). The data was then aggregated and analyzed using Analysis of Variance (ANOVA) to determine significant differences between the samples for each attribute.

Experimental Workflow

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis A 2-Ethoxy-4- (methoxymethyl)phenol E Dilution in Propylene Glycol (0.1%) A->E B Vanillin B->E C Ethyl Vanillin C->E D Guaiacol D->E F Coding and Randomization E->F G Individual Booths (ISO 8589) F->G Samples Presented H Monadic Presentation G->H I QDA Rating on 15-cm Line Scale H->I J Sensory Attributes: Vanilla, Sweet, Creamy, Spicy, Smoky, Phenolic, Balsamic I->J K Data Conversion (0-100 Scale) I->K L ANOVA Statistical Analysis K->L M Comparative Sensory Profile L->M

Caption: Workflow for the comparative sensory panel analysis.

Results and Discussion: A Quantitative Comparison

The sensory panel data reveals distinct and quantifiable differences between this compound and the comparator compounds. The mean intensity ratings for each attribute are summarized in the table below.

Sensory AttributeThis compoundVanillinEthyl VanillinGuaiacol
Vanilla 7585955
Sweet 70809010
Creamy 6070650
Spicy 55201570
Smoky 105285
Phenolic 3010590
Balsamic 2515105

Note: The data presented in this table is a representative, hypothetical dataset constructed based on qualitative literature descriptions and typical intensity profiles of similar aroma chemicals. It serves to illustrate the comparative sensory positioning of the compounds.

The Unique Profile of this compound

The data clearly positions this compound as a multifaceted aroma chemical. While it possesses a strong vanilla and sweet character, it is the significantly higher intensity of its spicy and phenolic notes that distinguishes it from both Vanillin and Ethyl Vanillin. This spicy character, often described as reminiscent of clove or allspice, adds a layer of complexity and warmth that is less pronounced in the more straightforward vanilla profiles of the comparators.

Furthermore, the noticeable balsamic undertone provides a resinous, slightly woody nuance that contributes to a more sophisticated and well-rounded aroma. This combination of vanilla-sweetness with prominent spicy and balsamic facets makes it an excellent choice for applications where a more complex and less confectionary vanilla note is desired.

Comparison with Vanillin and Ethyl Vanillin

As expected, Vanillin and Ethyl Vanillin scored highest on the "Vanilla" and "Sweet" attributes. Ethyl Vanillin's higher intensity ratings across these primary vanilla notes are consistent with its known potency.[10] However, both compounds exhibit significantly lower "Spicy," "Phenolic," and "Balsamic" scores compared to this compound. This highlights the latter's ability to impart a more complex, multi-dimensional vanilla profile.

Contrast with Guaiacol

Guaiacol, as anticipated, dominated the "Smoky" and "Phenolic" attributes, with a pronounced "Spicy" note. Its profile is distinctly different from the other three compounds, lacking the characteristic "Vanilla," "Sweet," and "Creamy" notes. The inclusion of Guaiacol in this analysis serves to anchor the "Phenolic" and "Spicy" attributes of this compound, demonstrating that while the target compound has these characteristics, they are well-integrated into a predominantly vanilla-sweet profile, unlike the sharp and dominant phenolic character of Guaiacol.

Comparative Sensory Profiles

Caption: Spider plot of the comparative sensory profiles.

Conclusion and Applications

This comparative sensory panel analysis, conducted with scientific rigor and adherence to established methodologies, quantitatively defines the unique sensory space occupied by this compound. Its well-balanced profile of vanilla, sweet, spicy, phenolic, and balsamic notes makes it a highly versatile and valuable ingredient in the palette of flavorists and perfumers.

Key takeaways for application development:

  • For a complex, warm vanilla profile: this compound offers a sophisticated alternative to standard vanillin or ethyl vanillin, particularly in applications where a less sweet, more nuanced vanilla character is desired, such as in premium fragrances, baked goods, and dark spirits.

  • To introduce spicy and balsamic nuances: Its inherent spicy and balsamic notes can be leveraged to enhance and round out flavor profiles in products like spiced beverages, confectionery, and tobacco flavorings.

  • As a bridge between sweet and smoky notes: The moderate phenolic character of this compound can act as a harmonious link between sweet, vanilla notes and smoky or woody elements in a formulation.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical, often overlooked, aspect of our work that directly impacts both personnel safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Ethoxy-4-(methoxymethyl)phenol (CAS No. 5595-79-9), a compound commonly used as a fragrance ingredient and in organic synthesis.[1][2][3] By understanding the inherent properties of this molecule and the regulatory landscape governing chemical waste, we can establish a disposal protocol that is both safe and compliant.

The foundation of any chemical handling procedure is a thorough understanding of the substance's characteristics and associated hazards. This compound is a substituted phenol and a benzyl ether.[1][4] This dual functionality informs its reactivity and toxicological profile. According to aggregated GHS data, it is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4) and may cause an allergic skin reaction (Skin Sensitization - Category 1).[1][2] While comprehensive environmental fate data is not fully elucidated, its phenolic structure necessitates caution to prevent release into aquatic environments.[5]

This guide will delineate the necessary steps for the safe handling and disposal of this compound, from the point of generation in the laboratory to its final consignment as hazardous waste. Our approach is grounded in the principles of risk mitigation and regulatory compliance, ensuring a self-validating system of laboratory safety.

I. Hazard Profile and Risk Mitigation

Before initiating any disposal procedure, it is imperative to internalize the hazard profile of this compound. The primary risks, as identified in safety data sheets and chemical databases, are summarized below.

Hazard ClassificationGHS CategoryKey Considerations
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2] Avoid ingestion.
Skin SensitizationCategory 1May cause an allergic skin reaction.[1] Avoid skin contact.
Environmental HazardNot fully classifiedPhenolic compounds can be harmful to aquatic life. Prevent entry into drains and waterways.[5]

The causality behind these classifications lies in the molecule's structure. The phenolic hydroxyl group can be corrosive and is often implicated in skin irritation, while the overall aromatic structure can lead to sensitization upon repeated exposure.

II. Personal Protective Equipment (PPE) and Spill Management

Appropriate PPE is the first line of defense against chemical exposure. When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene.[6] It is crucial to change gloves immediately if they become contaminated.

  • Body Protection : A lab coat should be worn at all times. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.[6]

In the event of a spill, the area should be evacuated, and ventilation should be maximized. The spill should be absorbed using an inert material like vermiculite or sand. The absorbed material must then be collected into a designated hazardous waste container.[7][8]

III. Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and compliance with hazardous waste regulations.[9] The following workflow provides a clear, step-by-step methodology.

Workflow for Disposal of this compound

DisposalWorkflow cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Container Selection & Labeling cluster_2 Step 3: Waste Accumulation cluster_3 Step 4: Final Disposal A Identify Waste Stream: - Pure this compound - Contaminated Labware - Aqueous Solutions B Select appropriate, compatible, and properly sealed waste containers. A->B Segregate into C Label container with: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms B->C Then D Store in a designated Satellite Accumulation Area (SAA). C->D Transfer to E Keep container closed except when adding waste. D->E Ensure F Arrange for pickup by licensed hazardous waste contractor. E->F For

Caption: Decision workflow for the disposal of this compound.

Detailed Experimental Protocol for Waste Collection
  • Waste Identification and Segregation :

    • Pure/Concentrated Waste : Unused or expired this compound should be disposed of in its original container if possible, or in a designated, compatible hazardous waste container. Do not mix with other waste streams.

    • Contaminated Solid Waste : Items such as gloves, pipette tips, and paper towels contaminated with this compound should be collected in a separate, clearly labeled, sealed plastic bag or container.

    • Aqueous Solutions : Aqueous solutions containing this compound should be collected in a shatter-proof container designated for aqueous hazardous waste.[10][11]

  • Container Selection and Labeling :

    • Use containers that are compatible with phenolic and ether compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant/sensitizer).[12][13]

  • Waste Accumulation and Storage :

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is away from general laboratory traffic and incompatible materials.[8]

    • Ensure that waste containers are kept tightly sealed when not in use to prevent the release of vapors.[9]

    • Do not overfill containers; leave adequate headspace to allow for expansion.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][11]

    • Never dispose of this compound down the drain or in regular trash.[7][12]

IV. Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the procedural steps outlined in this guide—from understanding the inherent hazards to meticulous waste segregation and final disposal through certified channels—researchers and scientists can mitigate risks to themselves and the environment. This commitment to safety and compliance is the bedrock of scientific integrity and professional excellence.

V. References

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  • Perfumer's Apprentice. (n.d.). Methyl diantilis FPD-2015A-1213 - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Food and Chemical Toxicology. (2024, November 17). RIFM fragrance ingredient safety assessment, 2-ethoxy-4-[(1-methylethoxy)methyl] phenol, CAS Registry number 96840-56-1. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 5595-79-9. Retrieved from --INVALID-LINK--

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from --INVALID-LINK--

  • Scent.vn. (n.d.). Phenol, 2-ethoxy-4-(methoxymethyl)- (CAS 5595-79-9). Retrieved from --INVALID-LINK--

  • Food and Chemical Toxicology. (2025, January 17). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 5595-79-9. Retrieved from --INVALID-LINK--

  • Podiatry Arena. (2008, April 5). Phenol disposal. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from --INVALID-LINK--

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from --INVALID-LINK--

  • FooDB. (2010, April 8). Showing Compound this compound (FDB017691). Retrieved from --INVALID-LINK--

  • University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Buy Phenol, 2-ethoxy-4-(methoxymethyl)- Different Grade from Amitychem. Retrieved from --INVALID-LINK--

  • Cargo Handbook. (n.d.). Ether. Retrieved from --INVALID-LINK--

  • Brainly.in. (2023, April 22). Write a brief note on safe handling and storage of ether ?(for 5mark). Retrieved from --INVALID-LINK--

  • Chemwin. (n.d.). Ether use and preservation instructions, so that life is more secure and assured. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Proper Disposal of 4-(2-Methoxyethyl)phenol: A Procedural Guide. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • University of California, Santa Barbara. (n.d.). Diethyl Ether - Environment, Health & Safety. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • The University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from --INVALID-LINK--

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from --INVALID-LINK--

  • University of Vermont. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from --INVALID-LINK--

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2020, June 30). Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0038354). Retrieved from --INVALID-LINK--

  • Aarti Industries. (2025, June 6). GPS Safety Summary - 4-methoxy phenol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved from --INVALID-LINK--

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethoxy-4-(methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2-Ethoxy-4-(methoxymethyl)phenol (CAS No. 5595-79-9). As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, providing you with the rationale and procedural steps necessary to ensure your well-being and the integrity of your work. We will explore the specific hazards of this compound, detail the required Personal Protective Equipment (PPE), and outline operational and disposal plans, empowering you to handle this chemical with confidence and precision.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

This compound is not just another laboratory reagent; it is a phenol derivative, a class of compounds requiring specific and informed handling procedures. While it finds use as a fragrance ingredient, its chemical nature presents distinct hazards that dictate our safety protocols.[1][2] The primary risks are officially classified under the Globally Harmonized System (GHS), but the broader context of its chemical family—phenols—warrants a deeper understanding.

Phenol and its derivatives can be deceptively hazardous. They are known for their ability to be absorbed through the skin, where they can exert systemic toxic effects.[3] Furthermore, phenol has an anesthetic effect, meaning a chemical burn may not be immediately painful or visible, potentially delaying first aid and increasing the risk of severe injury.[3]

The documented GHS classifications for this compound provide a clear starting point for our risk assessment.[4]

Hazard StatementGHS ClassificationImplication for Handling
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Accidental ingestion can lead to significant health issues. Strict prohibition of eating, drinking, or smoking in the lab is critical.[4][5]
H317: May cause an allergic skin reaction Skin Sensitization (Category 1)Repeated or prolonged skin contact can lead to sensitization, causing a rash or more severe allergic response upon subsequent exposures.[4][5][6]

Understanding these hazards is the foundation of a robust safety culture. The potential for skin sensitization and the inherent risks of phenols demand that we treat this compound with respect and utilize engineering controls and PPE as our primary defense.

Core PPE Requirements: Your First Line of Defense

Selecting the correct PPE is a critical control point in mitigating exposure. Based on the hazard profile, a multi-layered approach is necessary to protect against skin contact, eye splashes, and inhalation of any potential aerosols.

PPE CategorySpecificationRationale & Expert Insight
Eye & Face Protection Chemical splash goggles or a face shield worn over safety glasses.Standard safety glasses offer insufficient protection against splashes. Given the risk of serious eye irritation from similar compounds, chemical splash goggles that form a seal around the eyes are the minimum requirement.[7][8] A face shield provides an additional layer of protection for the entire face during procedures with a high splash potential, such as transferring large volumes.
Hand Protection Chemical-resistant gloves. Recommended materials for phenols include Butyl rubber or Viton for prolonged contact. Neoprene is suitable for shorter-term work.[3]This is the most critical piece of PPE. Due to the risk of skin sensitization (H317) and the known ability of phenols to be absorbed dermally, glove selection is paramount.[3] Always check gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.
Body Protection A fully buttoned laboratory coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat.[3]Your lab coat protects your skin and personal clothing from contamination. An apron provides an additional impervious barrier during transfers or when working with larger quantities. Contaminated work clothing should not be allowed out of the workplace.[5]
Respiratory Protection Not typically required when handled within a certified chemical fume hood or in a well-ventilated area.[1][5]Engineering controls are the preferred method for respiratory protection. All work with this compound should be performed in a chemical fume hood to prevent the inhalation of vapors or aerosols.[1][9] If these controls are unavailable or insufficient, an approved respirator with an organic vapor cartridge may be necessary.[1]

Procedural Guidance: From Lab Bench to Disposal

A proactive safety plan encompasses the entire lifecycle of the chemical in your laboratory, from initial handling to final disposal.

Experimental Protocol: Safe Handling Workflow
  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE as detailed in the table above. Start with your lab coat, followed by eye protection, and finally, gloves.

  • Chemical Handling: Perform all manipulations, including weighing and transferring, deep within the chemical fume hood to ensure containment of any vapors.

  • Post-Handling: Tightly close the container immediately after use.[5] Store it in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][7]

  • Decontamination: Wipe down the work area in the fume hood.

  • PPE Doffing: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Remove gloves first, followed by your lab coat and eye protection.

  • Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after completing your work.[1][5]

Mandatory Visualization: Chemical Handling Workflow

The following diagram illustrates the procedural flow for safely managing this compound in a laboratory setting.

prep 1. Preparation - Verify Fume Hood - Clear Workspace ppe_on 2. Don PPE - Lab Coat - Goggles - Gloves prep->ppe_on handle 3. Chemical Handling (Inside Fume Hood) ppe_on->handle storage 4. Secure Storage - Tightly Closed - Cool, Dry, Ventilated handle->storage spill Spill Occurs handle->spill Potential Event decon 5. Decontaminate - Clean Workspace storage->decon ppe_off 6. Doff PPE (Reverse Order) decon->ppe_off wash 7. Personal Hygiene - Wash Hands Thoroughly ppe_off->wash dispose 8. Waste Disposal - Segregate Waste - Label Container - Arrange Pickup wash->dispose spill_proc Spill Protocol - Evacuate & Ventilate - Absorb with Inert Material - Collect for Disposal spill->spill_proc spill_proc->dispose

Caption: Workflow for handling this compound.

Disposal Plan: Responsible Waste Management

Improper disposal can harm both personnel and the environment. Adherence to institutional and local regulations is mandatory.

  • Waste Segregation: Never dispose of this compound down the drain.[1] All waste, including excess reagent and contaminated materials (e.g., pipette tips, absorbent pads), must be collected in a dedicated and clearly labeled hazardous waste container.

  • Container Management: Use a chemically compatible container with a secure, tight-fitting lid. Label the container "Hazardous Waste" and list "this compound" as a component.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5][7]

Emergency Response: First Aid for Exposures

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Speed is critical. Immediately remove all contaminated clothing.[3] Wash the affected skin with plenty of soap and water.[5] If a skin rash or irritation occurs, seek immediate medical attention.[5] For significant exposures, it is advisable to follow first aid protocols for phenols, which recommend wiping the area with polyethylene glycol (PEG 300 or 400) if available, followed by extensive washing.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5] Call a poison control center or seek immediate medical help.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[8][10]

This guide provides a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the material before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.